molecular formula C28H34FNO4 B193428 Fluvastatin t-butyl ester, (-)- CAS No. 194934-96-8

Fluvastatin t-butyl ester, (-)-

Cat. No.: B193428
CAS No.: 194934-96-8
M. Wt: 467.6 g/mol
InChI Key: USGKHYXJISAYPE-UQECUQMJSA-N
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Description

Fluvastatin t-Butyl Ester is an intermediate for the preparation of (3R,5S)-Fluvastatin.

Properties

IUPAC Name

tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKHYXJISAYPE-UQECUQMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173144
Record name Fluvastatin t-butyl ester, (-)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194934-96-8, 129332-29-2
Record name Fluvastatin t-butyl ester, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194934968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin t-butyl ester, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896
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Record name FLUVASTATIN T-BUTYL ESTER, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M28SIF9WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluvastatin t-butyl ester, (-)- chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluvastatin t-butyl ester, (-)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] As with many pharmaceuticals, its synthesis involves several intermediate steps, and the characterization of these intermediates is crucial for process optimization and quality control. One such key intermediate is the t-butyl ester of Fluvastatin. This guide focuses specifically on the (-)-enantiomer of Fluvastatin t-butyl ester, providing a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization. Understanding this molecule is essential for chemists involved in the synthesis of Fluvastatin and for analytical scientists tasked with impurity profiling.

Part 1: Chemical Structure and Properties

Chemical Identity

Fluvastatin t-butyl ester, (-)- is chemically known as tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate.[2][3][4] It is recognized as Impurity B of Fluvastatin Sodium in the European Pharmacopoeia (EP).[2]

  • IUPAC Name: tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate[2]

  • CAS Number: 194934-96-8[2]

  • Molecular Formula: C₂₈H₃₄FNO₄[2]

  • Canonical SMILES: CC(C)N1C2=CC=CC=C2C(=C1/C=C/OC(C)(C)C)O">C@HO)C3=CC=C(C=C3)F[2]

  • InChIKey: USGKHYXJISAYPE-UQECUQMJSA-N[2]

Stereochemistry

The stereochemistry of Fluvastatin t-butyl ester, (-)- is critical to its role as a precursor to the active enantiomer of Fluvastatin. The molecule possesses two chiral centers at the C3 and C5 positions of the heptenoate chain, with the (3R, 5S) configuration. The double bond between C6 and C7 is in the E configuration.

Physicochemical Properties

A summary of the key physicochemical properties of Fluvastatin t-butyl ester, (-)- is provided in the table below.

PropertyValueSource
Molecular Weight 467.6 g/mol [2]
Exact Mass 467.24718673 Da[2]
Topological Polar Surface Area 71.7 Ų[2]
Purity (by HPLC) >95%[3]
Storage Condition Refrigerator (2-8°C) for long-term storage[5]

Part 2: Synthesis and Manufacturing

The synthesis of Fluvastatin t-butyl ester, (-)- is a key step in the overall manufacturing process of Fluvastatin. It is typically formed through a stereoselective reduction of a keto-ester intermediate.

Synthetic Pathway Overview

An improved manufacturing process for Fluvastatin involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate. This is followed by a low-temperature reduction to yield Fluvastatin t-butyl ester without the isolation of the intermediate keto-ester.[6][7]

G A E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal C Intermediate Keto-ester (7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid-1,1-dimethylethylester) A->C Condensation B Dianion of tert-butyl acetoacetate B->C D (-)-Fluvastatin t-butyl ester C->D Low-temperature reduction

Caption: Synthetic pathway of (-)-Fluvastatin t-butyl ester.

Experimental Protocol: Stereoselective Reduction

The following is a generalized protocol for the stereoselective reduction of the intermediate keto-ester to (-)-Fluvastatin t-butyl ester, based on literature descriptions of Fluvastatin synthesis.[6][8]

  • Reaction Setup: The crude intermediate keto-ester is dissolved in a suitable dry solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled to a low temperature, typically -78 °C.

  • Reducing Agent Preparation: A solution of a stereoselective reducing agent is prepared. A common choice is sodium borohydride in the presence of a chelating agent like diethylmethoxyborane.

  • Reduction: The reducing agent solution is added slowly to the cooled solution of the keto-ester. The reaction is stirred at low temperature for a sufficient time to ensure complete conversion.

  • Quenching: The reaction is quenched by the addition of a suitable reagent, such as aqueous hydrogen peroxide, to decompose any remaining boranes.

  • Workup and Isolation: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude (-)-Fluvastatin t-butyl ester.

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the desired purity.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of Fluvastatin t-butyl ester, (-)-.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fluvastatin t-butyl ester.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is often employed.[9]

  • Detection: UV detection at a wavelength around 242 nm is suitable.[9]

  • Purity: Commercial standards are available with purity greater than 95%.[3]

Spectroscopic Analysis

While specific spectra for Fluvastatin t-butyl ester, (-)- are not widely published, the expected spectral data can be inferred from the structure and data for related compounds.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the indole and fluorophenyl rings, the vinyl proton, the protons of the dihydroxyheptenoate chain, the isopropyl group, and the large singlet for the t-butyl group.

  • ¹³C NMR: The spectrum would show signals for all 28 carbon atoms, including the carbonyl carbon of the ester, the carbons of the aromatic rings, the double bond, and the aliphatic chain.

3.2.2 Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.

  • Expected Molecular Ion: [M+H]⁺ at m/z 468.25.

  • Techniques: Electrospray ionization (ESI) is a suitable technique for this molecule.[10] Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization.[11][12]

Part 4: Stability and Degradation

Understanding the stability of Fluvastatin t-butyl ester is crucial for storage and handling. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield Fluvastatin.

Degradation Pathway

The primary degradation pathway for Fluvastatin t-butyl ester is the hydrolysis of the ester bond.

G A (-)-Fluvastatin t-butyl ester B (-)-Fluvastatin A->B Hydrolysis (H⁺ or OH⁻) C tert-Butanol A->C Hydrolysis (H⁺ or OH⁻)

Caption: Primary degradation pathway of (-)-Fluvastatin t-butyl ester.

Storage and Handling

To minimize degradation, Fluvastatin t-butyl ester should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.[5]

Conclusion

Fluvastatin t-butyl ester, (-)- is a vital intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin. Its correct stereochemistry and high purity are paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and stability. A thorough understanding of these aspects is essential for researchers and professionals in the field of drug development and manufacturing.

References

  • PubChem. Fluvastatin t-butyl ester, (-)-. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. [Link]

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  • Google Patents.
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  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J. P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(4), 738–743.
  • Dogrukol-Ak, D., Kircali, K., Tuncel, M., & Aboul-Enein, H. Y. (2001). Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis.
  • Al-Hussainy, T. M., & Al-Ardhi, S. H. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. Iraqi Journal of Science, 60(4), 793-802.
  • Maurer, H. H., & Kraemer, T. (2005). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard. Rapid communications in mass spectrometry, 19(2), 128–132.
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Sources

An In-depth Technical Guide to the Synthesis of (-)-Fluvastatin t-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(-)-Fluvastatin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a crucial therapeutic agent for managing hypercholesterolemia.[1][2] The synthesis of its enantiomerically pure form, specifically the (3R,5S)-dihydroxy heptenoic acid side chain, presents a significant challenge in medicinal and process chemistry. The t-butyl ester of Fluvastatin serves as a key late-stage intermediate, facilitating purification and handling before final saponification to the active sodium salt.[3] This guide provides a comprehensive overview of the principal synthetic pathways to (-)-Fluvastatin t-butyl ester, focusing on the strategic chemical transformations required to establish the correct stereochemistry. We will dissect both racemic and modern asymmetric approaches, including diastereoselective reductions and catalytic enantioselective methods, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of (-)-Fluvastatin and its t-butyl Ester Intermediate

Fluvastatin is a fully synthetic statin distinguished by its indole core structure.[1] The therapeutic efficacy resides primarily in the (-)-enantiomer, which features a (3R,5S) configuration in its 3,5-dihydroxyheptenoic acid side chain. This side chain mimics the natural substrate of HMG-CoA reductase, enabling competitive inhibition and thereby reducing cholesterol biosynthesis.[2]

The synthesis of this specific stereoisomer is non-trivial due to the presence of two chiral centers. The t-butyl ester, (-)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester, is a critical penultimate intermediate. The bulky t-butyl group offers several advantages in a manufacturing context:

  • Increased Crystallinity: It often enhances the propensity of the molecule to crystallize, aiding in purification by removing process-related impurities and unwanted stereoisomers.

  • Protection from Lactonization: The ester group prevents intramolecular cyclization (lactonization) of the free carboxylic acid with the 5-hydroxyl group, which can be a problematic side reaction.

  • Facile Deprotection: The t-butyl ester can be selectively hydrolyzed under mild basic conditions to yield the final active pharmaceutical ingredient (API), Fluvastatin sodium, with high purity.[3][4]

This guide will explore the evolution of synthetic strategies, from early industrial processes to highly refined asymmetric catalytic methods.

Caption: Figure 1: Structure of (-)-Fluvastatin.

Industrial Racemic and Diastereoselective Synthesis

Early and improved industrial syntheses often focus on efficiency and cost, initially producing a racemic or diastereomeric mixture of the side chain, followed by stereoselective steps. A notable improved manufacturing process was developed by Novartis.[5][6]

The "One-Pot" Aldol Condensation and Reduction Strategy

This process streamlines the synthesis by combining two critical steps without the isolation of the intermediate keto-ester.[6] The core of this strategy is an aldol-like condensation between the key indole aldehyde precursor and the dianion of tert-butyl acetoacetate.

Logical Workflow:

G A Indole Aldehyde Precursor D Aldol-like Condensation (-78°C to -40°C) A->D B tert-Butyl Acetoacetate C Generate Dianion (e.g., with n-BuLi or NaHMDS in THF) B->C C->D E Intermediate Keto-Ester (Not Isolated) D->E in situ F Diastereoselective Reduction (e.g., NaBH4 / Et2BOMe) E->F G (-)-Fluvastatin t-butyl ester F->G G cluster_0 Step 1: Asymmetric Aldol Addition cluster_1 Step 2: Diastereoselective Reduction A Indole Aldehyde (C) C Ti(Oi-Pr)4 + Chiral Schiff Base (S)-D B Diketene (E) D β-Hydroxy Ketoester (H) (Sets C5 Stereocenter) C->D E β-Hydroxy Ketoester (H) F Chelation-Controlled Reduction (NaBH4 / Et2BOMe) E->F G (3R,5S)-syn-Diol Ester (Sets C3 Stereocenter) F->G

Caption: Figure 3: Hayashi's catalytic asymmetric synthesis route.

Causality Behind Experimental Choices:
  • Chiral Environment: The condensation of (S)-valinol with a salicylaldehyde derivative creates the chiral Schiff base ligand (S)-1. [7]When this ligand coordinates with the titanium(IV) isopropoxide, it forms a chiral Lewis acid complex. This complex activates the indole aldehyde and provides a sterically defined pocket that directs the nucleophilic attack of the titanium enolate of diketene to one specific face of the aldehyde, leading to high enantioselectivity for the resulting C5-hydroxyl group. [7]* Choice of Nucleophile: Diketene serves as a compact and highly reactive four-carbon building block. Its reaction with the aldehyde, mediated by the chiral catalyst, is effectively an asymmetric aldol-type reaction that installs the β-hydroxy ketoester moiety in a single, highly controlled step. [8][7]* Stereochemical Relay: The high enantiomeric purity achieved at the C5 center is then used to direct the stereochemistry of the C3 center in the subsequent reduction step. This is an example of a stereochemical relay, where one chiral center controls the formation of another within the same molecule, again using the chelation-controlled reduction mechanism described previously. [8]

Experimental Protocol: Asymmetric Synthesis

[7]

  • Catalyst Formation: In a dry reaction vessel under nitrogen, the chiral Schiff base ligand (S)-1 (1.1 equivalents) is dissolved in dichloromethane (CH₂Cl₂). Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1.0 equivalent) is added, and the solution is stirred at room temperature for 1 hour to form the active catalyst.

  • Asymmetric Addition: The mixture is cooled to -40°C. The indole aldehyde (1.0 equivalent) is added, followed by diketene (5.0 equivalents). The reaction is stirred at -40°C for 48 hours.

  • Workup and Isolation: The reaction is quenched with isopropanol. After standard aqueous workup and purification by chromatography, the β-hydroxy ketoester is obtained.

  • Diastereoselective Reduction: The isolated β-hydroxy ketoester is dissolved in a mixture of THF and methanol (4:1) and cooled to -78°C. Diethylmethoxyborane (1.2 equivalents) is added, followed by sodium borohydride (3.0 equivalents). The reaction is stirred for 2 hours.

  • Final Isolation: The reaction is quenched and worked up to yield the target (-)-Fluvastatin t-butyl ester (or its isopropyl ester, depending on the diketene reaction workup) with high diastereomeric and enantiomeric purity. [7]

    Parameter Value (Stoichiometric Ligand) Reference
    Yield (Aldol Step) 78% [8][7]
    Enantiomeric Ratio (er) 96:4 [8][7]
    Yield (Reduction Step) 78% [7]

    | Diastereomeric Ratio (dr) | 99:1 (syn:anti) | [8]|

Conclusion and Future Perspectives

The synthesis of (-)-Fluvastatin t-butyl ester showcases the evolution of synthetic organic chemistry, from efficient but less selective industrial processes to highly precise asymmetric catalytic methods. The Novartis "one-pot" process represents a significant process optimization, enhancing throughput by avoiding the isolation of a key intermediate. [6]The Hayashi synthesis provides an elegant academic solution to controlling the absolute stereochemistry from the outset, using a chiral catalyst to set the initial stereocenter, which then directs the formation of the second. [7] Future advancements will likely focus on further improving the efficiency and sustainability of these routes. The application of biocatalysis, using engineered ketoreductases (KREDs) for the asymmetric reduction of keto-ester precursors, offers a promising green alternative to metal-based reagents. [5][9]Furthermore, the integration of these synthetic steps into continuous flow manufacturing systems could offer enhanced control over reaction parameters, improve safety, and reduce manufacturing costs for this vital cholesterol-lowering agent.

References

  • Zacharia, J. T., Tanaka, T., & Hayashi, M. (2010). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. The Journal of Organic Chemistry, 75(21), 7514–7518. [Link]

  • US7662848B2. (2010). Process for the preparation of Fluvastatin Sodium salt.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. (Referenced via ResearchGate compilation on Fluvastatin). [Link]

  • WO2006021326A1. (2006). Process and intermediates for the selective synthesis of fluvastatin.
  • CN1740155A. (2006). Process and intermediates for the selective synthesis of fluvastatin and use thereof.
  • WO2005040113A1. (2005). Processes for the preparation of a polymorph of fluvastatin sodium.
  • Kocienski, P. (2011). Synthesis of (+)- and (–)-Fluvastatin. Synfacts, 2011(02), 0124. [Link]

  • Kim, A., & Kim, I. S. (2011). A Catalytic Approach to the Synthesis of (+)-Fluvastatin Analogue. Bulletin of the Korean Chemical Society, 32(10), 3748-3751. [Link]

  • WO2007023503A1. (2007). A process for the preparation of fluvastatin sodium.
  • EP1634870A1. (2006). Process and intermediates for the selective synthesis of Fluvastatin.
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  • PubMed. (2011). [Chiral separation of fluvastatin enantiomers with in vitro cellular method]. National Library of Medicine. [Link]

  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J.-P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(1), 13–18. [Link]

  • PubMed. (2008). Chiral separation of fluvastatin enantiomers by capillary electrophoresis. National Library of Medicine. [Link]

  • Oriental Journal of Chemistry. (2020). A Review on Synthesis and Applications of Statin Family. Oriental Journal of Chemistry. [Link]

  • Scilit. (2006). An Improved Manufacturing Process for Fluvastatin. Scilit. [Link]

  • Reddy, M. S. N., et al. (2008). An Efficient Industrial Process for The Preparation of Fluvastatin Sodium. Oriental Journal of Chemistry, 24(1), 167-174. [Link]

  • PubMed. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. National Library of Medicine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Top Chemical Intermediates for Statin Synthesis: A Buyer's Guide. inno-pharmchem.com. [Link]

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  • PubMed. (2005). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Wikipedia. (n.d.). Fluvastatin. Wikipedia. [Link]

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  • PubMed. (2019). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to (-)-Fluvastatin t-Butyl Ester: Physicochemical Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Fluvastatin t-butyl ester is a key intermediate in the synthesis of Fluvastatin, a widely prescribed synthetic HMG-CoA reductase inhibitor. A thorough understanding of its physical and chemical properties is paramount for process optimization, impurity profiling, and the development of stable formulations. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of (-)-Fluvastatin t-butyl ester, including its structural features, solubility, and spectroscopic profile. Furthermore, it outlines a detailed laboratory-scale synthesis and purification protocol, along with a validated analytical method for its quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of Fluvastatin and related compounds.

Introduction

Fluvastatin, the first entirely synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1]. Its therapeutic success has driven extensive research into its synthesis and related compounds. A critical intermediate in several manufacturing routes for Fluvastatin is its t-butyl ester, specifically the (3R,5S,6E)-(-)-enantiomer[2]. The t-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis of the dihydroxy heptenoate side chain. The stereochemistry of this side chain is crucial for the pharmacological activity of the final drug product.

This guide focuses on the essential physical and chemical characteristics of (-)-Fluvastatin t-butyl ester, providing a detailed repository of data for scientists and researchers. Understanding these properties is not merely academic; it has direct implications for drug development, from optimizing reaction conditions and purification procedures to ensuring the stability and quality of the active pharmaceutical ingredient (API).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (-)-Fluvastatin t-butyl ester is fundamental for its handling, characterization, and formulation.

Chemical Structure and Identity

The chemical structure of (-)-Fluvastatin t-butyl ester is characterized by a fluorophenyl-substituted indole core linked to a dihydroxy heptenoate side chain, with the carboxylic acid functionality protected as a t-butyl ester.

SynthesisWorkflow A Indole Precursor B Aldehyde Intermediate A->B Vilsmeier-Haack Reaction D Condensation Product B->D Aldol Condensation C Dianion of tert-Butyl Acetoacetate C->D E (-)-Fluvastatin t-Butyl Ester D->E Stereoselective Reduction F Chromatographic Purification E->F Purification HPLCFlowchart cluster_system HPLC System cluster_mobile_phase Mobile Phase pump HPLC Pump injector Autosampler pump->injector column C18 Column injector->column detector UV Detector column->detector data Data Acquisition & Processing detector->data solvent_a A: Acetonitrile solvent_a->pump solvent_b B: Water with 0.1% Phosphoric Acid solvent_b->pump sample Sample Preparation: Dissolve in Mobile Phase sample->injector

Sources

An In-depth Technical Guide to the Solubility Profile of Fluvastatin t-butyl ester, (-)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1] While the sodium salt of Fluvastatin is the active pharmaceutical ingredient (API), its synthesis often involves esterified intermediates, such as Fluvastatin t-butyl ester, (-)-.[2][3] Understanding the solubility profile of these intermediates is paramount for researchers, scientists, and drug development professionals. A comprehensive grasp of solubility is critical for optimizing reaction conditions, designing effective purification strategies, and developing robust analytical methods. This guide provides an in-depth exploration of the solubility of Fluvastatin t-butyl ester, (-)-, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of Fluvastatin and its t-butyl ester

A molecule's solubility is intrinsically linked to its physicochemical properties. The table below summarizes key properties for both Fluvastatin and its t-butyl ester derivative.

PropertyFluvastatinFluvastatin t-butyl ester, (-)-Reference
IUPAC Name (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acidtert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate[1][4]
Molecular Formula C24H26FNO4C28H34FNO4[1][4]
Molecular Weight 411.5 g/mol 467.6 g/mol [1][4]
LogP 3.54.8[1][4]

The addition of the t-butyl ester group significantly increases the molecular weight and, more importantly, the LogP value. A higher LogP indicates increased lipophilicity, suggesting that the t-butyl ester will exhibit greater solubility in non-polar organic solvents compared to its parent carboxylic acid.

Methodology for Determining Solubility: The Gold Standard

While various methods exist for determining solubility, the shake-flask method is widely recognized as the 'gold standard' for obtaining thermodynamic equilibrium solubility data.[5] This method is reliable and provides a direct measure of a compound's solubility in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of Fluvastatin t-butyl ester, (-)- in a range of solvents.

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent. Solvents should be of high purity (e.g., HPLC grade).

    • Add an excess amount of Fluvastatin t-butyl ester, (-)- to each vial to create a suspension. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator equipped with an orbital shaker. A temperature of 25 °C is standard for comparative studies.

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended without creating a vortex.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Fluvastatin t-butyl ester, (-)- in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of Fluvastatin t-butyl ester, (-)- in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add Solvent to Vial prep2 Add Excess Solute prep1->prep2 Creates Suspension equil1 Agitate at Constant Temperature prep2->equil1 equil2 Reach Equilibrium (24-48h) equil1->equil2 sample1 Collect Supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute Sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 result1 Calculate Solubility sample4->result1

Shake-Flask Solubility Determination Workflow.

Solubility Profile of Fluvastatin t-butyl ester, (-)-

SolventPolarity IndexDielectric Constant (@20°C)Solvent TypePredicted SolubilityRationale/Observations
Water 10.280.1Polar ProticInsoluble The large, non-polar structure and high LogP predict very low aqueous solubility.
Methanol 5.132.7Polar ProticSparingly Soluble The presence of hydroxyl groups for hydrogen bonding may afford some solubility.
Ethanol 4.324.6Polar ProticSoluble Often used in the final steps of synthesis before hydrolysis.[3]
Isopropanol 3.919.9Polar ProticSoluble Mentioned as a solvent in purification processes.[3]
Acetonitrile 5.837.5Polar AproticSoluble A common solvent for organic reactions and purification.
Acetone 5.120.7Polar AproticSoluble Good solvent for a wide range of organic compounds.
Ethyl Acetate 4.46.0Moderately PolarFreely Soluble Used as an extraction and purification solvent in patent literature.[2]
Dichloromethane 3.18.9Non-polarFreely Soluble Expected to be a good solvent due to the compound's lipophilic nature.
Tetrahydrofuran (THF) 4.07.6Moderately PolarFreely Soluble Used as a reaction solvent in the synthesis of the t-butyl ester.[2]
Toluene 2.42.4Non-polarSoluble The aromatic rings in both solute and solvent should promote solubility.
Hexane 0.11.9Non-polarInsoluble Used as an anti-solvent to induce precipitation/crystallization.[2]

Disclaimer: The predicted solubility is based on theoretical principles and qualitative information. For precise applications, experimental verification using the protocol described above is strongly recommended.

Factors Influencing Solubility

The solubility of Fluvastatin t-butyl ester, (-)- is a multifactorial phenomenon governed by the interplay between the solute and the solvent.

  • "Like Dissolves Like": This principle is fundamental. The highly lipophilic nature of Fluvastatin t-butyl ester (LogP of 4.8) dictates its preference for non-polar or moderately polar solvents.

  • Hydrogen Bonding: The two hydroxyl groups on the heptenoate chain can act as hydrogen bond donors, while the ester carbonyl can act as an acceptor. This allows for some interaction with protic solvents like ethanol.

  • Van der Waals Forces: The large, non-polar regions of the molecule (the indole and fluorophenyl rings, and the t-butyl group) will interact favorably with non-polar solvents through London dispersion forces.

The following diagram illustrates the dominant intermolecular forces at play in different solvent environments.

Sources

Spectroscopic Characterization of (-)-Fluvastatin t-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-Fluvastatin, a member of the statin class of pharmaceuticals, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its t-butyl ester derivative is a key intermediate in some synthetic routes and is also studied for its own chemical and pharmacological properties. A thorough spectroscopic characterization is fundamental for its identification, purity assessment, and quality control in research and drug development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for (-)-Fluvastatin t-butyl ester, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly available experimental spectra for this specific compound are scarce, this guide, grounded in established spectroscopic principles and data from the parent compound, Fluvastatin, serves as a robust predictive and methodological resource for researchers.

Molecular Structure and Key Features

The structure of (-)-Fluvastatin t-butyl ester, chemically named tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate, contains several key functional groups that give rise to characteristic spectroscopic signals.[1][2][3][4] These include the indole ring system, the fluorophenyl group, the isopropyl group, the dihydroxyheptenoate side chain, and the t-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (-)-Fluvastatin t-butyl ester, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.1m9HAromatic protons (indole and fluorophenyl)
~6.5 (d)d1HH-6' (vinyl)
~5.6 (dd)dd1HH-7' (vinyl)
~4.8 (m)m1HIsopropyl CH
~4.3 (m)m1HH-5 (CHOH)
~3.9 (m)m1HH-3 (CHOH)
~2.4 (d)d2HH-2 (CH₂)
~1.6-1.4m2HH-4 (CH₂)
1.45 (s)s9Ht-butyl (CH₃)₃
~1.6 (d)d6HIsopropyl (CH₃)₂

Causality Behind Expected Chemical Shifts:

  • Aromatic Region (δ 7.6-7.1): The protons on the indole and fluorophenyl rings are expected in this downfield region due to the deshielding effect of the aromatic ring currents.

  • Vinylic Protons (δ 6.5 and 5.6): The protons on the carbon-carbon double bond of the heptenoate chain are deshielded by the π-system.

  • Carbinol Protons (δ 4.3 and 3.9): The protons on the carbons bearing hydroxyl groups (H-3 and H-5) are deshielded by the adjacent electronegative oxygen atoms.

  • t-Butyl Protons (δ 1.45): The nine equivalent protons of the t-butyl group will appear as a sharp singlet, a highly characteristic signal for this group.

  • Isopropyl Protons (δ 4.8 and 1.6): The methine proton will be a multiplet due to coupling with the adjacent methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~172Ester Carbonyl (C=O)
~162 (d, J≈245 Hz)C-F of fluorophenyl
~140-110Aromatic and Vinylic Carbons
~81Quaternary Carbon of t-butyl
~70C-5 (CHOH)
~68C-3 (CHOH)
~49Isopropyl CH
~42C-4 (CH₂)
~40C-2 (CH₂)
28.1t-butyl (CH₃)₃
~22Isopropyl (CH₃)₂

Rationale for Predicted Shifts:

  • Carbonyl Carbon (δ ~172): The ester carbonyl carbon is significantly deshielded and appears far downfield.

  • Fluorinated Carbon: The carbon directly attached to fluorine will show a large coupling constant (J) in the ¹³C NMR spectrum, a key indicator of its presence.

  • t-Butyl Carbons (δ ~81 and 28.1): The quaternary carbon of the t-butyl group is deshielded, while the three equivalent methyl carbons give a strong signal around 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)MediumO-H stretch (hydroxyls)
~3050MediumC-H stretch (aromatic)
~2970, 2930StrongC-H stretch (aliphatic)
~1725StrongC=O stretch (t-butyl ester)
~1600, 1490MediumC=C stretch (aromatic)
~1250, 1150StrongC-O stretch (ester)
~1220StrongC-F stretch

Interpretation of Key Bands:

  • O-H Stretch (~3400 cm⁻¹): The broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl groups in the diol side chain.

  • C=O Stretch (~1725 cm⁻¹): A strong, sharp peak in this region is indicative of the ester carbonyl group. The t-butyl group can slightly influence this frequency compared to other alkyl esters.

  • C-F Stretch (~1220 cm⁻¹): A strong absorption in the fingerprint region is expected for the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data (ESI+):

m/zAssignment
468.25[M+H]⁺ (Monoisotopic mass: 467.2472)
450.24[M+H - H₂O]⁺ (Loss of water)
412.21[M+H - C₄H₈]⁺ (Loss of isobutylene from t-butyl group) or [M+H - 56]⁺
394.20[M+H - H₂O - C₄H₈]⁺ (Sequential loss)
282.14Cleavage of the dihydroxyheptenoate side chain

Fragmentation Logic:

  • Molecular Ion: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The calculated monoisotopic mass is 467.2472 Da.[1]

  • Loss of Water: The hydroxyl groups can be readily lost as water molecules under ionization conditions.

  • Loss of Isobutylene: A characteristic fragmentation pathway for t-butyl esters is the loss of isobutylene (56 Da), leading to the corresponding carboxylic acid.

  • Side Chain Cleavage: Fragmentation of the bond between the indole ring and the side chain is also a probable event.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of (-)-Fluvastatin t-butyl ester in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1 second.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire at least 16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of 0 to 220 ppm.

    • A relaxation delay of 2 seconds and a larger number of scans (~1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z of the protonated molecule.

    • Acquire spectra in the mass range of m/z 100-1000.

  • Data Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern to confirm the structure.

Visualizations

Figure 1: Molecular Structure of (-)-Fluvastatin t-butyl ester

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 5-10 mg acq1 Instrument Setup prep2->acq1 CDCl₃ acq2 Acquire Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 FID proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Structural Assignment proc3->proc4

Figure 2: General workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of (-)-Fluvastatin t-butyl ester, alongside standardized protocols for their acquisition. While experimental data is not widely published, the information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmaceutical analysis, and drug development for the identification and characterization of this important compound. The provided methodologies are robust and adhere to standard practices in analytical chemistry, ensuring that any future experimental work can be benchmarked against these predictions.

References

  • PubChem. Fluvastatin t-butyl ester, (-)-. National Center for Biotechnology Information. [Link]

  • GSRI. Fluvastatin t-butyl ester, (+)-. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Fluvastatin t-butyl ester, (-)-

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fluvastatin t-butyl ester, (-)-, represents the tert-butyl ester prodrug of the pharmacologically active (3R,5S)-enantiomer of Fluvastatin. As an intermediate in chemical synthesis and a potential prodrug, its biological significance is intrinsically linked to its efficient in vivo hydrolysis to (-)-Fluvastatin. This guide provides a comprehensive technical overview of its primary mechanism of action and its expansive pleiotropic effects post-conversion. We will delve into the canonical HMG-CoA reductase inhibitory activity and explore the compelling anti-cancer, anti-inflammatory, and neuroprotective properties of its active form. This document is structured to provide not only mechanistic insights but also actionable, detailed experimental protocols and workflows, empowering researchers to rigorously evaluate this compound in a preclinical setting.

Introduction: From Prodrug to Active Statin

Fluvastatin is a first-generation, fully synthetic member of the statin class of drugs, widely prescribed to manage hypercholesterolemia.[1][2] Unlike its semi-synthetic counterparts derived from fungal metabolites, its unique indole-based structure provides a distinct pharmacological profile.[1] Clinically, Fluvastatin is administered as a racemate, a 1:1 mixture of its (3R,5S)- and (3S,5R)-enantiomers.[1] However, the cholesterol-lowering efficacy resides almost exclusively in the (3R,5S) enantiomer, often designated as (-)-Fluvastatin, which is the potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3]

The subject of this guide, Fluvastatin t-butyl ester, (-)- (CAS 194934-96-8), is the tert-butyl ester derivative of this active enantiomer.[4][5] Esterification of the parent carboxylic acid is a common pharmaceutical strategy to create a prodrug. This chemical modification can alter physicochemical properties such as lipophilicity, potentially enhancing membrane permeability and oral bioavailability—a relevant consideration given Fluvastatin's relatively low bioavailability of approximately 24-29%.[6][7] It is fundamentally understood that the t-butyl ester moiety is a protecting group that must be cleaved in vivo by ubiquitous esterase enzymes to release the active carboxylic acid, (-)-Fluvastatin, which then exerts its biological effects.[1] Therefore, any investigation into the biological activity of the ester form is, in effect, an investigation into the activity of its parent compound, predicated on successful bioactivation.

Primary Biological Activity: HMG-CoA Reductase Inhibition

The canonical mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical rate-limiting step in the hepatic cholesterol biosynthesis pathway.[1][8] By blocking this step, Fluvastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of LDL receptors on hepatocyte surfaces, leading to increased clearance of LDL-cholesterol from the bloodstream.

The Mevalonate Pathway and Statin Action

The inhibition of the mevalonate pathway not only curtails cholesterol synthesis but also reduces the production of other essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical signaling hubs regulating a multitude of cellular processes. The disruption of these signaling pathways is the biochemical foundation for the pleiotropic (cholesterol-independent) effects of statins.[9][10]

Mevalonate_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa enzyme HMG-CoA Reductase hmg_coa->enzyme mevalonate Mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids cholesterol Cholesterol isoprenoids->cholesterol proteins Prenylated Proteins (Ras, Rho, Rab) isoprenoids->proteins inhibitor Fluvastatin t-butyl ester, (-)- (hydrolyzed to Fluvastatin) inhibitor->enzyme Inhibition enzyme->mevalonate

Caption: The Mevalonate Pathway and the inhibitory action of Fluvastatin.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is designed to quantify the inhibitory potential of a test compound on HMG-CoA reductase activity by monitoring the consumption of the NADPH cofactor.

Principle: The activity of HMG-CoA reductase is measured spectrophotometrically by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][11]

Materials:

  • Human HMG-CoA Reductase, catalytic domain (recombinant, available from suppliers like Sigma-Aldrich)[8][12]

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)[12]

  • Fluvastatin t-butyl ester, (-)- (Test Inhibitor)

  • Fluvastatin sodium (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of kinetic reads at 340 nm, 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and positive control in DMSO. Create a dilution series to determine the IC₅₀.

    • On the day of the assay, dilute the enzyme, HMG-CoA, and NADPH to their working concentrations in pre-warmed (37°C) Assay Buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add the components in the following order:

      • Assay Buffer

      • NADPH solution (final concentration ~400 µM)

      • Test inhibitor dilution or vehicle (DMSO concentration should be ≤1%)

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiating the Reaction:

    • To start the reaction, add the HMG-CoA substrate (final concentration ~400 µM) followed immediately by the HMG-CoA Reductase enzyme.[12]

    • Alternatively, a master mix of substrate and enzyme can be added to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (V = ΔAbs/Δtime) for each well from the linear portion of the kinetic curve.

    • Normalize the rates of the inhibitor-treated wells to the vehicle control wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[13]

Self-Validation: The inclusion of a known inhibitor like Fluvastatin sodium serves as a positive control, validating the assay's performance. The vehicle control establishes the baseline uninhibited enzyme activity. The IC₅₀ value obtained for the positive control should be consistent with literature values, ensuring the reliability of the results for the test compound.

Pleiotropic Activities: Beyond Cholesterol

The therapeutic potential of Fluvastatin extends far beyond lipid metabolism. These cholesterol-independent, or "pleiotropic," effects are a direct consequence of depleting isoprenoid intermediates and are an active area of research.

Anti-Cancer Activity

Statins, including Fluvastatin, have demonstrated potent anti-cancer properties across various malignancies, including breast, endometrial, and lung cancer.[2][14][15]

Mechanisms of Action:

  • Inhibition of Proliferation: By preventing the prenylation of Ras and Rho GTPases, Fluvastatin disrupts downstream signaling pathways (e.g., MAPK, PI3K/Akt) that are essential for cell cycle progression and proliferation.[6][14]

  • Induction of Apoptosis: Fluvastatin can induce programmed cell death by increasing the expression of pro-apoptotic proteins like cleaved caspase-3 and upregulating Bim.[14][15]

  • Suppression of Metastasis and Invasion: The Rho family of GTPases are master regulators of the actin cytoskeleton. Their inhibition by Fluvastatin impairs cancer cell motility, migration, and invasion.[2]

Anticancer_Workflow cluster_assays In Vitro Assays prolif Proliferation Assay (CCK-8 / MTT) apop Apoptosis Assay (Caspase-3 Staining) migr Migration/Invasion Assay (Wound Healing / Transwell) start Cancer Cell Line (e.g., MCF-7, HEC-1-A) treatment Treat with Fluvastatin t-butyl ester, (-)- start->treatment treatment->prolif Measure Viability treatment->apop Measure Apoptotic Markers treatment->migr Measure Motility Neuroprotection_Pathway Fluvastatin Fluvastatin PI3K PI3K Fluvastatin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Neuronal Survival & Growth mTOR->Survival

Caption: Pro-survival PI3K/Akt/mTOR pathway activated by Fluvastatin.

Experimental Protocol: In Vitro Neuroprotection Assay

Cell Line: Human neuroblastoma cell line SH-SY5Y. [16] Materials:

  • SH-SY5Y cells and appropriate culture medium.

  • Hydrogen peroxide (H₂O₂) as an oxidative stressor.

  • Fluvastatin t-butyl ester, (-)-.

  • Reagents for a cell viability assay (e.g., CCK-8 or LDH release assay).

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate. For differentiation into a more neuron-like phenotype, cells can be pre-treated with retinoic acid for several days.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.

  • Induction of Injury: Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100-200 µM, determined by a prior dose-response experiment) for 4-6 hours in the continued presence of the test compound.

  • Viability Assessment: Wash the cells and measure cell viability using a CCK-8 or similar assay.

  • Analysis: Calculate the percentage of cell survival relative to the control (no H₂O₂ treatment). A successful neuroprotective agent will show a significant increase in viability compared to cells treated with H₂O₂ alone.

Analytical & Pharmacokinetic Considerations

Investigating a prodrug requires careful consideration of its conversion to the active form.

Hydrolysis: The t-butyl ester is expected to be readily hydrolyzed by plasma and intracellular esterases. In vitro experiments using cell lines should account for the cells' esterase activity. For cell-free assays like the HMG-CoA reductase inhibition assay, pre-incubation of the ester with purified esterases or liver microsomes may be necessary to generate the active acid form for accurate IC₅₀ determination.

Analytical Methods: Validating the biological effects requires robust analytical methods to quantify the compound and its active metabolite in experimental matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for quantifying Fluvastatin in pharmaceutical formulations and biological samples. [17][18][19]* Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive methods using GC with negative ion chemical ionization mass spectrometry have been developed for precise quantification of Fluvastatin in human plasma. [20] Data Summary: Pharmacokinetic Parameters of Fluvastatin (Parent Drug)

ParameterValueSource
Oral Bioavailability~24% (capsule), ~29% (ER tablet)
Plasma Protein Binding>98%[21]
Time to Peak Plasma (Tmax)< 1 hourN/A
Elimination Half-life~2.3 hoursN/A

Conclusion and Future Directions

Fluvastatin t-butyl ester, (-)-, serves as a targeted delivery vehicle for the eutomer of Fluvastatin. Its biological potential is realized upon its conversion to the active carboxylic acid. The primary activity is the potent inhibition of HMG-CoA reductase, but its true therapeutic promise may lie in the pleiotropic effects that stem from this action. The demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties of Fluvastatin position this compound as a valuable tool for research in oncology, immunology, and neuroscience.

Future research should focus on:

  • Comparative Pharmacokinetics: Directly comparing the pharmacokinetic profile of the t-butyl ester prodrug to the parent Fluvastatin to quantify any improvements in bioavailability and tissue distribution.

  • In Vivo Efficacy: Validating the promising in vitro findings in relevant animal models of cancer, inflammatory disease, and neurodegeneration. [22][23][24]3. Mechanism of Pleiotropic Effects: Further dissecting the specific downstream signaling pathways modulated by Fluvastatin in different cell types to identify novel therapeutic targets and biomarkers.

This guide provides a foundational framework for initiating a comprehensive investigation into the biological activities of Fluvastatin t-butyl ester, (-)-, equipping researchers with the rationale and methodologies to explore its full potential.

References

  • Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed. PubMed. Available at: [Link]

  • Most appropriate animal models to study the efficacy of statins: A systematic review. ResearchGate. Available at: [Link]

  • A systematic review on the efficacy of statins in animal model. Poster presented at the 2011 Cochrane Colloquium. Available at: [Link]

  • Statins: a repurposed drug to fight cancer - PMC. PubMed Central. Available at: [Link]

  • Evidence for the efficacy of statins in animal stroke models: a meta-analysis - PubMed. PubMed. Available at: [Link]

  • HMG-CoA Reductase Activity/Inhibitor Screening Kit. Creative BioMart. Available at: [Link]

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research. Available at: [Link]

  • CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS - PubMed Central. PubMed Central. Available at: [Link]

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  • Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - ResearchGate. ResearchGate. Available at: [Link]

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Discovery and history of Fluvastatin t-butyl ester as a compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluvastatin t-butyl ester

Abstract

Fluvastatin holds a significant position in the history of therapeutic agents for hypercholesterolemia as the first entirely synthetic HMG-CoA reductase inhibitor.[1][2] This guide provides a comprehensive technical overview of the discovery, development, and chemical synthesis of Fluvastatin, with a particular focus on the pivotal role of its t-butyl ester intermediate. We will explore the scientific rationale behind the pursuit of a synthetic statin, delve into the intricacies of its chemical synthesis, and elucidate its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of Fluvastatin's journey from concept to clinical application.

The Dawn of a New Era: From Fungal Metabolites to Synthetic Statins

The latter half of the 20th century saw a paradigm shift in the management of cardiovascular disease, largely driven by the discovery of statins. Initial breakthroughs came from the world of microbiology, with the isolation of mevastatin (compactin) from Penicillium citrinum by Japanese biochemist Akira Endo in the 1970s.[3][4] This was followed by the discovery of lovastatin from Aspergillus terreus by researchers at Merck.[3][5] These natural products demonstrated potent inhibition of HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3]

While revolutionary, these first-generation statins, derived from fungal fermentation, set the stage for the next logical step in drug development: the creation of entirely synthetic inhibitors. A synthetic approach offered several advantages:

  • Structural Diversity: The ability to design and create novel chemical scaffolds, distinct from the decalin-ring structure of natural statins.[3]

  • Intellectual Property: New synthetic molecules could be patented, providing commercial exclusivity. Fluvastatin was patented in 1982.[6]

  • Optimized Pharmacokinetics: Synthetic chemistry allows for fine-tuning of a molecule's properties to improve absorption, distribution, metabolism, and excretion (ADME).

  • Manufacturing Control: A fully synthetic process provides greater control and consistency compared to fermentation-based methods.

Fluvastatin emerged as the trailblazer in this new class of "super-statins," distinguished by its unique fluorophenyl-indole ring structure.[7][8]

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

Like all statins, Fluvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase.[1][9][10] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor in the synthesis of cholesterol.[1][9]

By blocking this enzymatic step, Fluvastatin leads to a cascade of events:

  • Decreased Hepatic Cholesterol: Intracellular cholesterol levels within the liver cells (hepatocytes) are reduced.[9]

  • Upregulation of LDL Receptors: To compensate for the reduced cholesterol, hepatocytes increase the expression of low-density lipoprotein (LDL) receptors on their cell surfaces.[9]

  • Enhanced LDL Clearance: These upregulated receptors actively bind to and remove LDL-cholesterol ("bad cholesterol") from the bloodstream.[7]

  • Reduced Plasma Cholesterol: The net result is a significant reduction in circulating levels of total cholesterol and LDL-cholesterol.[9]

Fluvastatin is a racemate, composed of an equimolar mixture of the (3R,5S) and (3S,5R) enantiomers, both of which contribute to its inhibitory activity.[1]

G cluster_liver Hepatocyte (Liver Cell) cluster_blood Bloodstream HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonic_Acid Mevalonic Acid Cholesterol Cholesterol Synthesis Mevalonic_Acid->Cholesterol Fluvastatin Fluvastatin Fluvastatin->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonic_Acid Hepatic_Cholesterol Decreased Hepatic Cholesterol LDL_Receptors Increased LDL Receptor Synthesis LDL_C LDL-Cholesterol LDL_Receptors->LDL_C Increased Clearance Hepatic_Cholesterol->LDL_Receptors stimulates G A Fluva Aldehyde (Indole Core) C Aldol Condensation A->C B Dianion of tert-Butyl Acetoacetate B->C D Keto-Alcohol Intermediate (t-Butyl Ester) C->D Forms C-C bond E Stereoselective Reduction (e.g., NaBH4, Et2BOMe) D->E F Syn-Diol Intermediate (t-Butyl Ester) E->F Creates syn-diol G Acidic or Basic Hydrolysis F->G H Fluvastatin Acid (or Sodium Salt) G->H Deprotection

Caption: General workflow for the synthesis of Fluvastatin.

Step-by-Step Methodology

Step 1: Aldol Condensation The synthesis begins with the reaction of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (often referred to as "Fluva aldehyde") with the dianion of tert-butyl acetoacetate. [8][11][12]

  • Formation of the Dianion: Tert-butyl acetoacetate is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) in an aprotic solvent like tetrahydrofuran (THF). This removes protons from both the α-carbon and the γ-carbon, generating a reactive dianion.

  • Condensation Reaction: The Fluva aldehyde, dissolved in THF, is added to the dianion solution. The more nucleophilic γ-carbanion attacks the aldehyde carbonyl group.

  • Work-up: The reaction is quenched, typically with an aqueous acid solution, to yield the intermediate (±)-(E)-7-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-indol-2'-yl]-5-hydroxy-3-oxohept-6-enoic acid tertiary butyl ester. [12]This intermediate is a β-hydroxy ketone, often referred to as a "keto alcohol". [12] Step 2: Diastereoselective Reduction The next critical step is the reduction of the ketone at the C5 position to a hydroxyl group, establishing the correct stereochemistry for the syn-1,3-diol, which is essential for biological activity.

  • Chelation Control: To achieve high diastereoselectivity, a chelation-controlled reduction is employed. The keto-alcohol intermediate is treated with diethylmethoxyborane (Et₂BOMe) in a mixture of THF and methanol at -78°C. [12][13]This forms a cyclic boronate complex, which locks the conformation of the molecule.

  • Hydride Delivery: A reducing agent, typically sodium borohydride (NaBH₄), is then added. [12][13]The boronate complex directs the hydride delivery to one face of the ketone, resulting in the preferential formation of the syn-diol over the anti-diol.

  • Isolation: After work-up, the product is the protected diol: 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester. [8][11] Step 3: Saponification (Deprotection) The final step is the hydrolysis of the t-butyl ester to yield the active drug.

  • Base Hydrolysis: The diol ester is dissolved in a solvent like methanol. An aqueous solution of sodium hydroxide (NaOH) is added. [13]2. Salt Formation: The hydroxide ion attacks the ester carbonyl, leading to the cleavage of the ester bond and formation of the sodium salt of Fluvastatin and tert-butanol as a byproduct.

  • Isolation: The Fluvastatin sodium salt can then be isolated, often through filtration and purification. [13]

    Step Key Reagents Solvent Typical Temperature Product
    1. Condensation Fluva Aldehyde, tert-Butyl Acetoacetate, n-BuLi or LDA THF -78°C to 0°C Keto-Alcohol t-Butyl Ester
    2. Reduction Diethylmethoxyborane, Sodium Borohydride THF/Methanol -78°C Syn-Diol t-Butyl Ester

    | 3. Hydrolysis | Sodium Hydroxide | Methanol/Water | Room Temperature | Fluvastatin Sodium Salt |

Historical Timeline and Commercialization

The development of Fluvastatin marked a significant milestone in the therapeutic landscape of lipid-lowering drugs.

  • 1982: The initial patent for Fluvastatin was filed. [6]* 1994: Fluvastatin received approval for medical use and was launched by Sandoz (now part of Novartis) under the trade name Lescol®. [4][6]* Post-1994: Further research led to the development of extended-release (XL) formulations to improve patient compliance and dosing convenience. [14] Fluvastatin's arrival validated the synthetic approach to statin design and paved the way for the development of other highly successful synthetic statins like atorvastatin and rosuvastatin. [5]

Conclusion

The story of Fluvastatin and its t-butyl ester is a compelling case study in modern drug development. It represents a successful transition from natural product-inspired therapies to rational, synthetic drug design. The strategic use of the t-butyl ester as a protecting group was instrumental in devising an efficient and scalable manufacturing process. This allowed for the construction of a complex, stereochemically-defined side chain, which is the hallmark of the statin pharmacophore. As the first fully synthetic HMG-CoA reductase inhibitor to reach the market, Fluvastatin not only provided a valuable therapeutic option for patients with hypercholesterolemia but also opened a new chapter in the ongoing quest for superior cardiovascular medicines.

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Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Fluvastatin and its t-butyl Ester Process-Related Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fluvastatin and its critical process-related impurity, Fluvastatin t-butyl ester. The method is designed for use in quality control and drug development environments, offering high sensitivity, specificity, and accuracy. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development rationale, a step-by-step analytical procedure, and a full validation protocol.

Introduction

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a key step in cholesterol biosynthesis.[4] It is widely prescribed for the treatment of hypercholesterolemia. During the synthesis of Fluvastatin, various process-related impurities can be introduced, one of which is Fluvastatin t-butyl ester.[5][6] This ester is a key intermediate in several synthetic routes.[5][7][8] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.

The development of a stability-indicating analytical method is crucial for accurately quantifying Fluvastatin in the presence of its impurities and degradation products.[9][10] This application note describes a simple, precise, and accurate RP-HPLC method capable of separating Fluvastatin from its t-butyl ester and potential degradants generated under stress conditions.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]

  • Chemicals and Reagents:

    • Fluvastatin Sodium reference standard

    • Fluvastatin t-butyl ester, (-)- reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • The mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of Fluvastatin and Fluvastatin t-butyl ester.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Mobile Phase A and Mobile Phase B
Gradient ProgramSee Table 1
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength240 nm
Run TimeApproximately 20 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.017030
10.03070
15.03070
17.07030
20.07030

Rationale for Method Development:

  • Column Chemistry: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation for moderately polar compounds like Fluvastatin and its ester.

  • Mobile Phase: A combination of acidified water and acetonitrile offers excellent selectivity and peak shape. The orthophosphoric acid helps to suppress the ionization of the carboxylic acid group in Fluvastatin, leading to better retention and symmetrical peaks. A gradient elution is employed to ensure the timely elution of both the more polar Fluvastatin and the more hydrophobic t-butyl ester within a reasonable run time.

  • Detection Wavelength: A detection wavelength of 240 nm was selected based on the UV spectra of Fluvastatin, providing good sensitivity for both the active pharmaceutical ingredient (API) and its related ester.[11]

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, encompassing the following parameters.[1][2][12][13]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N > 2000
Relative Standard Deviation (RSD) of Peak Areas≤ 2.0% (for n=6 injections)
Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10][14] A stock solution of Fluvastatin was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 70°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 70°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at 70°C for 2 hours.

  • Thermal Degradation: 80°C for 72 hours.[4]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed, and the peak purity of Fluvastatin was evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks. The method should demonstrate the ability to separate Fluvastatin from any resulting degradation products and from the Fluvastatin t-butyl ester.

G cluster_0 Method Development Workflow A Define Analytical Target Profile B Select HPLC Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Perform System Suitability C->D E Method Validation D->E

Caption: High-level workflow for HPLC method development.

Linearity

The linearity of the method was assessed by analyzing five concentrations of Fluvastatin and Fluvastatin t-butyl ester ranging from the reporting limit to 150% of the target concentration. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.[15]

Table 2: Example Linearity Data for Fluvastatin

Concentration (µg/mL)Peak Area (n=3)
10125430
25313575
50627150
1001254300
1501881450
0.9998
Accuracy

The accuracy of the method was determined by recovery studies. Known amounts of Fluvastatin and Fluvastatin t-butyl ester were spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Table 3: Example Accuracy Data

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.38%
100%100100.2100.20%
120%120119.499.50%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ should be adequate for the determination of the t-butyl ester at its specified limit.[11][15]

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria during these variations.

G cluster_1 Method Validation Protocol Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of (-)-Fluvastatin t-butyl ester in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (-)-Fluvastatin t-butyl ester in human plasma. (-)-Fluvastatin t-butyl ester is a key intermediate in the synthesis of Fluvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1][2] Accurate quantification is critical for process chemistry, pharmacokinetic studies, and impurity profiling. The described protocol employs a streamlined protein precipitation followed by liquid-liquid extraction (LLE) for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, demonstrating excellent linearity, accuracy, precision, and selectivity.[3]

Introduction and Scientific Rationale

Fluvastatin is a first-generation synthetic statin used to lower cholesterol and prevent cardiovascular events.[4] It is administered as a racemic mixture of two enantiomers, with the (-)-3S,5R enantiomer possessing the majority of the pharmacological activity.[5][6] The synthesis of Fluvastatin often involves the use of esterified intermediates to protect the carboxylic acid moiety, with the t-butyl ester being a common choice.[7] The quantification of (-)-Fluvastatin t-butyl ester is therefore essential for monitoring reaction kinetics, assessing the purity of active pharmaceutical ingredients (APIs), and potentially for specialized pharmacokinetic studies.

LC-MS/MS is the analytical technique of choice for this application due to its inherent selectivity, sensitivity, and speed.[8] The selectivity is achieved by the combination of chromatographic separation and mass filtering in the MRM mode, where a specific precursor ion is isolated and fragmented to produce a characteristic product ion. This "transition" is unique to the analyte's structure, minimizing interference from complex biological matrices like plasma.

This protocol is designed for researchers in pharmaceutical development and clinical research, providing a reliable and robust workflow that ensures data integrity and compliance with regulatory standards.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data acquisition and analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with Internal Standard (IS) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT LLE Liquid-Liquid Extraction (MTBE) PPT->LLE Dry Evaporation to Dryness LLE->Dry Recon Reconstitution Dry->Recon Inject LC-MS/MS Injection Recon->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometry (ESI+ MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: High-level workflow for the quantification of (-)-Fluvastatin t-butyl ester.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • (-)-Fluvastatin t-butyl ester reference standard (≥98% purity)

  • Fluvastatin-d6 (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Control human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Thermo TSQ Altis) equipped with an electrospray ionization (ESI) source.

  • Analytical balance, centrifuges, nitrogen evaporator.

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (-)-Fluvastatin t-butyl ester and Fluvastatin-d6 (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the (-)-Fluvastatin t-butyl ester stock solution in 50:50 (v/v) acetonitrile:water to create working standards for spiking.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 150, 200 ng/mL) and QC samples at four levels: LLOQ (0.1 ng/mL), Low (0.3 ng/mL), Mid (15 ng/mL), and High (160 ng/mL).

Rationale: The use of an internal standard is crucial for correcting for variability during sample preparation and instrument response. A stable isotope-labeled analog like Fluvastatin-d6 is ideal as it co-elutes and experiences similar ionization and matrix effects to the analyte, providing the most accurate correction.[9]

Plasma Sample Preparation Protocol
  • Aliquot: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the double blank (blank plasma with no IS). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of MTBE. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer (MTBE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Rationale: This two-step cleanup process combines the speed of protein precipitation with the selectivity of LLE.[10] Acetonitrile efficiently removes the bulk of proteins. The subsequent LLE with MTBE selectively extracts the moderately lipophilic statin ester from the aqueous-organic supernatant, leaving polar interferences behind and concentrating the analyte.

LC-MS/MS Instrumental Conditions
ParameterCondition
LC ColumnReversed-Phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 0.5 min10% B
0.5 - 2.5 minLinear ramp to 95% B
2.5 - 3.5 minHold at 95% B
3.5 - 3.6 minReturn to 10% B
3.6 - 5.0 minEquilibrate at 10% B

Rationale: A C18 column provides excellent retention and separation for moderately non-polar molecules like statins.[8] The gradient elution allows for sharp peak shapes and rapid elution of the analyte, while the high organic wash step (95% B) effectively cleans the column of late-eluting matrix components, ensuring method robustness. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode ESI.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature500°C
Dwell Time100 ms
MRM Transitions
Analyte: (-)-Fluvastatin t-butyl esterQ1: 468.2 -> Q3: 412.2 (Quantifier), DP: 60, CE: 25
Q1: 468.2 -> Q3: 284.1 (Qualifier), DP: 60, CE: 35
Internal Standard: Fluvastatin-d6Q1: 418.1 -> Q3: 354.2 (Quantifier), DP: 55, CE: 28

Rationale: The MRM transitions were selected based on predictable fragmentation patterns. The precursor ion for the analyte (m/z 468.2) corresponds to its protonated molecular ion [M+H]+. The primary quantifier transition (468.2 -> 412.2) represents the neutral loss of isobutylene (56 Da) from the t-butyl ester group, a highly characteristic and stable fragmentation. The qualifier ion provides a second layer of confirmation for analyte identity.

MRM_Principle cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer Analyte (-)-Fluvastatin t-butyl ester (Neutral, MW 467.2) Precursor Precursor Ion [M+H]+ (m/z 468.2) Analyte->Precursor Protonation Q1 Quadrupole 1 (Q1) Selects m/z 468.2 Precursor->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Isolation Fragments Fragment Ions (m/z 412.2, 284.1, etc.) Q2->Fragments Fragmentation Q3 Quadrupole 3 (Q3) Selects m/z 412.2 Detector Detector Q3->Detector Detection Fragments->Q3 Selection

Caption: Principle of MRM detection for (-)-Fluvastatin t-butyl ester.

Method Validation

To ensure the reliability and trustworthiness of the results, the method must be validated according to established regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance.[3][11]

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank plasma.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and to each other (precision).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD/CV) ≤15% (≤20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy/precision.Analyte response is ≥5x blank response. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process, comparing analyte response from extracted vs. unextracted samples.Should be consistent and reproducible across QC levels.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.IS-normalized matrix factor should be between 0.85 and 1.15.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.

Rationale: A rigorous validation process is the cornerstone of a trustworthy bioanalytical method.[12][13] Each parameter addresses a potential source of error. For example, assessing the matrix effect is critical in LC-MS because endogenous substances in plasma can suppress or enhance the analyte's ionization, leading to inaccurate results if not properly controlled for with a suitable internal standard.[14] Stability testing ensures that the analyte does not degrade during sample collection, storage, or processing.

Conclusion

This application note provides a comprehensive, step-by-step LC-MS/MS protocol for the quantification of (-)-Fluvastatin t-butyl ester in human plasma. The method is sensitive, selective, and robust, leveraging a streamlined sample preparation technique and optimized instrumental parameters. The detailed validation framework ensures that the data generated is accurate and reliable, making this method highly suitable for applications in pharmaceutical manufacturing, quality control, and advanced pharmacokinetic research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][3]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdnXFHkeSSmBXvS1k6crYyTE8TAyGiak8FmUbhVZ2xmuNggBjryNWkDj1hqxqJH-fC6Yparv7pqPks92NQgAsOsvaW1ypPFGThAgeS-3FH672FPu-ScwSIBC9fZzB1Gxo7szEzlyDusENYiqk1rlvhcwpBJ9UG6Fsali9avDJrjQNGdppLEpaCiU7pzWk=][15]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link][11]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXKtGHIhmK7Jbng88h-blBnSmMLLD6KXIgLHyKWgbDIBRWgDyfLIHnZ1ThClqa3IMM7mId1PSOf3q3ZOLrn8UDvyN0C23hDv01w_s1QNJb4GFNHGGh5Pu4ua_vNSMnKUqIK5RX8nVUHKiOqRJ8LgaSR07EGqnY6GmWEc4WnKWsBY0zwBSjYt-cTCdtjy_VU5q-Pfd0CEr9oWrSfFuwOqNI_IE=][12]

  • Lanchote, V. L., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 832(2), 256-261. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][13]

  • PharmGKB. Fluvastatin Pathway, Pharmacokinetics. PharmGKB. [Link][6]

  • Scriptter, J. M. (2001). Clinical pharmacokinetics of fluvastatin. Clinical Pharmacokinetics, 40(4), 259-272. [Link][4]

  • Silva, S. C. R., et al. (2014). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma. Brazilian Journal of Pharmaceutical Sciences, 50(3), 543-551. [Link][10]

  • Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827-1835. [Link][16]

  • Wiley Analytical Science. (2022). Simple statin analysis with LC-MS/MS. [Link][8]

  • Fuenfschilling, P. C., et al. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(4), 686-690. [Link][1]

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Technology Center of Excellence. [Link]

  • Agilent Technologies. (2017). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies Application Note. [Link][14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10115940, Fluvastatin t-butyl ester, (-)-. PubChem. [Link][17]

  • Fuenfschilling, P. C., et al. (2007). An Improved Manufacturing Process for Fluvastatin. ResearchGate. [Link][7]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1548972, Fluvastatin. PubChem. [Link][2]

  • Kim, H., et al. (2020). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Journal of Pharmaceutical Investigation, 50, 439-447. [Link][9]

Sources

Application Note: Preparation and Qualification of (-)-Fluvastatin t-butyl ester as a High-Purity Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and rigorous characterization of (-)-Fluvastatin t-butyl ester for use as an analytical reference standard. Analytical standards are fundamental to ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses in pharmaceutical development and quality control.[1] This guide details a robust synthetic protocol, purification by recrystallization, and a multi-technique analytical qualification workflow, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to produce a well-characterized standard of high purity, suitable for use in assays measuring the identity, purity, and concentration of fluvastatin and its related substances.[2]

Introduction: The Role of Analytical Standards

In pharmaceutical analysis, reference standards are the cornerstone for achieving scientifically valid results, enabling calibration of instruments, validation of methods, and ensuring the identity, purity, quality, and potency of Active Pharmaceutical Ingredients (APIs).[2] (-)-Fluvastatin t-butyl ester is a key intermediate in the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase used to lower cholesterol.[3] As an impurity or a process intermediate, a well-characterized standard of the t-butyl ester is critical for developing and validating analytical methods to monitor the quality of Fluvastatin API.[1]

The qualification of a reference standard is a holistic process that involves confirming its chemical structure and determining its purity using a battery of orthogonal analytical techniques.[4][5] This note provides the scientific rationale and step-by-step protocols to achieve a standard that meets stringent quality and regulatory expectations.[2]

Synthesis of (-)-Fluvastatin t-butyl ester

The synthesis proceeds via an aldol-type condensation followed by a diastereoselective reduction of the resulting keto-ester.[3][6] This "one-pot" approach improves efficiency and yield by avoiding the isolation of the intermediate keto-alcohol.[3][6]

Synthesis Workflow

Synthesis_Workflow start_end start_end process process intermediate intermediate final final A Starting Materials: Fluva Aldehyde & tert-Butyl Acetoacetate B Aldol Condensation (Base, THF, -75°C) A->B C Intermediate Keto Ester (Not Isolated) B->C D Diastereoselective Reduction (diethylmethoxyborane / NaBH4) C->D E Crude (-)-Fluvastatin t-butyl ester D->E F Purification (Recrystallization) E->F G Qualified Analytical Standard (>99.5%) F->G

Caption: Synthesis and purification workflow for (-)-Fluvastatin t-butyl ester.

Materials and Reagents
ReagentGradeSupplier
Fluva Aldehyde≥98%Commercial Source
tert-Butyl Acetoacetate≥98%Commercial Source
n-Butyl Lithium (n-BuLi) in Hexanes1.6 MCommercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Diethylmethoxyborane1.0 M in THFCommercial Source
Sodium Borohydride (NaBH₄)≥98%Commercial Source
AcetonitrileHPLC GradeCommercial Source
Ethyl AcetateACS GradeCommercial Source
Synthetic Protocol

Rationale: This procedure is adapted from established industrial processes.[6][7] The use of a strong, non-nucleophilic base like n-BuLi is critical for the complete formation of the dianion of tert-butyl acetoacetate. The subsequent reduction is performed at very low temperatures (-75°C to -78°C) to maximize the diastereoselectivity, favoring the formation of the desired (3R, 5S) syn-diol configuration.[3]

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -75°C using a dry ice/acetone bath.

  • Dianion Formation: Slowly add tert-butyl acetoacetate to the cooled THF. Then, add n-butyl lithium dropwise while maintaining the temperature below -70°C. Stir for 30 minutes.

  • Condensation: Dissolve Fluva aldehyde in anhydrous THF and add it slowly to the reaction mixture, again keeping the temperature below -70°C. Stir for 1 hour at -75°C.

  • Stereoselective Reduction: To the same reaction pot, add diethylmethoxyborane, followed by the portion-wise addition of sodium borohydride. The temperature must be strictly maintained at or below -75°C to ensure high stereoselectivity.[8]

  • Quenching: After stirring for 3-4 hours, quench the reaction by the slow addition of aqueous hydrochloric acid (1N).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Rationale: Recrystallization is an effective method for purifying the solid diol ester from reaction byproducts and stereoisomeric impurities. Acetonitrile is a suitable solvent as it provides good solubility at elevated temperatures and poor solubility at lower temperatures for the target compound, facilitating high recovery of pure crystals.[7]

  • Dissolution: Transfer the crude (-)-Fluvastatin t-butyl ester to an Erlenmeyer flask. Add a minimal amount of acetonitrile and heat the mixture gently to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask or add a seed crystal.

  • Isolation: Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold acetonitrile.

  • Drying: Dry the purified solid under vacuum at 40°C to a constant weight. The resulting solid should be a white to pale yellow powder.

Characterization and Qualification

The qualification of the prepared material as an analytical standard requires a comprehensive assessment of its identity, purity, and other critical attributes.[9] This process ensures the material is fit for its intended purpose in analytical testing.[5]

Analytical Qualification Workflow

Characterization_Workflow main main category category technique technique result result A (-)-Fluvastatin t-butyl ester B Identity Confirmation A->B G Purity Assessment A->G J Physicochemical Properties A->J C NMR Spectroscopy (¹H, ¹³C) B->C E Mass Spectrometry (HRMS) B->E D Structure Confirmed C->D F Molecular Weight Confirmed E->F H RP-HPLC (UV) G->H I Purity ≥ 99.5% (Peak Area %) H->I K Melting Point J->K M LOD / Water Content J->M L Sharp Range Observed K->L N Water Content < 0.5% M->N

Caption: Multi-technique workflow for the qualification of the analytical standard.

Identity Confirmation

Principle: NMR spectroscopy is a primary technique for structural elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[9] The resulting spectra serve as a unique fingerprint for the molecule.

  • Protocol:

    • Accurately weigh 5-10 mg of the standard.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Chemical Shifts (Illustrative): Chemical shifts for protons in esters are well-established.[10] The spectrum should show characteristic signals for the aromatic protons of the indole and fluorophenyl rings, the vinyl protons of the heptenoate chain, the carbinol protons (-CH(OH)-), the isopropyl group, and a prominent singlet for the nine equivalent protons of the t-butyl group.[11]

Proton AssignmentApprox. Chemical Shift (δ, ppm)
t-Butyl (-C(CH₃)₃)~1.45 (singlet, 9H)
Isopropyl (-CH(CH₃)₂)~1.5 (doublet, 6H), ~4.8 (septet, 1H)
Methylene (-CH₂-)~1.6-2.4 (multiplets)
Carbinol (-CH(OH)-)~3.8, ~4.2 (multiplets)
Vinylic (-CH=CH-)~5.5, ~6.4 (multiplets)
Aromatic (indole, fluorophenyl)~7.0-7.6 (multiplets)

Principle: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, confirming the elemental composition and molecular weight.[9]

  • Protocol:

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Expected Results: The analysis should confirm the molecular formula C₂₈H₃₄FNO₄.[12]

ParameterExpected Value
Molecular FormulaC₂₈H₃₄FNO₄
Monoisotopic Mass467.2472 g/mol
Observed [M+H]⁺ Ion~468.2545 m/z
Observed [M+Na]⁺ Ion~490.2364 m/z
Purity Assessment by HPLC

Principle: A stability-indicating reversed-phase HPLC method is used to separate the main component from potential process-related impurities and degradation products.[13] Purity is typically determined by peak area percent.

  • HPLC Method Parameters: The following conditions are a robust starting point for analysis.[14][15][16]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax, Hypersil)
Mobile Phase Acetonitrile : Water with 0.1% Orthophosphoric Acid (Gradient or Isocratic, e.g., 75:25 v/v)
Flow Rate 1.0 mL/min
Detector UV at 242 nm
Column Temp. 30°C
Injection Vol. 10 µL
  • Protocol:

    • Standard Preparation: Accurately prepare a stock solution of the (-)-Fluvastatin t-butyl ester standard in the mobile phase (or a compatible solvent) at a concentration of approximately 0.5 mg/mL.

    • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standard solution and record the chromatogram.

    • Evaluation: The method should demonstrate good separation of the main peak from any impurities.[17] The peak purity should be confirmed using a Diode Array Detector (DAD) if available.

  • Acceptance Criteria: The purity of the analytical standard should be ≥ 99.5% by area. Any single impurity should not be more than 0.15%.[4]

Certificate of Analysis (CoA) Data Summary

A qualified analytical standard must be accompanied by a Certificate of Analysis that summarizes the characterization data.[1][18]

TestMethodSpecificationResult
Appearance VisualWhite to pale yellow powderConforms
Identification A ¹H NMRCorresponds to structureConforms
Identification B Mass Spectrometry (HRMS)Corresponds to formulaConforms
Purity (Chromatographic) HPLC (UV, 242 nm)≥ 99.5% (Area %)Report Value
Water Content Karl Fischer Titration≤ 0.5%Report Value
Residual Solvents GC-HSMeets ICH Q3C limitsConforms
Assay (Mass Balance) Calculation99.0% - 101.0%Report Value

Assay (Mass Balance) = (100% - % Water - % Residual Solvents) x (Purity / 100)

Storage and Handling

To ensure the long-term stability of the analytical standard, proper storage is essential.

  • Storage Conditions: Store the material in a well-sealed container, protected from light, at a refrigerated temperature (2-8°C).[19]

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent moisture condensation. Handle the material in a controlled environment to minimize contamination.

Conclusion

The preparation of a high-purity analytical standard is a meticulous process that underpins the validity of all subsequent analytical measurements. By following the detailed synthetic, purification, and multi-faceted characterization protocols outlined in this application note, researchers and drug development professionals can produce and qualify (-)-Fluvastatin t-butyl ester as a reliable reference standard. This enables the development of robust analytical methods essential for ensuring the quality and safety of Fluvastatin drug substance and product.

References

  • A process for the preparation of fluvastatin sodium. (n.d.). Google Patents.
  • A Guide to Using Analytical Standards. (n.d.). Pharmi GXP. Retrieved from [Link]

  • Shinde, V. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Retrieved from [Link]

  • Processes for the preparation of a polymorph of fluvastatin sodium. (n.d.). Google Patents.
  • Reddy, et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174. Retrieved from [Link]

  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J.-P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(5), 840–844. Retrieved from [Link]

  • Process for the preparation of Fluvastatin Sodium salt. (n.d.). Google Patents.
  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • An Improved Manufacturing Process for Fluvastatin | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. (n.d.). Apicule. Retrieved from [Link]

  • Fluvastatin t-butyl ester, (-)-. (n.d.). PubChem. Retrieved from [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Fluvastatin t-butyl ester, (+)-. (n.d.). Gsrs. Retrieved from [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). Chromatography Online. Retrieved from [Link]

  • Steps for Analytical Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Quality considerations for analytical methods. (n.d.). Generics and Biosimilars Initiative. Retrieved from [Link]

  • Fluvastatin Z-Isomer Tert-Butyl Ester. (n.d.). ChemWhat. Retrieved from [Link]

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 884-893. Retrieved from [Link]

  • Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Taillon, M.-P., Côté, C., Furtado, M., & Garofolo, F. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827–1835. Retrieved from [Link]

  • 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O... (n.d.). ResearchGate. Retrieved from [Link]

  • Moolman, H., Grobler, A., & Kotzé, A. (2020). A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. Pharmazie, 75(5), 164–166. Retrieved from [Link]

  • Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. (2024, August 8). IJNRD. Retrieved from [Link]

  • Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Fluvastatin Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Islam, M. M., et al. (2016). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 18(3), 764–771. Retrieved from [Link]

  • Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Jemal, M., et al. (2000). Quantitation of simvastatin and its beta-hydroxy acid in human plasma by liquid-liquid cartridge extraction and liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(12), 1023–1028. Retrieved from [Link]

Sources

Application Note: A Guide to the Use of (-)-(3R,5S)-Fluvastatin t-Butyl Ester in In Vitro Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluvastatin is a synthetic HMG-CoA reductase inhibitor used in the management of hypercholesterolemia[1]. A thorough understanding of its metabolic fate is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and overall clinical efficacy. Fluvastatin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system[2][3]. This application note details the utility of (-)-(3R,5S)-Fluvastatin t-Butyl Ester, a key synthetic intermediate of the active fluvastatin enantiomer, as a valuable tool for comprehensive in vitro drug metabolism studies[4][5]. By serving as a prodrug, this ester form allows researchers to investigate the sequential enzymatic processes of ester hydrolysis followed by CYP-mediated oxidation, more closely mimicking the in vivo scenario following oral administration of a potential ester prodrug. We provide the scientific rationale, detailed experimental protocols for metabolic stability and reaction phenotyping, and guidance on data interpretation for researchers in drug discovery and development.

Scientific Background

The Metabolic Landscape of Fluvastatin

Fluvastatin is almost exclusively eliminated via hepatic metabolism[6]. After oral administration, it is rapidly absorbed and subjected to significant first-pass extraction by the liver[7][8]. The metabolism is characterized by Phase I oxidative reactions, leading to the formation of three primary metabolites: 5-hydroxyfluvastatin, 6-hydroxyfluvastatin, and N-desisopropylfluvastatin[9][10].

  • Primary Enzyme: The principal enzyme responsible for the formation of all three major metabolites is CYP2C9 [6][10]. This accounts for approximately 75-80% of its total clearance[10][11]. This metabolic dependency makes fluvastatin a useful probe substrate for CYP2C9 activity and a safer option in polypharmacy contexts where CYP3A4 inhibitors are co-administered[2].

  • Minor Pathways: Other enzymes, including CYP3A4 (~20%) and CYP2C8 (~5%), contribute to a lesser extent, primarily in the formation of the 5-hydroxy metabolite[9][11].

The active enantiomer is (3R,5S)-fluvastatin, which is the focus of this guide[11]. Understanding the factors that influence its metabolic rate—such as genetic polymorphisms in CYP2C9 (e.g., *2 and *3 alleles)—is crucial for personalized medicine[6][10].

Parameter Value Reference
Oral Bioavailability ~19-29%[2]
Plasma Half-life (t½) ~0.5 - 1 hour[8]
Primary Metabolizing Enzyme CYP2C9[6][10]
Major Metabolites 6-hydroxy, 5-hydroxy, N-desisopropyl[9]
Primary Excretion Route Biliary / Fecal (~95%)[3][7]
Table 1: Key Pharmacokinetic and Metabolic Properties of Fluvastatin.
Rationale for Using Fluvastatin t-Butyl Ester as a Research Tool

While the active form of fluvastatin is a carboxylic acid, its t-butyl ester derivative serves as an invaluable research tool for several reasons:

  • Prodrug Simulation: The ester acts as a prodrug. In an in vitro system containing esterases (such as liver S9 fractions or hepatocytes), the t-butyl ester is first hydrolyzed to the active fluvastatin acid. This two-step process (hydrolysis followed by oxidation) allows for the study of the interplay between different enzyme classes and provides a more holistic view of hepatic clearance mechanisms.

  • Investigating Esterase Activity: It can be used to probe the rate and extent of carboxylesterase activity in various test systems, a critical parameter for many orally administered prodrugs.

  • Synthetic Intermediate: As a stable synthetic precursor, it is often more readily available and easier to handle and weigh than the final sodium salt, which can be hygroscopic[12][13].

The overall metabolic cascade initiated from the t-butyl ester is depicted below.

Fluvastatin_Metabolism cluster_0 Phase I: Hydrolysis cluster_1 Phase I: Oxidation Fluv_Ester (-)-Fluvastatin t-Butyl Ester Fluv_Acid (-)-Fluvastatin (Active Acid) Fluv_Ester->Fluv_Acid Carboxylesterases (in S9, Hepatocytes) M1 6-Hydroxyfluvastatin Fluv_Acid->M1 CYP2C9 (Major) M2 5-Hydroxyfluvastatin Fluv_Acid->M2 CYP2C9 (Major) CYP3A4, CYP2C8 (Minor) M3 N-Desisopropyl- fluvastatin Fluv_Acid->M3 CYP2C9 (Major) Workflow cluster_time Incubation at 37°C start Start prep Prepare Reagents (HLM, Buffer, Substrate) start->prep pre_warm Pre-warm HLM + Buffer (37°C, 5 min) prep->pre_warm initiate Initiate Reaction (Add Substrate + NADPH) pre_warm->initiate tp0 T=0 min Quench initiate->tp0 Immediate tp5 T=5 min Quench initiate->tp5 tp15 T=15 min Quench initiate->tp15 tp_final T=60 min Quench initiate->tp_final process Sample Processing (Add ACN+IS, Centrifuge) tp0->process tp5->process tp15->process tp_final->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Calculate % remaining, t½, CLint) analyze->data end End data->end

Diagram 2: Experimental workflow for the metabolic stability assay.

Protocol 2: Reaction Phenotyping with Chemical Inhibitors

Objective: To identify the specific CYP450 isoenzymes responsible for the metabolism of fluvastatin formed from the t-butyl ester.

Causality: This method uses well-characterized, selective chemical inhibitors for different CYP isoforms. By observing the reduction in metabolite formation in the presence of a specific inhibitor, one can deduce the involvement of that enzyme in the metabolic pathway.[14]

Procedure:

  • Setup: Follow the same incubation setup as the metabolic stability assay (Protocol 2.1), using a single, early time point where the reaction is linear (e.g., 15 minutes).

  • Inhibitor Addition: Prepare separate incubations for each inhibitor. The inhibitor should be added to the HLM and buffer mixture during the pre-incubation step (5-15 minutes before adding the substrate) to ensure the inhibitor can bind to the enzyme. A vehicle control (containing the solvent used for the inhibitors) must be included.

  • Initiate and Quench: Initiate the reaction by adding the Fluvastatin t-Butyl Ester and NADPH. Quench after the pre-determined time point.

  • Analysis: Analyze all samples by LC-MS/MS, quantifying the formation of the key metabolites (e.g., 6-hydroxyfluvastatin).

  • Interpretation: Calculate the percent inhibition of metabolite formation for each inhibitor relative to the vehicle control. Significant inhibition points to the involvement of that specific CYP enzyme.

CYP Isoform Selective Inhibitor Typical Concentration
CYP2C9 Sulfaphenazole 1-10 µM
CYP3A4/5Ketoconazole1 µM
CYP2C8Montelukast1 µM
CYP2D6Quinidine1 µM
CYP2C19Ticlopidine1 µM
CYP1A2Furafylline10 µM
Table 3: Common selective inhibitors for CYP reaction phenotyping. Expected Result: Significant inhibition of fluvastatin metabolite formation will be observed in the presence of Sulfaphenazole.

Data Analysis and Interpretation

  • Metabolic Stability:

    • Plot the natural log (ln) of the percent remaining of (-)-Fluvastatin t-Butyl Ester versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)

  • Reaction Phenotyping:

    • Compare the peak area of the metabolite in the presence of an inhibitor to the peak area in the vehicle control.

    • % Activity Remaining = (Metabolite Peak Area with Inhibitor / Metabolite Peak Area in Vehicle) x 100

    • A significant reduction in activity (e.g., >50%) strongly suggests the involvement of the inhibited enzyme. Based on literature, the primary contribution is expected from CYP2C9.[6][9]

Conclusion

(-)-(3R,5S)-Fluvastatin t-Butyl Ester is a highly effective tool for dissecting the metabolic pathways of fluvastatin. Its use as a prodrug substrate in in vitro test systems enables a comprehensive evaluation of both hydrolytic and oxidative enzymatic processes. The protocols outlined in this application note provide a robust framework for determining metabolic stability, identifying metabolites, and phenotyping the responsible enzymes, thereby generating critical data for preclinical drug development and safety assessment programs.

References

  • Acrotech Biopharma LLC. (n.d.). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. Acrotech Biopharma. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (n.d.). Fluvastatin Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin. Clinical Pharmacokinetics, 40(4), 263–281. [Link]

  • Dr. Oracle. (2025). What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)? Dr. Oracle. [Link]

  • Hubacek, J. A., Vrablik, M., Ceska, R., & Zlatohlavek, L. (2010). Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population. Experimental & Molecular Medicine, 42(1), 42-47. [Link]

  • FDA. (2000). Lescol Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Lin, Z. J., & Lu, A. Y. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology (Chapter 7, Unit 7.3). John Wiley & Sons, Inc. [Link]

  • Son, M., & Lyseng-Williamson, K. A. (1993). Pharmacokinetics of fluvastatin and specific drug interactions. American Journal of Hypertension, 6(11 Pt 2), 375S-382S. [Link]

  • Tse, F. L., & Nickerson, D. F. (1994). Development and pharmacology of fluvastatin. American Journal of Cardiology, 73(14), 20D-27D. [Link]

  • BioIVT. (n.d.). Educational Content. BioIVT. [Link]

  • Meyer, M. R., Graw, M., & Maurer, H. H. (2020). Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring. Clinical Chemistry and Laboratory Medicine, 58(5), 664-672. [Link]

  • Knights, K. M., Stresser, D. M., Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

  • Basavapathruni, A., & Olumolade, K. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

  • Ou, Y. C., & Chow, D. S. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 13(9), 1239-1253. [Link]

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 891-897. [Link]

  • Knights, K., Stresser, D., Miners, J., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Flinders University. [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]

  • ResearchGate. (n.d.). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. ResearchGate. [Link]

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21–26. [Link]

  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J. P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(4), 686–690. [Link]

  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. ResearchGate. [Link]

  • ResearchGate. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. [Link]

  • Riddell, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 545-549. [Link]

  • Google Patents. (n.d.). US7662848B2 - Process for the preparation of Fluvastatin Sodium salt.
  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.gov. [Link]

  • ResearchGate. (n.d.). An Improved Manufacturing Process for Fluvastatin. ResearchGate. [Link]

  • Alcaraz, L., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 434-441. [Link]

  • Google Patents. (n.d.). WO2007023503A1 - A process for the preparation of fluvastatin sodium.
  • Tse, F. L., et al. (1994). Development and pharmacology of fluvastatin. American Journal of Cardiology, 73(14), 20D-27D. [Link]

  • Tse, F. L., et al. (1992). Pharmacokinetics of fluvastatin after single and multiple doses in normal volunteers. Journal of Clinical Pharmacology, 32(7), 630-638. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Database. [Link]

  • Zhang, D., et al. (2012). Drug-Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-518. [Link]

  • Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Charles River Labs. [Link]

  • Gilbert, C., & Sizar, O. (2023). Fluvastatin. In StatPearls. StatPearls Publishing. [Link]

Sources

Using (-)-Fluvastatin t-butyl ester as an internal standard in bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Use of (-)-Fluvastatin t-butyl ester as an Internal Standard for the Bioanalysis of Fluvastatin

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacokinetics, drug metabolism, and bioanalysis.

Introduction: The Imperative for a Robust Internal Standard in Bioanalysis

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, forms the bedrock of pharmacokinetic and toxicokinetic studies. The accuracy and precision of these measurements are paramount for the correct interpretation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. However, the inherent complexity of biological matrices (e.g., plasma, urine) and the multi-step nature of sample preparation introduce significant potential for variability. An ideal internal standard (IS) is the cornerstone of a reliable bioanalytical method, designed to mimic the analyte of interest through the entire analytical process—from extraction to detection—thereby compensating for procedural losses and variations.[1][2][3]

The gold standard for an internal standard in mass spectrometry-based assays is a stable isotope-labeled (SIL) analog of the analyte.[4] When a SIL-IS is unavailable or cost-prohibitive, a structurally similar analog can be employed, provided it meets stringent selection criteria. This application note details the rationale, protocol, and validation for using (-)-Fluvastatin t-butyl ester as an effective internal standard for the quantification of Fluvastatin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor (statin) used to lower cholesterol and prevent cardiovascular disease.[5][6] It is structurally distinct from fungus-derived statins.[7] Accurate measurement of its concentration in plasma is critical for establishing bioequivalence and understanding its pharmacokinetic profile.

Principle of the Method: Why (-)-Fluvastatin t-butyl ester?

The selection of an internal standard is a critical decision in method development.[1][3] (-)-Fluvastatin t-butyl ester is a suitable choice for the bioanalysis of Fluvastatin for several key reasons, grounded in its physicochemical properties:

  • Structural Similarity: The core structure of the IS is identical to Fluvastatin, ensuring similar chromatographic behavior and extraction efficiency. The primary difference is the esterification of the terminal carboxylic acid with a t-butyl group. This modification ensures that the IS is not an in-vivo metabolite and has a distinct mass-to-charge ratio (m/z) for independent detection by the mass spectrometer.

  • Physicochemical Properties: Fluvastatin has a LogP of approximately 4.5 and a molecular weight of 411.5 g/mol .[5][8] The t-butyl ester derivative, with a molecular weight of 467.6 g/mol and a calculated XLogP3 of 4.8, shares similar lipophilicity.[9] This similarity is crucial for co-extraction during sample preparation, a fundamental requirement for an effective IS.

  • Stability: While the t-butyl ester is stable under typical storage and sample processing conditions, it is designed to be hydrolyzed in-source or through tandem mass spectrometry to yield common product ions with Fluvastatin, a technique that can enhance specificity. However, the primary analytical approach will rely on unique parent and product ions. The stability of the ester bond must be rigorously evaluated during method validation to ensure it does not hydrolyze back to the parent drug during sample handling.

  • Mass Spectrometric Detection: The addition of the t-butyl group (mass of 56 Da) provides a clear mass shift from the parent drug, allowing for unambiguous differentiation by the mass spectrometer.

The workflow for this bioanalytical method is summarized in the diagram below.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting P1 Plasma Sample Thawing & Aliquoting P2 Addition of (-)-Fluvastatin t-butyl ester (IS) P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Vortex & Centrifugation P3->P4 P5 Supernatant Transfer & Evaporation P4->P5 P6 Reconstitution in Mobile Phase P5->P6 A1 Injection onto UPLC/HPLC System P6->A1 Inject Sample A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Tandem Mass Spectrometry (MRM Detection) A3->A4 D1 Peak Integration (Analyte & IS) A4->D1 Raw Data D2 Calculate Peak Area Ratios D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Unknown Samples D3->D4 D5 Review & Report Results D4->D5

Figure 1: A representative workflow for the bioanalysis of Fluvastatin using (-)-Fluvastatin t-butyl ester as an internal standard.

Materials and Reagents

  • Analytes: Fluvastatin Sodium (Reference Standard), (-)-Fluvastatin t-butyl ester (Internal Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Human Plasma (K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

  • LC System: Shimadzu Nexera X2, Waters Acquity UPLC, or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+, Waters Xevo TQ-S, or equivalent, equipped with an electrospray ionization (ESI) source.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Fluvastatin Sodium and (-)-Fluvastatin t-butyl ester into separate 1 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard (WS) Solutions: Prepare serial dilutions of the Fluvastatin stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL. This concentration may be optimized during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting statins from plasma.[10]

  • Aliquot 50 µL of study samples, CC, and QC samples into 1.5 mL polypropylene tubes.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the "double blank" (matrix blank).

  • To precipitate proteins, add 200 µL of cold acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to autosampler vials for analysis.

LC-MS/MS Analysis

The following parameters serve as a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Suggested Condition
LC Column C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions Fluvastatin: Q1: 412.2 -> Q3: 268.1 (Quantifier), 352.2 (Qualifier) IS: Q1: 468.2 -> Q3: 268.1 (Quantifier), 352.2 (Qualifier)
Dwell Time 100 ms

Note: The specific MRM (Multiple Reaction Monitoring) transitions should be determined by infusing the pure compounds and optimizing the collision energy for each transition.

Bioanalytical Method Validation (BMV)

The developed method must be rigorously validated according to regulatory guidelines from the FDA and EMA.[11][12][13][14] The validation should assess the following parameters:

Validation_Parameters center Method Validation Selectivity Selectivity & Specificity center->Selectivity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Calibration Calibration Curve (Linearity & Range) center->Calibration Recovery Recovery center->Recovery Matrix Matrix Effect center->Matrix Stability Stability center->Stability

Figure 2: Key parameters for bioanalytical method validation as per regulatory guidelines.

Validation Results Summary (Example)
Parameter Acceptance Criteria (FDA/EMA)
Calibration Curve r² ≥ 0.99; 6-8 non-zero points; back-calculated concentrations ±15% of nominal (±20% at LLOQ)
Accuracy & Precision (Intra- & Inter-day) 3 QC levels (L, M, H); %Bias within ±15%; %CV ≤ 15% (for LLOQ QC, ±20% and ≤20% respectively)
Matrix Effect IS-normalized matrix factor CV ≤ 15% across at least 6 lots of matrix.
Recovery Not required to be 100%, but should be consistent and precise. CV ≤ 15%.
Stability Bench-top, freeze-thaw, long-term, and stock solution stability. Analyte concentration within ±15% of nominal.

Troubleshooting: Monitoring the Internal Standard Response

A key aspect of ensuring data quality is monitoring the IS response across the analytical run.[1][3][15]

  • Issue: Inconsistent or drifting IS peak area.

  • Potential Causes:

    • Inconsistent Extraction: Errors in pipetting the IS or sample, or inconsistent protein precipitation.

    • Matrix Effects: Ion suppression or enhancement in specific samples. This is a critical reason why the IS should have very similar chromatographic retention to the analyte.

    • IS Instability: The t-butyl ester may be hydrolyzing during sample processing or in the autosampler.

    • LC-MS/MS System Variability: Issues with the injector, pump, or ion source.

  • Investigation:

    • Plot the IS peak area for all samples in the run. The response for calibration standards, QCs, and unknown samples should be within a pre-defined range (e.g., ±50% of the mean IS response of the calibration standards).

    • If a specific sample shows a significant deviation, it may indicate a matrix effect or an extraction error for that individual sample. Re-extraction of the affected sample is warranted.

    • If a trend (drift) is observed across the run, it may point to system instability or a time-dependent degradation process.

Conclusion

(-)-Fluvastatin t-butyl ester serves as a scientifically sound and practical internal standard for the bioanalytical quantification of Fluvastatin by LC-MS/MS. Its structural similarity and distinct mass ensure it effectively tracks the analyte during sample preparation and analysis, correcting for procedural variability. This application note provides a comprehensive framework for method development, execution, and validation. As with any bioanalytical method, rigorous validation in accordance with regulatory guidelines is essential to guarantee the generation of reliable and reproducible data for pharmacokinetic and clinical studies.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][11][12]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][13]

  • U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link][1][15]

  • PubChem. Fluvastatin. National Center for Biotechnology Information. [Link][5]

  • PubChem. Fluvastatin, (3R,5S)-. National Center for Biotechnology Information. [Link][8]

  • PubChem. Fluvastatin t-butyl ester, (-)-. National Center for Biotechnology Information. [Link][9]

  • Jatav, V., et al. (2022). Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Based Bioanalytical Method for Estimation of Simvastatin in Rat's Plasma. Assay and Drug Development Technologies. [Link][10]

  • Matuszewski, B. K., et al. (2003). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis. [Link][3]

  • Jemal, M., et al. (1999). A sensitive and specific method for the quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard. Journal of Pharmaceutical and Biomedical Analysis. [Link][4]

  • Gomes, M. F., et al. (2019). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Journal of Thermal Analysis and Calorimetry. [Link][7]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][16][17]

  • GtoPdb. fluvastatin. IUPHAR/BPS Guide to PHARMACOLOGY. [Link][6]

  • Zaman, B., et al. (2015). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis. [Link][18]

  • Gora, J., et al. (2021). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. Pharmaceuticals. [Link][14]

Sources

Step-by-step protocol for quantifying (-)-Fluvastatin t-butyl ester in plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Bioanalysis of (-)-Fluvastatin t-butyl ester in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive, step-by-step protocol for the quantification of (-)-Fluvastatin t-butyl ester in human plasma. (-)-Fluvastatin t-butyl ester is a key intermediate or potential prodrug of Fluvastatin, an HMG-CoA reductase inhibitor used to treat hypercholesterolemia[1][2]. Accurate quantification in a biological matrix is critical for pharmacokinetic and drug metabolism studies. This method employs a robust sample preparation strategy involving protein precipitation followed by liquid-liquid extraction, and utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection. The protocol is designed to be validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[3][4].

Introduction: The Rationale for a Validated Assay

Fluvastatin is a widely prescribed lipid-lowering agent that acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[5]. The t-butyl ester of Fluvastatin is a more lipophilic derivative, which may be synthesized as a prodrug to enhance absorption or as a key intermediate in the manufacturing process. The quantification of this specific ester in plasma is essential for:

  • Preclinical Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the ester itself.

  • Prodrug Conversion Studies: Determining the rate and extent of conversion of the ester to the active parent drug, Fluvastatin.

  • Metabolic Stability: Assessing the stability of the ester in a complex biological matrix, which is crucial for interpreting pharmacokinetic data[6][7].

The primary analytical challenge lies in the potential for in-vitro hydrolysis of the ester bond within the plasma matrix. Therefore, the sample preparation and handling procedures must be optimized to ensure the stability of the analyte from collection to analysis[6][8]. LC-MS/MS is the technology of choice for this application due to its high sensitivity, selectivity, and ability to distinguish the ester from the active carboxylic acid form of Fluvastatin[9][10]. This protocol provides a framework for developing and validating such a method.

Materials and Reagents

Chemicals and Solvents
  • (-)-Fluvastatin t-butyl ester (Reference Standard, >98% purity)

  • (-)-Fluvastatin t-butyl ester-d9 (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Methyl tert-butyl ether (MTBE), HPLC Grade

  • Formic Acid, 99%

  • Ammonium Acetate, >99%

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Microcentrifuge

  • Vortex Mixer

  • Pipettes and disposable tips

  • 1.5 mL polypropylene microcentrifuge tubes

  • Autosampler vials

Step-by-Step Experimental Protocol

Preparation of Stock and Working Solutions

The integrity of your calibration curve and quality control samples begins with accurate solution preparation.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1.0 mg of (-)-Fluvastatin t-butyl ester reference standard and the internal standard (-)-Fluvastatin t-butyl ester-d9.

    • Dissolve each in separate 1.0 mL volumetric flasks using Methanol. This concentration is ideal for stability and minimizes the volume needed for subsequent dilutions.

    • Store stock solutions at -20°C. Fluvastatin and its derivatives can be sensitive to light and temperature[7].

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 (v/v) Acetonitrile:Water to prepare working standards for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 (v/v) Acetonitrile:Water. This concentration ensures a consistent and strong signal across all samples.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Spiking:

    • Prepare calibration standards by spiking 95 µL of blank human plasma with 5 µL of the appropriate working standard solution. This yields a concentration range of 0.5 to 500 ng/mL.

    • Similarly, prepare QC samples at four levels:

      • LLOQ: Lower Limit of Quantification (e.g., 0.5 ng/mL)

      • LQC: Low Quality Control (e.g., 1.5 ng/mL)

      • MQC: Medium Quality Control (e.g., 75 ng/mL)

      • HQC: High Quality Control (e.g., 400 ng/mL)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This two-step process is designed to efficiently remove proteins, which can interfere with the analysis, and then selectively extract the non-polar t-butyl ester analyte from the aqueous matrix, concentrating it for analysis.

  • Thawing: Thaw plasma samples and standards/QCs on ice to minimize enzymatic degradation[11].

  • Aliquoting: Pipette 100 µL of each plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix.

  • Protein Precipitation:

    • Add 300 µL of ice-cold Acetonitrile to each tube. Acetonitrile is an effective protein precipitating agent that is compatible with downstream LC-MS analysis[12][13].

    • Vortex vigorously for 30 seconds. This ensures complete denaturation and precipitation of plasma proteins[11].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE):

    • Carefully transfer the supernatant to a new 1.5 mL tube.

    • Add 600 µL of Methyl tert-butyl ether (MTBE). MTBE is an excellent solvent for extracting moderately non-polar compounds from an aqueous/organic mixture and is immiscible, allowing for clean phase separation[14].

    • Vortex for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (80:20 Acetonitrile:10 mM Ammonium Acetate). This step ensures the sample is dissolved in a solvent compatible with the initial chromatographic conditions, promoting good peak shape.

    • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters are a starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
HPLC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for non-polar molecules like the t-butyl ester.
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic AcidProvides protons for positive ionization and buffers the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic solvent for eluting the analyte from the C18 column.
Gradient Start at 70% B, increase to 95% B over 3 min, hold for 1 min, return to 70% B and equilibrate for 1 min.A high starting organic percentage is necessary to retain the non-polar analyte on the column initially.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Column Temp. 40°CEnsures reproducible retention times and good peak shape.
Ionization Mode Electrospray Ionization (ESI), PositiveThe indole nitrogen on the Fluvastatin moiety is readily protonated.
MRM Transitions Analyte: 468.2 -> 352.2 (Quantifier), 468.2 -> 292.2 (Qualifier) IS: 477.3 -> 361.3 (Quantifier)Hypothetical based on structure: Precursor ([M+H]+) and fragmentation of the side chain and loss of the t-butyl group.
Source Temp. 500°COptimized for efficient desolvation.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for bioanalysis[3][15]. The following parameters should be assessed:

Validation Parameter Description Acceptance Criteria
Selectivity Analysis of six different blank plasma lots to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Linearity & Range A calibration curve with at least six non-zero standards is analyzed. The response (analyte/IS peak area ratio) vs. concentration is plotted.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) on three separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect The response of the analyte in post-extraction spiked blank plasma is compared to the response in a pure solution.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The analyte response in pre-extraction spiked samples is compared to that in post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Analyte stability is assessed in various conditions: bench-top, freeze-thaw cycles, long-term storage (-80°C), and in the autosampler.Mean concentration of stability samples should be within ±15% of nominal concentration.

Workflow Visualization

The overall analytical process can be summarized in the following workflow diagram.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Data Acquisition & Processing Stock Prepare Stock & Working Solutions Spike Spike Blank Plasma (Calibrators & QCs) Stock->Spike Aliquot Aliquot 100 µL Plasma Spike->Aliquot Begin Analysis Add_IS Add Internal Standard Aliquot->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT LLE Liquid-Liquid Extraction (MTBE) PPT->LLE Dry Evaporate to Dryness LLE->Dry Recon Reconstitute in Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS Integrate Peak Integration LCMS->Integrate Calculate Calculate Concentrations Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the bioanalysis of (-)-Fluvastatin t-butyl ester.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 15, 2026, from [Link]

  • Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 15, 2026, from [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 567-575. Retrieved January 15, 2026, from [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Retrieved January 15, 2026, from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 15, 2026, from [Link]

  • Xu, R., Nemes, C., & Jenkins, K. M. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2151–2159. Retrieved January 15, 2026, from [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved January 15, 2026, from [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved January 15, 2026, from [Link]

  • El-Kholy, S. E., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4230. Retrieved January 15, 2026, from [Link]

  • de Oliveira, A. R., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 47(2), 363-371. Retrieved January 15, 2026, from [Link]

  • LabRulez LCMS. (n.d.). A Comparison of the Extraction of Beta Blockers from Plasma Using Solid-Supported Liquid-Liquid Extraction and Traditional Liquid-Liquid Extraction. Retrieved January 15, 2026, from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved January 15, 2026, from [Link]

  • Prentice, B. M., & Sarver, J. G. (2021). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of the American Society for Mass Spectrometry, 32(11), 2939-2946. Retrieved January 15, 2026, from [Link]

  • Kataoka, H. (2010). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 2(8), 1385-1388. Retrieved January 15, 2026, from [Link]

  • Kvamsøe, M. M., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites, 13(4), 529. Retrieved January 15, 2026, from [Link]

  • Karagianni, A., et al. (2012). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. European Journal of Pharmaceutics and Biopharmaceutics, 82(2), 374-385. Retrieved January 15, 2026, from [Link]

  • Di Pietro, G., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 832(2), 256-261. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Retrieved January 15, 2026, from [Link]

  • Tse, F. L., et al. (1994). Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors. Clinical Pharmacokinetics, 27(6), 439-452. Retrieved January 15, 2026, from [Link]

  • Carlucci, G., et al. (2005). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard. Rapid Communications in Mass Spectrometry, 19(2), 128-132. Retrieved January 15, 2026, from [Link]

  • Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin. Clinical Pharmacokinetics, 40(4), 263-281. Retrieved January 15, 2026, from [Link]

  • Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827-1835. Retrieved January 15, 2026, from [Link]

  • Slideshare. (n.d.). Problems with analysis of biological matrices. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). EP2124904A1 - Stable sustained release formulations of fluvastatin.
  • Amazon Web Services. (n.d.). Analysis of Drugs in Biological Matrices. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Fluvastatin t-butyl ester, (-)-. Retrieved January 15, 2026, from [Link]

  • Al-Shdefat, B. S., et al. (2024). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. Biomedical Chromatography, e70335. Retrieved January 15, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved January 15, 2026, from [Link]

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Cell-based assay design using Fluvastatin t-butyl ester, (-)-

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Cell-based Assay Design Using Fluvastatin t-butyl ester, (-)-

Audience: Researchers, scientists, and drug development professionals.

A Senior Scientist's Guide to Cell-Based Assay Design with Fluvastatin t-butyl ester, (-)-

Introduction: Understanding the Tool and the Target

Fluvastatin is a fully synthetic member of the statin family of drugs, which are pivotal in managing hypercholesterolemia.[1] Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway, which is responsible for endogenous cholesterol synthesis.[2][3] The molecule provided, Fluvastatin t-butyl ester, (-)-, is a specific variant with key characteristics for researchers. The (-)- designation refers to the (3R,5S) enantiomer, which is the pharmacologically active form, while the (3S,5R) enantiomer is largely inactive.[4][5] The t-butyl ester modification renders the molecule more lipophilic, potentially enhancing its passive diffusion across the cell membrane. It is presumed that intracellular esterases hydrolyze the ester to release the active fluvastatin acid, the direct HMGCR inhibitor.

This guide provides a strategic framework and detailed protocols for designing robust cell-based assays using this compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your results are both accurate and meaningful.

Part 1: The Foundational Workflow: From Cytotoxicity to Pharmacodynamics

A successful cell-based assay begins with a logical workflow. Before investigating the specific pharmacological effects of Fluvastatin, it is critical to first define its impact on cell health. This ensures that any observed effects are due to the specific mechanism of action (HMGCR inhibition) rather than off-target toxicity.

G cluster_0 Phase 1: Establish Assay Window cluster_1 Phase 2: Evaluate Pharmacological Effect A Select Appropriate Cell Line (e.g., HepG2, A549, HCT116) B Protocol 1: Determine Cytotoxicity (IC50) - WST-1 or MTT Assay - 24-72h incubation A->B C Data Analysis: Calculate IC50 Value B->C D Select Non-Toxic Working Concentrations (e.g., <= 1/10th of IC50) C->D Inform Concentration Selection E Protocol 2: Measure Primary Effect - Intracellular Cholesterol Quantification D->E F Data Analysis: Calculate EC50 Value E->F

Caption: Core experimental workflow for cell-based assay design.

Protocol 1: Foundational Cytotoxicity Assay

Principle: The first step is to determine the concentration range at which Fluvastatin t-butyl ester exhibits cytotoxic effects. This is crucial for distinguishing between targeted pharmacological activity and general toxicity. Assays like MTT, WST-1, or Cell Counting Kit-8 (CCK-8) measure the metabolic activity of viable cells, providing a quantitative measure of cell death.[6][7][8] The half-maximal inhibitory concentration (IC50) derived from this assay defines the upper limit for subsequent experiments.

Detailed Protocol: WST-1 Cell Viability Assay

  • Cell Seeding: Seed your chosen cells (e.g., HepG2 human liver cancer cells, which are a relevant model for cholesterol metabolism) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Fluvastatin t-butyl ester, (-)- in DMSO. Create a serial dilution series (e.g., 2X final concentration) in culture medium. A typical final concentration range to test for statins is from 0.1 µM to 200 µM.[6][10]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells with the highest concentration of DMSO used (e.g., 0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for a relevant period, typically 24 to 48 hours, to assess the compound's effect.[11][12]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of your cell line and should be optimized.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_sample / Abs_vehicle) * 100).

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Hepatocellular CarcinomaHepG2
Seeding Density Cells per well (96-well plate)8,000
Treatment Duration Incubation time with compound48 hours[11]
Concentration Range Logarithmic dilution series0.1 µM - 200 µM
Endpoint Calculated concentration for 50% viability lossIC50
Part 2: Primary Pharmacodynamic Assays: Hitting the Target

With the non-toxic concentration range established, you can now design assays to measure the primary pharmacological effect of Fluvastatin: the inhibition of cholesterol synthesis.

Fluvastatin directly inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid. This action depletes the downstream products of the pathway, most notably cholesterol, but also essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are critical for protein prenylation.[13]

G cluster_pathway Mevalonate Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (HMGCR) Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Fluvastatin Fluvastatin t-butyl ester (hydrolyzed intracellularly) Fluvastatin->Inhibition Inhibition->HMGCoA Competitive Inhibition

Caption: Fluvastatin's inhibition of the mevalonate pathway.

Protocol 2: Quantification of Intracellular Cholesterol

Principle: A direct and biologically relevant measure of Fluvastatin's efficacy is the reduction of intracellular cholesterol levels. This can be achieved through fluorescent staining, which is excellent for visualization, or through more quantitative enzymatic assays.[14][15]

Detailed Protocol: Fluorescent Staining with Filipin

Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified (free) cholesterol, making it a widely used tool for visualizing cholesterol distribution in cells.[14][15]

  • Cell Culture and Treatment: Seed cells (e.g., HepG2 or primary hepatocytes) on glass coverslips in a 24-well plate. Allow them to adhere overnight. Treat the cells with non-toxic concentrations of Fluvastatin t-butyl ester (determined in Protocol 1) for 24-48 hours.

  • Cell Fixation: Wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.

  • Filipin Staining:

    • Wash the cells three times with PBS.

    • Prepare a 50 µg/mL Filipin III solution in PBS containing 10% Fetal Bovine Serum (FBS). The FBS helps to reduce background staining.

    • Incubate the cells with the Filipin solution for 1-2 hours at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm).

    • Capture images using identical exposure settings for all samples (control and treated).

    • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). A decrease in fluorescence intensity in treated cells compared to controls indicates a reduction in intracellular free cholesterol.

ParameterDescriptionTypical Value
Probe Binds to unesterified cholesterolFilipin III[15]
Fixative Preserves cell morphology4% PFA
Staining Concentration Concentration of Filipin solution50 µg/mL
Microscopy Excitation/Emission wavelengths~360 nm / ~460 nm
Endpoint Relative fluorescence intensityDecrease upon treatment
Part 3: Advanced Assays for Pleiotropic Effects

Statins exhibit numerous effects beyond cholesterol reduction, often termed "pleiotropic" effects, which include anti-proliferative and pro-apoptotic activities in cancer cell lines.[16][17] Designing assays to probe these effects can uncover novel applications for your compound.

Protocol 3: Cell Proliferation Assay

Principle: The mevalonate pathway produces intermediates necessary for cell growth. By inhibiting this pathway, Fluvastatin can suppress cell proliferation.[10][18] This can be measured over several days using cell counting or metabolic assays.

Detailed Protocol: Crystal Violet Staining Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well) to allow for several days of growth. After 24 hours, treat with a range of non-toxic concentrations of Fluvastatin t-butyl ester.

  • Incubation: Incubate the cells for 72-96 hours, allowing for multiple cell divisions to occur in the control wells.

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash again with PBS and allow the plate to dry completely.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Destaining and Measurement:

    • Wash the plate extensively with water to remove excess stain and allow it to dry.

    • Add 100 µL of a destaining solution (e.g., methanol or 10% acetic acid) to each well to solubilize the dye.

    • Measure the absorbance at 570 nm. A lower absorbance in treated wells indicates reduced cell proliferation.

References

  • Fluvastatin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Quantitative Measurement of Cholesterol in Cell Populations Using Flow Cytometry and Fluorescent Perfringolysin O - PubMed. [Link]

  • Cholesterol biosynthesis regulation and protein changes in rat liver following treatment with fluvastatin - PubMed. [Link]

  • Cytotoxicity assay results from rat primary hepatocytes treated with... - ResearchGate. [Link]

  • Cellular cholesterol and how to find it - UCL Discovery. [Link]

  • What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. [Link]

  • Detection of statin cytotoxicity is increased in cells expressing the OATP1B1 transporter. [Link]

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  • Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments. [Link]

  • Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line. [Link]

  • Effects of statins on the cholesterol biosynthesis pathway. HMG-CoA... - ResearchGate. [Link]

  • Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem - NIH. [Link]

  • How can I determine intracellular cholesterol concentration? - ResearchGate. [Link]

  • Cytotoxicity of statins in HEK293 wild-type (circle) and... - ResearchGate. [Link]

  • Quantifying Cellular Cholesterol Efflux - PubMed. [Link]

  • Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line - PMC. [Link]

  • HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816) - Assay Genie. [Link]

  • Fluvastatin t-butyl ester, (-)- | C28H34FNO4 | CID 10115940 - PubChem. [Link]

  • In Vitro Evidence of Statins’ Protective Role against COVID-19 Hallmarks Comptes Rendus. [Link]

  • Phenotypic screening platform identifies statins as enhancers of immune cell-induced cancer cell death - PMC - PubMed Central. [Link]

  • The effects of statins on cell viability and intracellular cholesterol... - ResearchGate. [Link]

  • Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed. [Link]

  • Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non–Small Cell Lung Carcinogenesis - AACR Journals. [Link]

  • Comparison of the effects of statins on HMG-CoA reductase activity - HELDA - University of Helsinki. [Link]

  • A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - NIH. [Link]

  • FLUVASTATIN T-BUTYL ESTER, (+)- - gsrs. [Link]

  • View of Statins in Research Studies: Selection of Statin, Concentrations, Animal Model, and Cell Line - Synergy Publishers. [Link]

  • Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC - NIH. [Link]

  • Machine learning-based prediction model for the efficacy and safety of statins - PMC - NIH. [Link]

  • Cell-Based Bioassays for Biologics | Charles River. [Link]

  • Fluvastatin Converts Human Macrophages into Foam Cells with Increased Inflammatory Response to Inactivated Mycobacterium tuberculosis H37Ra - PubMed Central. [Link]

Sources

Proper handling and storage conditions for (-)-Fluvastatin t-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for (-)-Fluvastatin t-butyl ester

Introduction: Understanding (-)-Fluvastatin t-butyl ester

(-)-Fluvastatin t-butyl ester is a key intermediate in the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase used in the management of hypercholesterolemia.[1][2] As the t-butyl ester derivative of Fluvastatin, its chemical integrity is paramount for the successful synthesis of the active pharmaceutical ingredient and for its use in research and development. This document provides a comprehensive guide to the proper handling, storage, and use of (-)-Fluvastatin t-butyl ester, grounded in chemical principles and established laboratory safety practices. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining the compound's purity, and safeguarding laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the compound's properties is fundamental to its correct handling.

PropertyValueSource
IUPAC Name tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate[3][4]
Molecular Formula C28H34FNO4[3][5][6]
Molecular Weight 467.57 g/mol [3][5][6]
CAS Number 194934-96-8[3][6]
Appearance Solid (likely a crystalline solid, similar to the parent compound)[1][7]

Storage Conditions for Maintaining Chemical Integrity

The stability of (-)-Fluvastatin t-butyl ester is influenced by temperature, moisture, light, and atmospheric oxygen. Improper storage can lead to degradation, compromising experimental outcomes.

Recommended Storage Conditions

For long-term storage, it is recommended to store (-)-Fluvastatin t-butyl ester at refrigerator temperatures (2-8°C) .[8] Some suppliers of the parent compound, Fluvastatin sodium salt, recommend storage at -20°C for long-term stability (≥2 years) , which is also a prudent practice for the t-butyl ester to minimize degradation.[7]

ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CLower temperatures slow down chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidation.
Moisture Store in a tightly sealed container with a desiccant.The ester functional group is susceptible to hydrolysis, which is accelerated by moisture.
Light Protect from light by using an amber vial or by storing in a dark location.Fluvastatin contains chromophores that may be susceptible to photolysis.[1]
Rationale for Storage Recommendations

The structural features of (-)-Fluvastatin t-butyl ester, namely the ester group and the dihydroxyhept-6-enoate side chain, are susceptible to specific degradation pathways. Storing the compound under the recommended conditions mitigates these risks.

G cluster_storage Storage Best Practices cluster_degradation Potential Degradation Pathways Inert_Atmosphere Inert Atmosphere (Ar, N2) Oxidation Oxidation Inert_Atmosphere->Oxidation Prevents Low_Temperature Low Temperature (-20°C) Hydrolysis Ester Hydrolysis Low_Temperature->Hydrolysis Slows Lactonization Lactonization Low_Temperature->Lactonization Slows Isomerization Isomerization Low_Temperature->Isomerization Slows Desiccation Desiccation Desiccation->Hydrolysis Prevents Light_Protection Light Protection Light_Protection->Isomerization Prevents

Caption: Key storage conditions and the degradation pathways they mitigate.

Protocols for Safe Handling and Use

Safe handling procedures are essential to protect researchers from potential exposure and to prevent contamination of the compound.

Personal Protective Equipment (PPE)

Always wear the following PPE when handling (-)-Fluvastatin t-butyl ester:

  • Eye Protection: Chemical safety goggles or a face shield.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9]

  • Body Protection: A fully buttoned laboratory coat.[9]

Engineering Controls
  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[10]

Protocol for Preparing Stock Solutions

The solubility of the parent compound, Fluvastatin sodium salt, is well-documented and can serve as a guide. It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[7] The t-butyl ester is expected to have similar solubility in these organic solvents.

Step-by-Step Protocol:

  • Equilibration: Allow the container of (-)-Fluvastatin t-butyl ester to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Weigh the desired amount of the solid compound in a chemical fume hood.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to the solid. Purging the solvent with an inert gas before use can help to remove dissolved oxygen.[7]

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage of Solutions:

    • For short-term storage (up to 24 hours), store aqueous solutions at 2-8°C. It is not recommended to store aqueous solutions for more than one day.[7]

    • For long-term storage, aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Potential Degradation Pathways and Byproducts

Understanding the potential degradation pathways is crucial for troubleshooting experimental results and for analytical method development. The parent compound, Fluvastatin, is known to be unstable in acidic conditions and can undergo dehydration and lactonization.[11] The t-butyl ester is also susceptible to hydrolysis.

Key Degradation Pathways
  • Acid-Catalyzed Hydrolysis: The t-butyl ester bond can be cleaved under acidic conditions to yield Fluvastatin and tert-butanol.

  • Lactonization: The dihydroxy acid side chain of the parent Fluvastatin can undergo intramolecular cyclization to form a lactone, a common degradation product for statins.[12] This can occur after the hydrolysis of the t-butyl ester.

  • Isomerization: The double bond in the heptenoate side chain can potentially isomerize from the E (trans) to the Z (cis) isomer, which may have different biological activity.

G Fluvastatin_t_butyl_ester (-)-Fluvastatin t-butyl ester Fluvastatin_acid Fluvastatin (acid form) Fluvastatin_t_butyl_ester->Fluvastatin_acid Hydrolysis (H+, H2O) Z_isomer Z-isomer Fluvastatin_t_butyl_ester->Z_isomer Isomerization (Light, Heat) Lactone Fluvastatin Lactone Fluvastatin_acid->Lactone Intramolecular Cyclization

Sources

Application Note: A Practical Guide to the In Vitro Metabolism of Fluvastatin t-butyl ester, (-)- using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] It is primarily metabolized in the liver, with cytochrome P450 2C9 (CYP2C9) being the major enzyme responsible for its clearance.[1][3][4][5] The development of prodrugs, such as ester derivatives, is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a parent drug. Fluvastatin t-butyl ester, (-)- is one such derivative, designed potentially for altered absorption or distribution characteristics.

Understanding the metabolic fate of this ester prodrug is a critical step in its preclinical development, as mandated by regulatory agencies like the FDA.[6][7][8][9][10] The primary metabolic activation pathway for an ester prodrug is hydrolysis, catalyzed by carboxylesterases (CES), to release the active parent drug.[11][12][13] Following hydrolysis, the liberated Fluvastatin is expected to undergo its known metabolic transformations.

This application note provides a comprehensive, step-by-step protocol for characterizing the in vitro metabolism of Fluvastatin t-butyl ester, (-)- using human liver microsomes (HLMs). HLMs are a standard and reliable test system as they contain a rich complement of drug-metabolizing enzymes, including both CYPs and CESs.[14][15] The described workflow will enable researchers to determine the compound's metabolic stability and identify its primary metabolites, providing essential data for further drug development.

Principle of the Assay

This experimental setup aims to characterize a two-step metabolic cascade:

  • Ester Hydrolysis: The initial and likely rapid metabolic step is the hydrolysis of the t-butyl ester bond of the prodrug by carboxylesterases present in the human liver microsomes. This reaction does not require cofactors and results in the formation of the active parent drug, Fluvastatin.[12]

  • CYP-Mediated Oxidation: The newly formed Fluvastatin then serves as a substrate for Phase I metabolic enzymes, primarily CYP2C9.[3][4] This process is dependent on the cofactor NADPH, which provides the reducing equivalents necessary for the monooxygenase reaction.[16][17][18] The primary metabolites expected are hydroxylated forms of Fluvastatin, such as 5-hydroxy-fluvastatin and 6-hydroxy-fluvastatin.[3][5][19]

By measuring the disappearance of the parent prodrug and the appearance of Fluvastatin and its subsequent metabolites over time, we can calculate key kinetic parameters such as metabolic half-life (t½) and intrinsic clearance (CLint).[20][21][22]

Expected Metabolic Pathway

The anticipated metabolic activation and subsequent degradation pathway for Fluvastatin t-butyl ester is illustrated below. The initial hydrolysis by carboxylesterases (CES) yields the active drug, Fluvastatin, which is then metabolized by CYP2C9 and other minor CYPs.

G cluster_prodrug Prodrug Activation (Phase I) cluster_metabolism Parent Drug Metabolism (Phase I) Prodrug Fluvastatin t-butyl ester, (-) Parent Fluvastatin, (-) Prodrug->Parent Carboxylesterases (CES) (NADPH-Independent) Metabolite1 6-hydroxy-fluvastatin Parent->Metabolite1 CYP2C9 (Major, NADPH-Dependent) Metabolite2 5-hydroxy-fluvastatin Parent->Metabolite2 CYP2C9, CYP2C8, CYP3A4 (NADPH-Dependent) Metabolite3 N-desisopropyl-fluvastatin Parent->Metabolite3 CYP2C9 (NADPH-Dependent)

Caption: Predicted metabolic pathway of Fluvastatin t-butyl ester.

Materials and Reagents

ReagentRecommended SupplierPurpose
Fluvastatin t-butyl ester, (-)-N/ATest Compound
FluvastatinSigma-AldrichAnalytical Standard (Metabolite)
Pooled Human Liver Microsomes (HLM), 20 mg/mLCorning, BioIVTEnzyme Source
NADPH Regenerating System (e.g., Solution A & B)CorningCofactor for CYP450 enzymes.[16][20]
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house preparationAssay Buffer
Acetonitrile (ACN), LC-MS GradeFisher ScientificReaction quenching and protein precipitation
Formic Acid, LC-MS GradeFisher ScientificMobile phase additive
Ultrapure WaterIn-house (e.g., Milli-Q)Reagent and mobile phase preparation
Internal Standard (IS) (e.g., Warfarin)Sigma-AldrichAnalytical control for LC-MS/MS.[23][24]
DiclofenacSigma-AldrichPositive Control (Known CYP2C9 substrate).[25]

Experimental Workflow Diagram

The overall experimental process, from reagent preparation to data analysis, is outlined in the following workflow.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Prepare Buffer & Stock Solutions C Pre-incubate Microsomes, Buffer, & Test Compound (5 min) A->C B Thaw & Dilute Human Liver Microsomes B->C D Initiate Reaction: Add NADPH Cofactor C->D E Aliquot & Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile + IS D->E F Vortex & Centrifuge to Precipitate Protein E->F G Transfer Supernatant to Autosampler Vials F->G H LC-MS/MS Analysis: Quantify Parent & Metabolites G->H I Data Interpretation: Calculate t½ and CLint H->I

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Experimental Protocol

Preparation of Solutions
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of Fluvastatin t-butyl ester, (-)- in DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in Acetonitrile to create a 100 µM working solution. This intermediate dilution in an organic solvent prevents precipitation when adding to the aqueous buffer.

  • Microsome Dilution (1 mg/mL): On ice, thaw the 20 mg/mL HLM stock. Dilute it with cold 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Keep on ice until use.

  • Quenching Solution: Prepare cold Acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Warfarin) to terminate the reaction and aid in quantification.

Incubation Procedure

This protocol is designed for a final incubation volume of 200 µL.

  • Setup: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures as described in the table below. It is crucial to include controls.

ComponentTest Sample (µL)No-NADPH Control (µL)No-Microsome Control (µL)
100 mM K-Phos Buffer (pH 7.4)176186186
HLM (1 mg/mL)20200
Test Compound (100 µM)222
NADPH System (Solution A+B)2 + 1002 + 10
Final Concentration
Microsomal Protein0.1 mg/mL 0.1 mg/mL0 mg/mL
Test Compound1 µM 1 µM1 µM
  • Pre-incubation: Combine the buffer, microsomes, and test compound. Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH Regenerating System. For the "No-NADPH" control, add an equivalent volume of buffer instead. The T=0 time point is taken immediately after adding NADPH by transferring 40 µL of the reaction mixture into a tube/well containing 160 µL of the cold quenching solution.

  • Time Course Sampling: Continue to incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove a 40 µL aliquot and add it to the cold quenching solution to stop the reaction.

  • Sample Processing: After the final time point, vortex all quenched samples vigorously for 1 minute. Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis Preparation: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analytical Method

A validated LC-MS/MS method is required to quantify the disappearance of Fluvastatin t-butyl ester and the appearance of Fluvastatin and its metabolites.[23][26][27][28]

  • LC Column: C18 reverse-phase column (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).[27]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from ~25% B to 95% B over several minutes.

  • Ionization: Electrospray Ionization (ESI), likely in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. Example transitions to monitor:

    • Fluvastatin: m/z 412 -> [Product Ion] (protonated precursor). Note: literature may cite 410.6 for the deprotonated ion in negative mode.[23][24]

    • Fluvastatin t-butyl ester: m/z 468 -> [Product Ion] (protonated precursor, [M+H]+).

    • Hydroxy-Fluvastatin: m/z 428 -> [Product Ion] (protonated precursor, [M+H]+).

    • Internal Standard (Warfarin): m/z 309 -> [Product Ion].

Data Analysis and Interpretation

  • Quantification: For each time point, calculate the peak area ratio of the analyte to the internal standard.

  • Normalization: Express the amount of Fluvastatin t-butyl ester remaining at each time point as a percentage of the amount present at T=0.

  • Half-Life (t½): Plot the natural logarithm (ln) of the "% Parent Remaining" versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint): Calculate the in vitro intrinsic clearance, a measure of the metabolic capacity of the liver.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Example Data Presentation
Time (min)% Parent Remainingln(% Parent Remaining)Metabolite A (Peak Area Ratio)
01004.610.05
5854.440.89
15604.092.51
30353.564.15
60122.483.88

Interpretation of Controls:

  • No-NADPH Control: Significant disappearance of the ester prodrug but minimal formation of hydroxylated metabolites indicates rapid, NADPH-independent hydrolysis by carboxylesterases.

  • No-Microsome Control: Minimal disappearance of the compound confirms that degradation is enzyme-mediated and not due to chemical instability in the buffer.

  • Positive Control (Diclofenac): Should show robust, NADPH-dependent metabolism, confirming the enzymatic activity of the microsomal batch.

Conclusion

This application note provides a robust framework for investigating the in vitro metabolism of Fluvastatin t-butyl ester, (-)-. The protocol is designed to elucidate the primary metabolic pathways, including prodrug activation via ester hydrolysis and subsequent oxidative metabolism of the active drug. The resulting data on metabolic stability (t½) and intrinsic clearance (CLint) are fundamental for predicting in vivo pharmacokinetic behavior and are a cornerstone of modern drug discovery and development programs.[21][22]

References

  • Title: Fluvastatin Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations Source: Acadechem URL: [Link]

  • Title: Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Clinical pharmacokinetics of fluvastatin Source: PubMed URL: [Link]

  • Title: Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry Source: PubMed URL: [Link]

  • Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability Source: Federal Register URL: [Link]

  • Title: Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population Source: PubMed Central URL: [Link]

  • Title: The 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor fluvastatin: effect on human cytochrome P-450 and implications for metabolic drug interactions Source: PubMed URL: [Link]

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: What In Vitro Metabolism and DDI Studies Do I Actually Need? Source: BioIVT URL: [Link]

  • Title: Clinical Pharmacokinetics of Fluvastatin Source: Ovid URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies Source: PubMed URL: [Link]

  • Title: Determination of fluvastatin in human plasma by LC-MS method Source: ResearchGate URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

  • Title: (PDF) Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry Source: ResearchGate URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method Source: MDPI URL: [Link]

  • Title: In vitro drug metabolism: for the selection of your lead compounds Source: MTT Lab URL: [Link]

  • Title: NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism Source: Nature URL: [Link]

  • Title: Fluvastatin Source: PubChem - NIH URL: [Link]

  • Title: (PDF) Clinical Pharmacokinetics of Fluvastatin Source: ResearchGate URL: [Link]

  • Title: An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies Source: BioIVT URL: [Link]

  • Title: Simple statin analysis with LC-MS/MS Source: Wiley Analytical Science URL: [Link]

  • Title: Role of NADPH in Cellular Metabolism Source: The Virtual University of Pakistan URL: [Link]

  • Title: (PDF) The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: ResearchGate URL: [Link]

  • Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: Semantic Scholar URL: [Link]

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PubMed Central URL: [Link]

  • Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: PubMed Central URL: [Link]

  • Title: In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors Source: PubMed URL: [Link]

Sources

Application Note: Chiral Separation of Fluvastatin t-Butyl Ester Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of hypercholesterolemia. Fluvastatin possesses two chiral centers, resulting in four possible stereoisomers. The commercial drug is a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers.[1] As enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles, their separation and individual quantification are of paramount importance in drug development, quality control, and clinical research.[1]

The t-butyl ester of Fluvastatin is a key intermediate in its synthesis and can also be considered a potential prodrug. Therefore, the ability to resolve and quantify its enantiomers is crucial for ensuring the stereochemical purity of the final active pharmaceutical ingredient (API) and for studying its stereoselective disposition.

This application note provides a comprehensive guide to the chiral separation of Fluvastatin t-butyl ester enantiomers, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, provide detailed experimental protocols, and discuss alternative and emerging techniques.

The Imperative of Chiral Separation in Pharmaceutical Analysis

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory agencies worldwide, therefore, mandate the stereospecific analysis of chiral drugs. This necessitates the development of robust and reliable analytical methods for enantiomeric separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is the most prevalent and effective technique for the chiral resolution of pharmaceutical compounds, including Fluvastatin and its derivatives.[1] The success of this technique hinges on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stabilities, leading to differential retention times and, consequently, their separation.

Selecting the Appropriate Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability. For Fluvastatin and related compounds, columns like Chiralpak AD and Chiralcel OD have proven to be effective.[1][3]

  • Chiralpak AD: This amylose-based CSP often provides excellent resolution for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding functionalities, which are present in the Fluvastatin t-butyl ester molecule.

  • Chiralcel OD-R: This is a reversed-phase version of the cellulose-based Chiralcel OD. It is suitable for methods employing aqueous-organic mobile phases, which can be advantageous for the analysis of more polar compounds or for compatibility with mass spectrometry (MS) detection.[4][5]

The interaction between the analyte and the CSP is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The specific three-dimensional structure of the chiral selector on the CSP dictates which enantiomer will interact more strongly and thus be retained longer.

Experimental Protocol: HPLC-UV Method for Fluvastatin t-Butyl Ester Enantiomers

This protocol outlines a normal-phase HPLC method for the baseline separation of Fluvastatin t-butyl ester enantiomers. Normal-phase chromatography often provides superior selectivity for chiral separations compared to reversed-phase.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralpak AD column (4.6 mm x 250 mm, 5 µm).[3]

  • Chemicals: Hexane (HPLC grade), Isopropanol (HPLC grade), Trifluoroacetic acid (TFA).

  • Sample: A solution of racemic Fluvastatin t-butyl ester in the mobile phase.

Chromatographic Conditions
ParameterCondition
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)[3]
Flow Rate 0.5 mL/min[3]
Column Temperature Ambient (e.g., 25 °C)[3]
Detection Wavelength 239 nm[3]
Injection Volume 20 µL[3]
Sample Preparation
  • Prepare a stock solution of racemic Fluvastatin t-butyl ester in the mobile phase at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working standards within the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve them in the mobile phase to a concentration expected to fall within the linear range of the assay.

Data Analysis
  • Identify and integrate the peaks corresponding to the two Fluvastatin t-butyl ester enantiomers.

  • Construct a calibration curve by plotting the peak area of each enantiomer against its known concentration.

  • Determine the concentration of each enantiomer in the unknown samples by interpolating their peak areas from the respective calibration curves.

  • Calculate the enantiomeric excess (%ee) if required.

Workflow for HPLC-Based Chiral Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample in Mobile Phase prep2 Prepare Working Standards prep1->prep2 hplc1 Inject Sample onto Chiralpak AD Column prep2->hplc1 Analyte Introduction hplc2 Isocratic Elution with Hexane/IPA/TFA hplc1->hplc2 hplc3 UV Detection at 239 nm hplc2->hplc3 data1 Peak Integration and Identification hplc3->data1 Chromatogram Output data2 Calibration Curve Construction data1->data2 data3 Quantification of Enantiomers data2->data3

Caption: General workflow for the HPLC-based chiral separation of Fluvastatin t-butyl ester enantiomers.

Physicochemical Properties of Fluvastatin and its t-Butyl Ester

Understanding the physicochemical properties of the analyte is crucial for method development.

PropertyFluvastatinFluvastatin t-Butyl Ester
Molecular Formula C24H26FNO4[2]C28H34FNO4[6]
Molecular Weight 411.5 g/mol [2]467.6 g/mol [6]
LogP 4.5[2]~4.8 (Predicted)[6]

The increased lipophilicity (higher LogP) of the t-butyl ester compared to the parent acid suggests that it will be more retained in reversed-phase systems and may require a stronger organic mobile phase for elution.

Alternative and Emerging Chiral Separation Techniques

While HPLC is the workhorse for chiral separations, other techniques offer distinct advantages in specific scenarios.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key benefits.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Advantages of SFC:

  • Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[7][9]

  • Greener Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[8]

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution for enantiomers compared to HPLC.

For the chiral separation of Fluvastatin t-butyl ester, an SFC method would likely employ a similar polysaccharide-based CSP as in HPLC, with a mobile phase consisting of supercritical CO2 and a small percentage of an organic modifier like methanol or ethanol.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another high-efficiency separation technique well-suited for the chiral resolution of pharmaceuticals.[10] In CE, separation is achieved based on the differential electrophoretic mobilities of charged molecules in an electric field.[10] For chiral separations, a chiral selector is added to the background electrolyte.[10]

Principle of Chiral CE: The chiral selector, often a cyclodextrin derivative like (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), forms transient diastereomeric complexes with the enantiomers.[10][11] These complexes have different formation constants and/or mobilities, leading to their separation in the capillary.[10]

While CE is a powerful technique, its application to the non-ionic and highly lipophilic Fluvastatin t-butyl ester might be challenging without derivatization to introduce a charged group. However, for the parent drug, Fluvastatin, CE has been successfully applied.[11]

Logical Relationship of Chiral Separation Techniques

G cluster_techniques Chiral Separation Techniques cluster_advantages Key Advantages HPLC HPLC Robustness Robust & Widely Applicable HPLC->Robustness SFC SFC Speed Fast & Green SFC->Speed CE CE Efficiency High Efficiency & Low Sample Volume CE->Efficiency

Caption: Key advantages of different chiral separation techniques.

Conclusion

The chiral separation of Fluvastatin t-butyl ester enantiomers is a critical analytical task in the pharmaceutical industry. High-Performance Liquid Chromatography with polysaccharide-based chiral stationary phases offers a robust and reliable platform for achieving this separation. The provided protocol using a Chiralpak AD column under normal-phase conditions serves as an excellent starting point for method development. Furthermore, emerging techniques like Supercritical Fluid Chromatography present opportunities for faster and more environmentally sustainable analyses. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including sample matrix, desired throughput, and available instrumentation.

References

  • Qu B, Tian Y, Yu L, Jiang H, Zhou Q, Zeng S. [Chiral separation of fluvastatin enantiomers with in vitro cellular method]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2011 Jan;40(1):12-6. Chinese. doi: 10.3785/j.issn.1008-9292.2011.01.003. PMID: 21319367. Available from: [Link]

  • Doğrukol-Ak D, Tuncel M, Aboul-Enein HY. Chiral separation of fluvastatin enantiomers by capillary electrophoresis. Arch Pharm Res. 2008 Aug;31(8):1066-72. doi: 10.1007/s12272-001-1271-9. Epub 2008 Sep 12. PMID: 18806953. Available from: [Link]

  • Di Pietro G, Coelho EB, Geleilete TJ, Marques MP, Lanchote VL. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Mar 7;832(2):256-61. doi: 10.1016/j.jchromb.2006.01.007. Epub 2006 Feb 9. PMID: 16469557. Available from: [Link]

  • Tran QT, Phan TD, Nguyen NH, Kim DJ, Lee JH, Kim KH. Chiral separation of fluvastatin enantiomers by capillary electrophoresis. Arch Pharm Res. 2008 Aug;31(8):1066-72. doi: 10.1007/s12272-001-1271-9. Epub 2008 Sep 12. PMID: 18806953. Available from: [Link]

  • Di Pietro G, Coelho EB, Geleilete TJ, Marques MP, Lanchote VL. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Mar 7;832(2):256-61. doi: 10.1016/j.jchromb.2006.01.007. Epub 2006 Feb 9. PMID: 16469557. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10115940, Fluvastatin t-butyl ester, (-)-. Available from: [Link].

  • Doğrukol-Ak, D., Kircali, K., Tunçel, M. et al. Validated analysis of fluvastatin in a pharmaceutical formulation and serum by capillary electrophoresis. Biomed. Chromatogr. 15, 389–392 (2001). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1548972, Fluvastatin. Available from: [Link].

  • Qu, B. X., Tian, Y., Yu, L. S., Jiang, H. D., Zhou, Q., & Zeng, S. (2011). Chiral separation of fluvastatin enantiomers with in vitro cellular method. Zhejiang da xue xue bao. Yi xue ban = Journal of Zhejiang University. Medical sciences, 40(1), 12–16. Available from: [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-128. Available from: [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Herrero, M., Mendiola, J. A., & Ibañez, E. (2011). Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal. Available from: [Link]

  • Welch, C. J., & Biba, M. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 314-331). Elsevier. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Stability Issues of (-)-Fluvastatin t-butyl ester in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Support

Welcome to the technical support center for (-)-Fluvastatin t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the inherent stability challenges of this compound in aqueous environments. As an esterified intermediate of a potent HMG-CoA reductase inhibitor, its integrity in solution is paramount for accurate and reproducible experimental outcomes. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounded in established principles of physical-organic chemistry and pharmaceutical analysis.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower you to diagnose and resolve future challenges.

Q1: I've dissolved my (-)-Fluvastatin t-butyl ester in an aqueous buffer, but my analysis shows rapid loss of the parent compound within hours. What is the likely cause?

A1: The primary cause is almost certainly acid-catalyzed hydrolysis.

The tert-butyl (t-butyl) ester group is a well-known acid-labile protecting group.[1][2][3] In aqueous solutions, especially those with a pH below 7, the ester bond is susceptible to cleavage. This reaction is accelerated by protons (H⁺) in the solution, which catalyze the hydrolysis to yield the active drug, (-)-Fluvastatin carboxylic acid, and a tert-butyl cation, which subsequently forms tert-butanol or isobutylene.[2][3]

Causality: The mechanism involves protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon.[3] A water molecule then attacks this carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and departure of the stable tert-butyl cation is the rate-determining step. Even in nominally neutral water, which has a small concentration of H⁺ ions, this process can occur. Many common buffer systems, such as phosphate or acetate buffers, can inadvertently create a localized acidic microenvironment or have a pH that is sufficiently low to initiate this degradation.

Below is a diagram illustrating this primary degradation pathway.

G cluster_main Acid-Catalyzed Hydrolysis of (-)-Fluvastatin t-butyl ester start (-)-Fluvastatin t-butyl ester intermediate Protonated Ester Intermediate start->intermediate + H⁺ (from acidic buffer/water) [FAST] products (-)-Fluvastatin (Carboxylic Acid) + t-butyl cation intermediate->products + H₂O [RATE-LIMITING STEP] final_products tert-butanol / isobutylene products->final_products + H₂O / - H⁺

Caption: Primary degradation pathway of (-)-Fluvastatin t-butyl ester.

Q2: My HPLC chromatogram shows the main peak decreasing while multiple new, smaller peaks appear over time. How can I confidently identify the source of this instability?

A2: The appearance of multiple peaks suggests complex degradation. A forced degradation (or stress testing) study is the definitive method to identify the source.

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade a compound under various stress conditions to understand its degradation pathways and establish the specificity of analytical methods.[4][5][6] For (-)-Fluvastatin t-butyl ester, the primary degradation products will likely arise from hydrolysis, but oxidation and photolysis can also occur.[5][7]

By subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress, you can generate its potential degradation products. Comparing the chromatograms from these stressed samples to your unstable experimental sample will help you pinpoint the degradation pathway at play.

The workflow for conducting such a study is outlined below. A detailed methodology is provided in Protocol 1 .

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of (-)-Fluvastatin t-butyl ester (e.g., in Methanol) acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze outcome Identify Degradation Products Compare Retention Times Elucidate Degradation Pathways analyze->outcome

Caption: Experimental workflow for a forced degradation study.

Q3: I am observing poor reproducibility in my bioassays. Could this be related to compound stability?

A3: Absolutely. Inconsistent results are a classic symptom of compound degradation in aqueous assay media.

Cell culture media and biological buffers are complex aqueous systems, typically maintained at 37°C. This elevated temperature will accelerate any degradation process, including hydrolysis.[8] Furthermore, the pH of media can fluctuate, and components within the media could potentially catalyze degradation.

Troubleshooting Decision Tree:

To diagnose the issue, follow this logical progression:

G start Inconsistent Bioassay Results q1 Is the organic stock solution fresh and properly stored (-20°C)? start->q1 a1_no Prepare fresh organic stock. Re-run experiment. q1->a1_no No q2 Are aqueous working solutions prepared fresh immediately before adding to the assay? q1->q2 Yes a2_no Always prepare fresh. Do not store aqueous solutions. Re-run experiment. q2->a2_no No q3 Analyze compound stability directly in the assay medium over time at 37°C. q2->q3 Yes a3_stable Problem is likely biological or related to assay procedure. q3->a3_stable Stable a3_unstable Degradation confirmed. Reduce incubation time or consider formulation strategies. q3->a3_unstable Degradation Observed

Sources

Troubleshooting HPLC peak asymmetry for Fluvastatin t-butyl ester, (-)-

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluvastatin Chromatography

Welcome to the technical support center for the chromatographic analysis of Fluvastatin and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on HPLC peak asymmetry for Fluvastatin t-butyl ester, (-)-.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak asymmetry and how is it quantified?

In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak asymmetry occurs when the peak shape deviates from this ideal. This is typically observed as either "fronting," where the leading edge of the peak is sloped, or "tailing," where the trailing edge is elongated.[1]

This distortion is commonly quantified using the Tailing Factor (T) or Asymmetry Factor (As) . The USP Tailing Factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge at 5% height.[2][3]

  • T = 1: Symmetrical (Gaussian) peak

  • T > 1: Tailing peak

  • T < 1: Fronting peak

For most applications, a tailing factor of less than 1.5 is considered acceptable, though a value as close to 1.0 as possible is always desirable for accurate integration and resolution.[4]

Q2: I'm seeing significant peak tailing specifically for Fluvastatin t-butyl ester, (-)-. What is the most likely cause?

The most common cause of peak tailing for basic or polar analytes like Fluvastatin t-butyl ester on silica-based reversed-phase columns is a secondary-retention mechanism involving residual silanol groups (Si-OH) on the stationary phase surface.[5][6]

Fluvastatin t-butyl ester contains polar hydroxyl (-OH) groups and a weakly basic indole nitrogen.[7] At mid-range pH values (typically > 3.5), some surface silanol groups become ionized (Si-O⁻). These negatively charged sites can interact strongly with any positively charged or polar sites on the analyte molecule, delaying its elution in a non-uniform manner and causing the characteristic peak tailing.[4][8]

Q3: Can my HPLC system itself cause peak tailing for all my compounds?

Yes. If all peaks in your chromatogram, not just the analyte of interest, are exhibiting tailing, the issue is likely systemic or "extra-column" in nature. Common causes include:

  • Excessive Dead Volume: Unswept volume in fittings, unions, or excessively long or wide-bore connection tubing between the injector, column, and detector can cause band broadening and tailing.[2]

  • Column Contamination or Failure: A partially blocked inlet frit or a void that has formed at the head of the column can distort peak shape.[4][9] This can happen over time due to pressure shocks or particulate matter from samples or the mobile phase.

In-Depth Troubleshooting Guide for Peak Asymmetry

This guide provides a logical workflow to diagnose and resolve peak tailing for Fluvastatin t-butyl ester, (-)-.

Workflow Step 1: Initial Diagnosis

The first step is to determine if the problem is specific to the analyte's chemistry or related to the HPLC system's physical setup.

Start Observe Peak Tailing in Chromatogram Decision1 Are ALL peaks tailing? Start->Decision1 Path_System Systemic / Extra-Column Issue Decision1->Path_System  Yes Path_Chemical Analyte-Specific / Chemical Issue Decision1->Path_Chemical No   Sol_System1 Check for Dead Volume (fittings, tubing) Path_System->Sol_System1 Sol_System2 Inspect Column (frit blockage, void) Path_System->Sol_System2 Sol_Chemical Proceed to Step 2: Optimize Chromatographic Conditions Path_Chemical->Sol_Chemical

Caption: Initial diagnostic workflow for HPLC peak tailing.

If you determine the issue is analyte-specific, proceed to the following steps which focus on mitigating the chemical interactions responsible for peak tailing.

Workflow Step 2: Mitigating Chemical Interactions

This section details the most effective strategies for improving the peak shape of Fluvastatin t-butyl ester by addressing its interaction with the stationary phase.

Controlling the mobile phase pH is the most powerful tool for eliminating peak tailing caused by silanol interactions.[10][11] By lowering the pH, the ionization of acidic silanol groups is suppressed, neutralizing them and minimizing unwanted secondary interactions.[4][6]

cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH < 3.5) Mid_pH_Column Silica Surface Ionized Silanol (Si-O⁻) Mid_pH_Result Strong Ionic Interaction = PEAK TAILING Mid_pH_Column->Mid_pH_Result Mid_pH_Analyte Fluvastatin t-butyl ester Mid_pH_Analyte->Mid_pH_Column:f1 Interaction Low_pH_Column Silica Surface Protonated Silanol (Si-OH) Low_pH_Result Ideal Hydrophobic Interaction = SYMMETRICAL PEAK Low_pH_Column->Low_pH_Result Low_pH_Analyte Fluvastatin t-butyl ester Low_pH_Analyte->Low_pH_Column:f1 No Ionic Interaction

Sources

Technical Support Center: Analysis of Fluvastatin T-butyl Ester, (-)- by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of Fluvastatin t-butyl ester, (-)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for Fluvastatin t-butyl ester, (-)-?

The molecular formula for Fluvastatin t-butyl ester, (-)- is C₂₈H₃₄FNO₄.[1][2] The expected monoisotopic mass is approximately 467.25 g/mol .[1] Therefore, in positive ion mode electrospray ionization (ESI), you should expect to see the protonated molecular ion [M+H]⁺ at an m/z of approximately 468.25 .

Q2: What are the primary fragmentation pathways for Fluvastatin t-butyl ester in MS/MS analysis?

While a specific fragmentation pattern for the t-butyl ester is not extensively published, we can predict the major fragmentation pathways based on the known fragmentation of Fluvastatin and other statins, as well as the behavior of t-butyl ester groups.[3][4][5]

The primary fragmentation events in positive ion mode are expected to be:

  • Loss of the t-butyl group: A characteristic loss of 56 Da, corresponding to the neutral loss of isobutylene (C₄H₈), is a very common fragmentation pathway for t-butyl esters. This would result in the formation of the Fluvastatin carboxylic acid protonated ion.

  • Loss of water: Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups, like statins.[3] You can expect to see a loss of 18 Da.

  • Cleavage of the dihydroxyheptenoate side chain: This can lead to several product ions. A key fragmentation for Fluvastatin itself involves the cleavage of the side chain, resulting in a product ion at m/z 348.2.[6][7]

A proposed fragmentation scheme is visualized below.

Interpreting Fragmentation Patterns

Q3: I see a prominent peak at m/z 412.2. What does this correspond to?

This peak likely corresponds to the loss of the t-butyl group (56 Da) from the protonated molecular ion (m/z 468.25), resulting in the protonated Fluvastatin molecule (m/z 412.2). This is a very common and expected fragmentation for t-butyl esters.

Q4: Another major fragment I observe is at m/z 394.2. What is this?

This fragment likely arises from the subsequent loss of a water molecule (18 Da) from the m/z 412.2 ion. This two-step fragmentation (loss of t-butyl followed by dehydration) is a common pathway for statins.[3]

Q5: I am also seeing a fragment at m/z 348.2. Is this related to my compound?

Yes, this is a known and significant fragment for Fluvastatin.[6][7] It results from the cleavage of the dihydroxyheptenoate side chain. The presence of this ion is a strong indicator that your precursor ion is indeed Fluvastatin t-butyl ester.

Data Summary: Expected Ions

Ion DescriptionExpected m/zNotes
Protonated Molecular Ion [M+H]⁺468.25
Loss of Isobutylene [M+H - C₄H₈]⁺412.25Corresponds to protonated Fluvastatin.
Loss of Isobutylene and Water [M+H - C₄H₈ - H₂O]⁺394.24A common two-step fragmentation.
Side-chain Cleavage Product348.2A characteristic fragment of Fluvastatin.[6][7]

Visualizing the Fragmentation Pathway

G cluster_0 Proposed Fragmentation of Fluvastatin t-butyl ester A [M+H]⁺ m/z 468.25 B [M+H - C₄H₈]⁺ m/z 412.25 A->B - 56 Da (Isobutylene) C [M+H - C₄H₈ - H₂O]⁺ m/z 394.24 B->C - 18 Da (H₂O) D Side-chain Cleavage Product m/z 348.2 B->D - 64 Da (C₂H₄O₂)

Caption: Proposed ESI-MS/MS fragmentation of Fluvastatin t-butyl ester.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peaks Detected

Possible Causes & Solutions:

  • Incorrect Instrument Settings:

    • Protocol: Ensure the mass spectrometer is in positive ion mode. Optimize the spray voltage; a good starting point for ESI is typically between 3.5 and 4.5 kV, but this should be tuned for your specific instrument and mobile phase.[8] Check that the capillary temperature and gas flows (nebulizer and drying gas) are appropriate for your mobile phase composition and flow rate.

  • Sample Preparation Issues:

    • Protocol: Ensure your sample is adequately dissolved in a solvent compatible with your mobile phase. The presence of non-volatile buffers or salts can suppress ionization.[9] If your sample is in a complex matrix (e.g., plasma), consider a more rigorous sample cleanup method like solid-phase extraction (SPE) to reduce matrix effects.[10]

  • Mobile Phase Composition:

    • Protocol: For positive mode ESI, the addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can significantly enhance protonation and improve signal intensity.[11]

Issue 2: Inconsistent Fragmentation or Unexpected Adducts

Possible Causes & Solutions:

  • Collision Energy Too Low or Too High:

    • Protocol: The collision energy directly impacts the degree of fragmentation. If you are not seeing the expected fragments, gradually increase the collision energy. If you are only seeing small, low-mass fragments, the collision energy may be too high, causing excessive fragmentation. Perform a collision energy optimization experiment for your specific compound and instrument.

  • Formation of Adducts:

    • Protocol: The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common, especially when using glass vials or if there are trace amounts of these salts in your solvents or buffers.[8] This can split your ion signal between the protonated molecule and the adducts. To minimize this, use high-purity solvents and plastic vials. If adducts are still present, you may need to account for them in your data analysis.

Issue 3: Peak Tailing or Broadening in the Chromatogram

Possible Causes & Solutions:

  • Column Overload:

    • Protocol: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and reinject.

  • Inappropriate Mobile Phase:

    • Protocol: Ensure the pH of your mobile phase is appropriate for your analyte's pKa to maintain a consistent ionization state. For Fluvastatin, an acidic mobile phase is generally recommended.[6] Also, ensure your mobile phase has sufficient organic solvent to elute the compound effectively from a reversed-phase column.

  • Column Contamination or Degradation:

    • Protocol: If the issue persists, your analytical column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If performance does not improve, the column may need to be replaced.

Experimental Protocol: Collision Energy Optimization

  • Prepare a standard solution of Fluvastatin t-butyl ester at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the mass spectrometer for direct infusion or flow injection analysis to obtain a stable signal.

  • Select the precursor ion for fragmentation (e.g., m/z 468.25).

  • Acquire MS/MS spectra at a range of collision energies (e.g., from 5 eV to 50 eV in 5 eV increments).

  • Analyze the resulting data to determine the collision energy that provides the optimal abundance of your target product ions (e.g., m/z 412.25, 394.24, and 348.2). This optimal energy should be used for subsequent quantitative or qualitative analyses.

References

  • Gao, J., et al. (2014). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Shandilya, D., et al. (2017). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Scirp.org. Available at: [Link]

  • Shandilya, D., et al. (2017). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. Scirp.org. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]

  • Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • Shandilya, D., et al. (2017). Interpretation of MS/MS of atorvastatin based on rational work flow. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Fluvastatin t-butyl ester, (-)-. PubChem. Available at: [Link]

  • Di Pietro, G., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. PubMed. Available at: [Link]

  • Unknown. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Akiyama, K. (2016). Technical Challenges in Mass Spectrometry-Based Metabolomics. PMC - NIH. Available at: [Link]

  • Zhang, Y., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. NIH. Available at: [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. ResearchGate. Available at: [Link]

  • Di Pietro, G., et al. (2006). (PDF) Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. ResearchGate. Available at: [Link]

  • Weng, N., & Halls, T. D. J. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • The LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. Available at: [Link]

  • Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. PubMed. Available at: [Link]

  • GSRS. (n.d.). FLUVASTATIN T-BUTYL ESTER, (+)-. gsrs. Available at: [Link]

Sources

Preventing hydrolysis of (-)-Fluvastatin t-butyl ester during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Sample Preparation

Welcome to the technical support center for (-)-Fluvastatin t-butyl ester. As Senior Application Scientists, we understand the critical importance of sample integrity in generating reliable and reproducible data. A common challenge encountered when working with ester prodrugs, particularly tertiary butyl esters like (-)-Fluvastatin t-butyl ester, is their susceptibility to hydrolysis, which converts the ester back to the active carboxylic acid, Fluvastatin.

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the stability of your compound throughout your experimental workflow.

Troubleshooting Guide: Understanding and Preventing Degradation

This section addresses common issues encountered during sample preparation in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: I'm seeing a significant peak for Fluvastatin acid in my analysis of a (-)-Fluvastatin t-butyl ester standard. What is causing this degradation?

A1: The most probable cause is the acid-catalyzed hydrolysis of the t-butyl ester group. The tert-butyl ester is particularly sensitive to acidic conditions due to the mechanism of its cleavage. Unlike simple esters that may hydrolyze via a bimolecular pathway, the t-butyl ester cleaves through a unimolecular mechanism (AAL1) that involves the formation of a highly stable tertiary carbocation (tert-butyl cation)[1]. This process is initiated by the protonation of the carbonyl oxygen, making it highly favorable even under mildly acidic conditions[2][3].

The presence of water, even in trace amounts in solvents or from atmospheric humidity, can facilitate this reaction. Statins as a class of molecules are known to be susceptible to hydrolysis under various stress conditions, including acid, base, and heat[4][5][6].

To illustrate this critical mechanism, refer to the diagram below.

G cluster_mech Acid-Catalyzed Hydrolysis of a t-Butyl Ester (A_AL1 Mechanism) Ester (-)-Fluvastatin t-butyl ester (R-C(O)O-tBu) ProtonatedEster Protonated Ester Carbocation tert-Butyl Cation (Stable Intermediate) ProtonatedEster->Carbocation 2. C-O Cleavage (Rate-Limiting) Acid Fluvastatin Acid (R-COOH) Isobutylene Isobutylene Carbocation->Isobutylene 3. Deprotonation (Fast) H_plus_out H+ H_plus H+ H_plus->Ester 1. Protonation (Fast) H2O H₂O G start Start: (-)-Fluvastatin t-butyl ester Sample decision_matrix Sample Type? start->decision_matrix solid Solid Compound decision_matrix->solid Solid biological Biological Matrix (e.g., Plasma, Serum) decision_matrix->biological Biological dissolve 1. Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) to make Stock Solution solid->dissolve inhibit 1. Collect sample into tube containing Esterase Inhibitor. Keep on ice. biological->inhibit aliquot 2. Aliquot Stock for Working Solutions. Store at ≤ -20°C. dissolve->aliquot precipitate 2. Add 3 vols. cold ACN. Vortex & Centrifuge (4°C) to precipitate proteins. inhibit->precipitate dilute 3. Prepare Working Standard by diluting Stock in cold, buffered aqueous solution (pH 6.5-8.0) aliquot->dilute supernatant 3. Collect supernatant. This is the extracted sample. precipitate->supernatant analyze Analyze Immediately dilute->analyze supernatant->analyze

Sources

Methods for identifying and removing impurities from Fluvastatin t-butyl ester, (-)-

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: Senior Application Scientist

Welcome to the technical support center for Fluvastatin t-butyl ester, (-)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and removal of impurities.

Troubleshooting Guide: Navigating Impurity Challenges

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Question 1: My freshly synthesized batch of Fluvastatin t-butyl ester, (-)- shows multiple unexpected peaks in the HPLC chromatogram. What are the likely sources of these impurities?

Answer:

Unexpected peaks in your HPLC analysis of Fluvastatin t-butyl ester, (-)- can originate from several stages of the synthesis and work-up process. It is crucial to systematically investigate the potential sources to devise an effective purification strategy.

  • Starting Materials and Reagents: Impurities present in the initial reactants can be carried through the synthesis and appear in the final product. For instance, impurities in the starting materials for the indole ring formation or the side-chain precursor can lead to related impurity structures.[1][2]

  • By-products from Side Reactions: The synthesis of complex molecules like Fluvastatin t-butyl ester often involves competing reaction pathways that can generate isomeric or structurally related by-products.[1][2]

  • Intermediates: Incomplete reactions can result in the presence of unreacted intermediates in your final product.

  • Degradation Products: Fluvastatin and its derivatives are known to be susceptible to degradation under certain conditions.[3][4][5][6] Exposure to acidic or basic conditions, heat, light, or oxidizing agents can lead to the formation of degradation products.[3][4][5] Statins, in general, are prone to hydrolysis, especially at high temperatures and humidity.[3][5][6]

  • Reagents, Ligands, and Catalysts: Residual catalysts or reagents used in the synthesis can also appear as impurities if not completely removed during the work-up and purification steps.[1][2]

To pinpoint the source, it is recommended to analyze samples from each stage of your synthesis. This will help you identify at which step the impurities are being introduced or formed.

Question 2: I have identified an unknown impurity. What is the most effective workflow for its structural elucidation?

Answer:

A multi-technique approach is essential for the confident structural elucidation of an unknown impurity. The following workflow is recommended:

Workflow for Impurity Structure Elucidation

Caption: Workflow for identifying unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first and most crucial step. LC-MS provides the molecular weight of the impurity, which is a key piece of information for proposing potential structures.[7][8][9]

  • High-Resolution Mass Spectrometry (HRMS): Following initial LC-MS, obtaining high-resolution mass data will provide the accurate mass and, consequently, the elemental composition of the impurity. This significantly narrows down the possible molecular formulas.

  • Isolation of the Impurity: To obtain detailed structural information, the impurity needs to be isolated in a pure form. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common and effective technique for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once isolated, a suite of NMR experiments should be performed.[10]

    • 1H NMR: Provides information on the number and types of protons and their neighboring environments.

    • 13C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing you to piece together the molecular structure.

  • Forced Degradation Studies: To confirm if the impurity is a degradation product, you can subject a pure sample of your Fluvastatin t-butyl ester, (-)- to stress conditions (acid, base, oxidation, heat, light) and monitor for the formation of the impurity.[3][4][5] This can provide valuable clues about its formation pathway.

Question 3: My product contains the diastereomeric impurity, (+)-Fluvastatin t-butyl ester. What is the best strategy for its removal?

Answer:

The separation of diastereomers, such as the unwanted (+)-enantiomer from your desired (-)-Fluvastatin t-butyl ester, requires a chiral separation technique.

Chiral Chromatography is the most powerful and widely used method for separating enantiomers.[11][][13][14]

  • Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[11][13] This differential interaction leads to different retention times on the column, allowing for their separation.[11][14]

  • Column Selection: The choice of the chiral stationary phase is critical. CSPs are often based on polysaccharides like cellulose or amylose, or cyclodextrins.[13] Screening different chiral columns is often necessary to find the one that provides the best resolution for your specific compound.[13]

  • Method Development: Once a suitable column is identified, the mobile phase composition (solvents and additives) needs to be optimized to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase HPLC, as well as Supercritical Fluid Chromatography (SFC), can be employed for chiral separations.[]

Question 4: I am observing a significant amount of the corresponding carboxylic acid (Fluvastatin) in my t-butyl ester product. How can I minimize its formation and remove it?

Answer:

The presence of Fluvastatin (the free acid) indicates hydrolysis of the t-butyl ester. The t-butyl ester group is susceptible to cleavage under acidic conditions.

Minimizing Formation:

  • Avoid Acidic Conditions: During work-up and purification, strictly avoid strong acidic conditions. Use mild bases for neutralization if necessary.

  • Control Temperature: Hydrolysis can be accelerated at higher temperatures. Perform all steps at or below room temperature whenever possible.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water is required for hydrolysis.

Removal:

  • Aqueous Wash: A simple and effective method is to dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous basic solution (e.g., saturated sodium bicarbonate solution). The Fluvastatin acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while the t-butyl ester remains in the organic layer.

  • Chromatography: If the aqueous wash is not sufficient, flash column chromatography on silica gel can effectively separate the more polar carboxylic acid from the less polar t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Fluvastatin?

A1: Common impurities can include process-related impurities (starting materials, by-products, intermediates), degradation products, and enantiomeric impurities.[1][2] Specific examples for statins can include diastereomers, oxidation products, and hydrolysis products.[][16][17] For Fluvastatin, degradation can lead to the formation of its anti-isomer and lactones.[18]

Q2: Which analytical techniques are most suitable for impurity profiling of Fluvastatin t-butyl ester, (-)-?

A2: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.[8][9]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for detecting and quantifying impurities.[19][20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.[10]

  • Gas Chromatography (GC): Useful for identifying and quantifying residual solvents.[8]

Q3: How can I purify Fluvastatin t-butyl ester, (-)- to a high degree of purity?

A3: A multi-step purification strategy is often necessary.

Purification Workflow

Caption: A general workflow for purifying Fluvastatin t-butyl ester, (-)-.

  • Aqueous Work-up: As described previously, to remove acidic or basic impurities.

  • Flash Column Chromatography: An effective method for separating compounds with different polarities.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities and obtaining a crystalline, high-purity product. The choice of solvent is critical for successful recrystallization.[22] A patent for a related Fluvastatin compound mentions recrystallization from methylene chloride/hexane.[23]

  • Chiral Chromatography: If diastereomeric impurities are present, this specialized technique is necessary for their removal.[11][][13][14]

Q4: What are the regulatory guidelines for impurities in active pharmaceutical ingredients (APIs)?

A4: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances (APIs).[1][24] The key guidelines are:

  • ICH Q3A(R2): Impurities in New Drug Substances. This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[1][2][24]

  • ICH Q3C: Impurities: Guideline for Residual Solvents.[1]

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]

Impurity Thresholds (ICH Q3A)

ThresholdLevelAction Required
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.[24]
Identification > 0.10% or 1.0 mg/day intake (whichever is lower)The structure of the impurity must be determined.[24]
Qualification > 0.15% or 1.0 mg/day intake (whichever is lower)The biological safety of the impurity must be established.[2][24]

Note: These thresholds can vary depending on the maximum daily dose of the drug.

Experimental Protocols

Protocol 1: Standard HPLC Method for Impurity Profiling

This is a general starting point for developing an HPLC method. Optimization will be required for your specific instrument and impurity profile.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19][20]

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or phosphoric acid to improve peak shape). A literature example for Fluvastatin sodium uses a mobile phase of methanol and water (80:20, v/v).[19] Another method for Fluvastatin sodium uses acetonitrile and water (75:25 v/v).[20]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection: UV at 242 nm or 305 nm.[19][20]

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Protocol 2: Recrystallization of Fluvastatin t-butyl ester, (-)-

  • Solvent Screening: Start by testing the solubility of your crude product in a variety of solvents (e.g., ethyl acetate, acetone, methanol, ethanol, hexane, toluene) at room temperature and at their boiling points.[22] The ideal solvent will dissolve the compound when hot but not when cold. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective.[22] A patent suggests that the diol ester can be purified by refluxing with ethyl acetate.[23]

  • Procedure:

    • Dissolve the crude Fluvastatin t-butyl ester, (-)- in the minimum amount of the chosen hot solvent or solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Once crystals have formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available from: [Link]

  • The Secrets to Mastering Chiral Chromatography - Rotachrom Technologies. Available from: [Link]

  • Forced degradation study of statins: a review - SciSpace. Available from: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

  • Chiral column chromatography - Wikipedia. Available from: [Link]

  • Chiral Drug Separation. Available from: [Link]

  • Review on Forced Degradation Study of Statins - ProQuest. Available from: [Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Available from: [Link]

  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - gmp-compliance.org. Available from: [Link]

  • Forced degradation study of statins: A review - ResearchGate. Available from: [Link]

  • How Does Chiral Chromatography Work? - Chemistry For Everyone - YouTube. Available from: [Link]

  • Review on Forced Degradation Study of Statins - CoLab.
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Available from: [Link]

  • Synthesis of Some Impurities and/or Degradation Products of Atorvastatin - ResearchGate. Available from: [Link]

  • Fluvastatin EP Impurity B | CAS No: 194934-96-8. Available from: [Link]

  • Atorvastatin Impurities - SynZeal. Available from: [Link]

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Available from: [Link]

  • Fluvastatin t-butyl ester, (-)- | C28H34FNO4 | CID 10115940 - PubChem. Available from: [Link]

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. Available from: [Link]

  • WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents.
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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

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Technical Support Center: Minimizing Matrix Effects in the Bioanalysis of (-)-Fluvastatin t-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of (-)-Fluvastatin t-butyl ester. As a lipophilic molecule, the accurate quantification of this analyte in complex biological matrices like plasma or serum is often challenged by matrix effects. This guide, structured as a series of troubleshooting questions and FAQs, is designed by Senior Application Scientists to provide you with both the theoretical understanding and practical solutions to anticipate, identify, and mitigate these effects, ensuring the robustness and reliability of your data in accordance with regulatory expectations.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during method development and validation.

Q1: My signal for (-)-Fluvastatin t-butyl ester is low and highly variable between samples. How do I confirm if ion suppression is the cause?

A1: Low and erratic signal intensity is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer's source.[1][2] To definitively diagnose this, two primary methods are recommended: Post-Column Infusion for qualitative assessment and Post-Extraction Spike for quantitative measurement.

The Post-Column Infusion experiment is an excellent first step to visualize the regions of ion suppression in your chromatogram.

Experimental Protocol: Identifying Ion Suppression Zones via Post-Column Infusion
  • Preparation: Prepare a standard solution of (-)-Fluvastatin t-butyl ester in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable, mid-range signal.

  • Setup: Using a syringe pump and a 'T' connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.

  • Baseline: Start the infusion and allow the mass spectrometer signal for your analyte to stabilize, establishing a consistent baseline.

  • Injection: Inject a blank matrix sample that has been processed using your standard sample preparation method (e.g., protein precipitation).

  • Analysis: Monitor the baseline of the infused analyte. A significant dip in the signal intensity indicates a time window where matrix components are eluting and causing ion suppression.[3] Comparing this "suppression profile" to the retention time of your analyte will confirm if they overlap.

Q2: I've confirmed that my analyte co-elutes with a major ion suppression zone. What is the most effective strategy to mitigate this?

A2: The most effective strategy involves a multi-pronged approach focused on enhancing sample cleanup and optimizing chromatography. Given the lipophilic nature of (-)-Fluvastatin t-butyl ester, the primary culprits for ion suppression are often phospholipids from the biological matrix.[4]

Your mitigation strategy should follow a logical progression:

G cluster_0 Troubleshooting Workflow start Problem: Ion Suppression Confirmed prep Step 1: Enhance Sample Preparation start->prep Initial Action chrom Step 2: Optimize Chromatography prep->chrom If suppression persists is Step 3: Use a Co-eluting SIL-IS chrom->is For compensation end Solution: Robust Method Achieved is->end

Caption: Workflow for mitigating ion suppression.

  • Enhance Sample Preparation: Move beyond simple protein precipitation (PPT). While fast, PPT is notoriously ineffective at removing phospholipids.[5][6] Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal (PLR) plates/cartridges are far superior.[7][8][9] These methods can remove over 95% of interfering phospholipids, drastically cleaning up the sample before it ever reaches the LC-MS system.[4][7]

  • Optimize Chromatography: If residual matrix effects persist, modify your chromatographic method to separate the analyte from the interfering peaks. This can be achieved by adjusting the mobile phase gradient, changing the organic solvent composition (e.g., a mix of methanol and acetonitrile), or switching to a column with a different selectivity.[6] Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can also provide significantly better resolution between the analyte and matrix components due to sharper peaks.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects that cannot be completely eliminated.[11][12] Because it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression. This allows for the analyte/IS ratio to remain constant, ensuring accurate quantification.[13][14]

Q3: My protein precipitation protocol isn't working well. Which sample preparation method is best for a lipophilic compound like (-)-Fluvastatin t-butyl ester?

A3: For a lipophilic compound, your primary goal is to efficiently remove endogenous lipids, especially phospholipids, which are structurally similar and likely to co-extract.[15] While protein precipitation is simple, it leaves these interferences in the supernatant.[8] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer significantly cleaner extracts.[5][16]

Here is a comparison of common techniques:

Technique Pros Cons Best For...
Protein Precipitation (PPT) Fast, inexpensive, simple workflow.Ineffective at removing phospholipids and salts, leading to high matrix effects.[5]High-throughput screening where precision is less critical.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts; good for removing salts.Can be labor-intensive, requires solvent optimization, may have lower recovery for some analytes.Removing highly polar or non-polar interferences by selecting appropriate solvents.[17]
Solid-Phase Extraction (SPE) Highly selective, provides excellent cleanup and allows for analyte concentration.Requires method development (sorbent selection, wash/elute steps).[7]Removing a broad range of interferences and achieving low limits of quantification.
Phospholipid Removal (PLR) Extremely effective at selectively removing >99% of phospholipids; simple pass-through or PPT-based workflows.[4][8]Primarily targets one class of interference; may be more expensive than PPT.Specifically targeting phospholipid-based ion suppression in plasma/serum with minimal method development.

For (-)-Fluvastatin t-butyl ester, a mixed-mode SPE or a dedicated phospholipid removal (PLR) product would be the most robust choice to minimize lipid-based matrix effects.[5][9]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding matrix effects.

Q4: What exactly are matrix effects in LC-MS/MS bioanalysis?

A4: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, unanalyzed components in the sample matrix.[1][2] These effects are a direct consequence of the competition for charge in the electrospray ionization (ESI) source.[18] When a matrix component co-elutes with your analyte, it can either steal the available charge (ion suppression) or, less commonly, improve the ionization efficiency (ion enhancement), leading to inaccurate and imprecise quantification.[19][20] Regulatory bodies like the FDA and EMA require the evaluation of matrix effects as a critical part of bioanalytical method validation.[21][22]

G cluster_0 ESI Droplet cluster_1 MS Detector Analyte Analyte Proton Analyte->Proton Ionization Matrix Matrix (e.g., Phospholipid) Matrix->Proton Competes for Charge Signal Reduced Analyte Signal Matrix->Signal Causes Proton->Signal Leads to

Caption: Mechanism of ion suppression in the ESI source.

Q5: How do I quantitatively assess matrix effects to meet regulatory standards?

A5: Regulatory guidelines require a quantitative assessment to ensure that matrix effects do not compromise the accuracy and precision of the assay.[21][23] The standard method is the post-extraction spike , which is used to calculate the Matrix Factor (MF).[24] This should be performed using at least six different lots of the biological matrix.

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike the analyte and IS into the final, clean extracts at the same low and high concentrations as Set A.

    • Set C (Blank Matrix): Process blank matrix without analyte or IS to confirm no interference at the retention times of interest.

  • Analyze and Calculate: Analyze all samples and record the peak areas.

Table: Calculation and Interpretation of Matrix Effect
Parameter Calculation Interpretation
Matrix Factor (MF) (Peak Response in Set B) / (Peak Response in Set A)MF = 1: No matrix effect.MF < 1: Ion suppression.MF > 1: Ion enhancement.
IS-Normalized MF MF of Analyte / MF of Internal StandardA value close to 1.0 indicates the IS is effectively compensating for the matrix effect.[24]
Coefficient of Variation (%CV) (Standard Deviation of MF across lots / Mean MF) * 100The %CV of the IS-normalized MF should be ≤15% according to EMA guidelines.[21]

A robust method will demonstrate an IS-normalized MF close to 1.0 with a %CV of ≤15%, indicating that while absolute matrix effects may exist, they are consistent across different matrix lots and are effectively corrected by the internal standard.[21][24]

Q6: When is a stable isotope-labeled internal standard (SIL-IS) the best choice?

A6: A SIL-IS is almost always the best choice for LC-MS/MS bioanalysis and is considered the "gold standard" for mitigating matrix effects.[11][13] It is particularly crucial when:

  • Significant and Variable Matrix Effects are Present: If you cannot eliminate ion suppression through sample prep and chromatography, a SIL-IS is essential for compensation.[14]

  • Complex Sample Preparation is Required: A SIL-IS tracks the analyte through multi-step extraction procedures, correcting for any variability in analyte recovery.

  • High Accuracy and Precision are Mandated: For regulated bioanalysis (e.g., pharmacokinetic studies), regulatory agencies strongly prefer the use of a SIL-IS to ensure the highest data quality.[22]

A SIL-IS has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte. Therefore, any matrix-induced variation affects both the analyte and the SIL-IS equally, resulting in a stable analyte-to-IS peak area ratio and ensuring accurate and precise quantification.[12]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Advances in Sample Preparation: Removing Phospholipids
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology.
  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Valid
  • Extraction methods for the removal of phospholipids and other endogenous material
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • An Uncommon Fix for LC–MS Ion Suppression.
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Ion Suppression
  • Overcoming Matrix Effects in the Analysis of Lipophilic Compounds. Anapharm Bioanalytics.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Review Article on Matrix Effect in Bioanalytical Method Development.
  • Simple statin analysis with LC-MS/MS. Wiley Analytical Science.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. PubMed.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies. PubMed.
  • Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical prepar
  • Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations.
  • Bioanalytical Method Validation. U.S.
  • Guidance for Industry.

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Optimizing reaction yield for the synthesis of Fluvastatin t-butyl ester, (-)-

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (-)-Fluvastatin t-butyl ester

Welcome to the technical support center for the synthesis of (-)-Fluvastatin t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this multi-step synthesis. Drawing from established industrial processes and academic research, this document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions & Troubleshooting

Section 1: The Aldol Condensation Reaction

The first critical stage of the synthesis involves the aldol-type condensation between E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (Indole Aldehyde, 4 ) and the dianion of tert-butyl acetoacetate (5 ) to form the intermediate β-hydroxy ketoester (3 ). Success here is paramount for the overall yield.

Question 1: My yield for the aldol condensation step is consistently low. What are the most probable causes and how can I rectify them?

Answer: Low yield in this aldol-type condensation is a frequent issue, often stemming from incomplete formation of the required dianion of tert-butyl acetoacetate or from competing side reactions. Let's break down the critical control points.

Causality & Expert Analysis: The reaction requires the formation of a specific sodium-lithium salt of tert-butyl acetoacetate (the dianion). This is achieved by sequential deprotonation, first with a sodium base (like Sodium Hydride, NaH) and then with an organolithium reagent (like n-Butyllithium, n-BuLi). Incomplete or improper formation of this dianion is the primary reason for low yields.

  • Insufficient Dianion Formation: If only the monoanion is present, it is not nucleophilic enough to react efficiently with the indole aldehyde 4 . Furthermore, unreacted n-BuLi can attack the aldehyde, leading to undesired by-products.

  • Side Reaction with the Aldehyde: A key competing reaction is the reduction of the starting aldehyde 4 to its corresponding alcohol by the hydride source (NaBH₄) if it is prematurely introduced, or by other mechanisms. An improved process developed by Novartis identified a specific by-product, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester, which can form under certain conditions and negatively impacts yield.[1]

Troubleshooting Protocol & Optimization:

  • Reagent Quality: Ensure your THF is anhydrous and your n-BuLi is accurately titrated. Water will quench the organolithium reagent and the dianion. Use fresh, high-purity sodium hydride (60% dispersion in mineral oil is standard).

  • Dianion Formation Conditions: The temperature and order of addition are critical.

    • Slowly add tert-butyl acetoacetate to a suspension of NaH in anhydrous THF at 0-5 °C.

    • After gas evolution ceases (indicating formation of the sodium salt), cool the mixture to below -5 °C before slowly adding n-BuLi. Maintain this low temperature to prevent side reactions.

  • Stoichiometry: Precise control over the molar equivalents of the bases is essential. An excess of n-BuLi can lead to by-products. A common molar ratio is:

    • Indole Aldehyde (4 ): 1.0 equiv

    • tert-butyl acetoacetate (5 ): 1.2 equiv

    • Sodium Hydride (NaH): 1.2 equiv

    • n-Butyllithium (n-BuLi): 1.15 equiv These ratios ensure robust process conditions and suppress the formation of key by-products.[1]

  • Reaction Temperature: Add the solution of indole aldehyde 4 in THF to the pre-formed dianion solution while maintaining a low temperature (e.g., 0-5 °C). Allowing the temperature to rise can promote side reactions.

Question 2: I'm observing a persistent impurity in my crude product after the condensation step. How can I minimize its formation?

Answer: This is likely the by-product resulting from the dianion acting as a base rather than a nucleophile, or from unreacted starting materials. A "one-pot" process that proceeds directly to the reduction step without isolating the intermediate ketoester (3 ) has been shown to improve overall yield and purity by minimizing the handling of this somewhat unstable intermediate.[2][3]

Expert Analysis: The intermediate β-hydroxy ketoester (3 ) can be unstable and prone to degradation or side reactions upon workup and isolation. By avoiding a separate crystallization step for this intermediate, you can often increase the overall process throughput and yield.[1] This approach, however, demands that the initial condensation reaction proceeds to near-quantitative yield to avoid carrying impurities into the reduction step.

Workflow for an Optimized One-Pot Process:

The diagram below illustrates a streamlined workflow that combines the condensation and reduction steps, a strategy proven to enhance efficiency and reduce costs.[3]

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Stereoselective Reduction A Prepare Dianion of tert-butyl acetoacetate (5) (NaH, n-BuLi, THF, <0°C) B Add Indole Aldehyde (4) in THF at 0-5°C A->B 1.15 equiv n-BuLi D Cool Reaction Mixture to -85°C C Reaction Mixture containing Intermediate Ketoester (3) B->C Stir for 1h C->D Direct Transfer (One-Pot) E Add Methoxydiethylborane (Et2BOMe) D->E Ensure homogeneity F Add Sodium Borohydride (NaBH4) E->F Maintain T < -80°C High syn-selectivity G Crude Fluvastatin t-butyl ester (2) F->G Stir, then Quench

Caption: Optimized one-pot synthesis workflow.

By transitioning directly from the condensation to the low-temperature reduction, you minimize the potential for degradation of the intermediate 3 .

Section 2: The Stereoselective Reduction

This step is arguably the most critical for defining the final product's efficacy, as it establishes the two chiral centers of the diol side chain. The goal is to achieve a high syn-to-anti diastereomeric ratio.

Question 3: My syn:anti ratio after the reduction step is poor (<95:5). How can I improve the diastereoselectivity to favor the desired syn isomer?

Answer: Achieving high syn-selectivity in the reduction of the β-hydroxy ketoester (3 ) is entirely dependent on chelation control. The choice of reagents and, most importantly, stringent temperature control are the keys to success.

Mechanistic Insight: The reduction is typically performed using sodium borohydride (NaBH₄) in the presence of an alkoxydialkylborane, such as methoxydiethylborane (Et₂BOMe).[4] The boron reagent acts as a chelating agent, coordinating to both the C3-keto and C5-hydroxyl groups of the intermediate 3 . This forms a rigid six-membered ring intermediate, which sterically directs the hydride delivery from NaBH₄ to the opposite face, resulting in the desired syn-diol.

Troubleshooting Protocol for Poor Selectivity:

  • Temperature is Paramount: This is the single most critical parameter. The reduction must be carried out at very low temperatures. Industrial processes report temperatures of -85 °C to achieve a syn:anti ratio greater than 99:1.[1] Even a small deviation to -78 °C can slightly lower this ratio. If your cooling bath is not reaching or maintaining at least -80 °C, your selectivity will suffer.

  • Chelating Agent: Ensure the methoxydiethylborane is of good quality and added correctly. It is often generated in situ but can also be added as a prepared solution.

  • Homogeneity: The reaction mixture can become very thick at low temperatures. Inefficient stirring can create "hot spots" where the temperature is locally higher, leading to a breakdown of chelation control and formation of the anti isomer. Ensure your stirring apparatus is robust enough to maintain a homogeneous suspension.[1]

  • Order of Addition: Add the chelating agent (Et₂BOMe) to the cold reaction mixture first to allow for chelation before adding the hydride source (NaBH₄).

The following decision tree can help diagnose issues with diastereoselectivity.

Caption: Troubleshooting poor diastereoselectivity.

Question 4: I'm having difficulty with the work-up after the reduction. How do I effectively remove boron species and isolate the product?

Answer: The work-up procedure is crucial for quenching the reaction and removing the boron complexes to facilitate product isolation. An oxidative work-up is standard.

Detailed Work-up Protocol:

  • Quench: After the reduction is complete (monitored by TLC or HPLC), the reaction is quenched. While still cold, slowly add a protic solvent like methanol to destroy excess NaBH₄.

  • Oxidative Cleavage: The key step is to break down the stable boronate species. This is achieved by adding an aqueous solution of hydrogen peroxide (H₂O₂) at a controlled temperature (e.g., 20-25 °C).[1] This oxidizes the boronate esters to boric acid and the corresponding diol, which are more easily separated.

    • Caution: The addition of H₂O₂ can be exothermic. Add it slowly and monitor the internal temperature.

  • Extraction: After the oxidative cleavage is complete (which can take several hours), perform a standard aqueous work-up. Extract the product into a suitable organic solvent like ethyl acetate.

  • Washes: Wash the organic layer with water and brine to remove inorganic salts and residual boric acid.

  • Purification: The crude product can then be concentrated and purified, typically by crystallization from a solvent system like 2-propanol/heptane or by silica gel chromatography if necessary.[1]

Section 3: General Process & Purity

Question 5: How can I effectively monitor the progress of each reaction step?

Answer: Reliable in-process controls are essential for optimization. Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring, while High-Performance Liquid Chromatography (HPLC) is necessary for quantitative analysis and purity assessment.

Recommended Analytical Methods:

StageRecommended MethodMobile Phase Example (TLC)What to Look For
Aldol Condensation TLC / HPLC30% Ethyl Acetate in HexaneDisappearance of the indole aldehyde starting material (spot with lower Rf). Appearance of the β-hydroxy ketoester product.
Stereoselective Reduction TLC / HPLC40% Ethyl Acetate in HexaneDisappearance of the ketoester intermediate. Appearance of the final syn-diol product (spot with slightly higher Rf than the ketoester).
Purity Analysis Chiral HPLCHexane:Isopropanol:TFA (90:10:0.1)[5]Separation of the desired (-)-enantiomer from any undesired (+)-enantiomer. Quantify the syn:anti ratio.

References

  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J.-P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(1), 13–18. [Link]

  • Reddy, G. O., et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174. [Link]

  • PubChem. (n.d.). Fluvastatin. National Center for Biotechnology Information. Retrieved from [Link]

  • Qu, B.-x., et al. (2011). [Chiral separation of fluvastatin enantiomers with in vitro cellular method]. Zhejiang Da Xue Xue Bao Yi Xue Ban, 40(1), 12–16. [Link]

  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J.-P. (2007). Full Papers: An Improved Manufacturing Process For Fluvastatin. Scribd. Retrieved from [Link]

  • Patani, George A.; LaVoie, Edmond J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

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Validation & Comparative

Comparing the biological activity of (-)-Fluvastatin t-butyl ester and Fluvastatin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activities of Fluvastatin and its Prodrug, (-)-Fluvastatin t-butyl ester

Introduction: Understanding Fluvastatin and its Ester Derivative

Fluvastatin is a fully synthetic member of the statin class of drugs, renowned for its efficacy in managing hypercholesterolemia.[1][2][3] Clinically, it is used to lower elevated total cholesterol, LDL cholesterol, and triglycerides while increasing HDL cholesterol.[4] The therapeutic action of Fluvastatin stems from its function as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the committed, rate-limiting step in the biosynthesis of cholesterol.[1][7] By blocking this enzyme, Fluvastatin effectively curtails the production of cholesterol in the liver.[5]

(-)-Fluvastatin t-butyl ester, on the other hand, is a derivative of Fluvastatin.[8] In drug development and chemical synthesis, esterification is a common strategy to create a prodrug. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. The t-butyl ester form of Fluvastatin is a key intermediate in its manufacturing process, which is ultimately hydrolyzed to yield the active carboxylic acid form, Fluvastatin.[1][9] This guide will dissect the fundamental differences in the biological activity of these two molecules, providing the experimental framework necessary to validate these distinctions.

Chemical and Structural Comparison

The primary structural difference between Fluvastatin and its t-butyl ester derivative is the modification of the carboxylic acid group. This seemingly minor chemical alteration has profound implications for the molecule's biological activity, as the free carboxylic acid is crucial for binding to the active site of HMG-CoA reductase.

PropertyFluvastatin(-)-Fluvastatin t-butyl ester
Molecular Formula C₂₄H₂₆FNO₄C₂₈H₃₄FNO₄
Molecular Weight 411.5 g/mol 467.6 g/mol
IUPAC Name (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acidtert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Functional Group Carboxylic Acidt-butyl Ester
PubChem CID [10]([Link])[11]([Link])

Mechanism of Action: The Critical Role of the Carboxylate

Fluvastatin: The Active Inhibitor

Fluvastatin is administered as a racemate, containing both (3R,5S) and (3S,5R) enantiomers.[1] However, the pharmacological activity resides primarily in the (3R,5S) enantiomer.[12] The molecule's structure mimics the natural substrate, HMG-CoA. This allows it to bind to the active site of HMG-CoA reductase. The binding is facilitated by numerous interactions, including hydrogen bonds and van der Waals forces between the statin's dihydroxyheptanoic acid moiety and residues within the enzyme's active site. This competitive inhibition prevents the enzyme from processing HMG-CoA, thereby halting the cholesterol synthesis pathway.[5]

Beyond its primary lipid-lowering effect, Fluvastatin exhibits a range of "pleiotropic" effects that contribute to its cardiovascular benefits.[13] These include improving endothelial function, reducing inflammation, and exerting antithrombotic actions, none of which can be attributed solely to cholesterol reduction.[12][13]

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Fluvastatin Fluvastatin HMG-CoA_Reductase HMG-CoA Reductase Fluvastatin->HMG-CoA_Reductase Competitive Inhibition

Caption: The Cholesterol Biosynthesis Pathway and Fluvastatin's point of inhibition.

(-)-Fluvastatin t-butyl ester: A Prodrug Awaiting Activation

Due to the esterification of the critical carboxylic acid group, (-)-Fluvastatin t-butyl ester is not expected to bind effectively to the HMG-CoA reductase active site. The bulky t-butyl group sterically hinders the precise orientation required for potent inhibition. Therefore, in its ester form, the compound is considered biologically inactive as an HMG-CoA reductase inhibitor.

Its activity is entirely dependent on in vivo hydrolysis by esterase enzymes, which cleave the ester bond to release the active Fluvastatin. This prodrug strategy can be employed to modulate pharmacokinetic properties such as absorption and distribution. The increased lipophilicity of the ester form compared to the carboxylic acid may enhance its ability to cross cell membranes.

Prodrug (-)-Fluvastatin t-butyl ester (Inactive Prodrug) Enzyme Esterases (in vivo) Prodrug->Enzyme Metabolic Activation ActiveDrug Fluvastatin (Active Drug) Enzyme->ActiveDrug (Hydrolysis)

Caption: The logical relationship of (-)-Fluvastatin t-butyl ester as a prodrug.

Comparative Biological Potency: An Overview

The most common metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetExpected IC₅₀ (in vitro)Rationale
Fluvastatin HMG-CoA Reductase3-20 nM[12]The active carboxylic acid form directly and potently binds to the enzyme's active site.
(-)-Fluvastatin t-butyl ester HMG-CoA Reductase>10,000 nM (or inactive)The esterified carboxylic acid prevents binding to the enzyme active site. Activity is only observed if esterases are present in the assay.

Experimental Protocols for Comparative Analysis

To empirically determine the differential activity of Fluvastatin and its t-butyl ester, a series of well-defined experiments are necessary.

In Vitro HMG-CoA Reductase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit purified HMG-CoA reductase. The activity of the enzyme is monitored by measuring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm.[7]

Methodology

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT. Keep on ice.

    • NADPH Solution: Reconstitute NADPH in the assay buffer to a final concentration of 400 µM. Prepare this solution fresh and protect it from light.[7]

    • HMG-CoA Solution: Prepare a stock solution of the substrate, HMG-CoA, in ultrapure water and dilute with assay buffer to a final concentration of 400 µM.

    • HMG-CoA Reductase Enzyme: Thaw a stock of recombinant human HMG-CoA reductase on ice.

    • Inhibitor Solutions: Prepare 10 mM stock solutions of both Fluvastatin and (-)-Fluvastatin t-butyl ester in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the serially diluted inhibitor solutions to the respective 'Inhibitor' wells. For 'No Inhibitor' control wells, add an equivalent volume of assay buffer/DMSO.

    • Add the NADPH solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except for a 'Blank' well.

    • Immediately start kinetic measurement in a microplate spectrophotometer, reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by expressing the activity in the inhibitor wells as a percentage of the 'No Inhibitor' control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, NADPH, HMG-CoA A1 Dispense Reagents & Inhibitors into 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate reaction with HMGR Enzyme A2->A3 A4 Kinetic Read at 340nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Normalize Data to Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the in vitro HMG-CoA Reductase (HMGR) inhibition assay.

Cell-Based Cholesterol Synthesis Assay

This assay evaluates the effect of the compounds in a more biologically relevant context. Here, the ability of the compounds to inhibit cholesterol synthesis within living cells is measured. This is crucial for evaluating the prodrug, as cells possess the necessary esterases for its activation.

Methodology

  • Cell Culture:

    • Culture human liver carcinoma cells (e.g., HepG2) in appropriate media until they reach 80-90% confluency. These cells are a standard model for studying cholesterol metabolism.

  • Compound Treatment:

    • Seed the HepG2 cells into multi-well plates.

    • After allowing the cells to adhere, replace the media with fresh media containing various concentrations of Fluvastatin or (-)-Fluvastatin t-butyl ester. Include a vehicle control (DMSO).

    • Incubate the cells for 24-48 hours.

  • Cholesterol Quantification:

    • After incubation, wash the cells with PBS and lyse them.

    • Quantify the total cholesterol content in the cell lysates using a commercially available cholesterol quantification kit (e.g., a fluorometric or colorimetric assay).

  • Data Analysis:

    • Normalize the cholesterol levels in the treated cells to the total protein concentration in each lysate to account for differences in cell number.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percent reduction in cholesterol against the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Conclusion and Expert Insights

The comparative analysis of Fluvastatin and (-)-Fluvastatin t-butyl ester provides a clear illustration of the structure-activity relationship and the principles of prodrug design.

  • Fluvastatin is the pharmacologically active agent. Its potent inhibitory effect on HMG-CoA reductase is demonstrable in both biochemical and cell-based assays. Its free carboxylic acid is indispensable for this activity.

  • (-)-Fluvastatin t-butyl ester is a prodrug. It is expected to be inactive in a purified enzyme assay but will demonstrate activity in a cell-based system, where intracellular esterases can hydrolyze it to the active Fluvastatin. The EC₅₀ value from the cell-based assay for the t-butyl ester would likely be higher than that of Fluvastatin, reflecting the efficiency of the conversion process.

For researchers in drug development, this comparison underscores the necessity of employing a multi-faceted approach to biological evaluation. While a direct enzyme inhibition assay is perfect for assessing a primary mechanism, it can be misleading for prodrugs. Cell-based assays provide a more holistic view of a compound's potential efficacy by incorporating the complexities of cellular uptake and metabolic activation. This dual-assay strategy ensures a comprehensive and accurate understanding of a compound's biological profile.

References

  • PubChem. (n.d.). Fluvastatin. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluvastatin Sodium?. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

  • DrugTarget. (n.d.). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. Retrieved from [Link]

  • Proteopedia. (2024, January 10). Fluvastatin. Retrieved from [Link]

  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]

  • Al-Bari, M. A. A., & Cao, Z. (2020). Comparative Study of Lipophilic Statin Activity in 2D and 3D in vitro Models of Human Breast Cancer Cell Lines MDA-MB-231 and MCF-7. PubMed. Retrieved from [Link]

  • Ozturk, O., et al. (2014). Cytotoxic effect of fluvastatin on MCF-7 cells possibly through a reduction of the mRNA expression levels of SGK1 and CAV1. PubMed. Retrieved from [Link]

  • Llevadot, J., et al. (2001). Fluvastatin: effects beyond cholesterol lowering. PubMed. Retrieved from [Link]

  • Shiomi, M., & Ito, T. (2000). Effect of Fluvastatin Sodium on the Smooth Muscle Cells in Atherosclerotic Plaques. In Vivo Study Using Low-Density Lipoprotein Receptor Deficient Watanabe Heritable Hyperlipidemic (WHHL) Rabbits. PubMed. Retrieved from [Link]

  • Dove Medical Press. (2020, December 24). Comparative Study of Lipophilic Statin Activity in 2D and 3D in v | OTT. Retrieved from [Link]

  • Sever, R., et al. (2021). Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out. PubMed. Retrieved from [Link]

  • Duleba, A. J., et al. (2012). Comparison of Effects of Different Statins on Growth and Steroidogenesis of Rat Ovarian Theca-Interstitial Cells. National Institutes of Health. Retrieved from [Link]

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  • University of Helsinki. (2023, March 31). Comparison of the effects of statins on HMG-CoA reductase activity. HELDA. Retrieved from [Link]

  • National Institutes of Health. (2022, November 6). Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins. Retrieved from [Link]

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A Senior Scientist's Guide to the Comparative Analysis of Fluvastatin Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of potential Fluvastatin ester derivatives. Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is characterized by its hydrophilic nature, which influences its pharmacokinetic profile[1]. Esterification of its active carboxylic acid moiety presents a classic prodrug strategy to modulate physicochemical properties, potentially enhancing lipophilicity and altering cellular permeability. While extensive data exists for prodrugs of other statins like simvastatin and atorvastatin[2][3], specific comparative studies on a homologous series of simple Fluvastatin alkyl esters are not prevalent in publicly accessible literature. Therefore, this guide adopts a forward-looking, principled approach. We will establish the scientific rationale for creating such derivatives, predict their comparative properties based on established medicinal chemistry principles, and provide detailed, field-proven experimental protocols for their rigorous evaluation. This document is intended for researchers in drug discovery and development, offering the foundational logic and practical methodologies required to synthesize and validate a novel series of Fluvastatin prodrugs.

Introduction: The Rationale for Fluvastatin Ester Prodrugs

Fluvastatin effectively reduces cholesterol by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[4]. Its unique fluorophenyl-indole structure and relatively hydrophilic character distinguish it from other statins, contributing to its hepatic selectivity and a low potential for drug-drug interactions involving the CYP3A4 pathway[1][3][5].

However, these same properties, such as moderate oral bioavailability (19-29%) and rapid first-pass metabolism, present opportunities for optimization[1][6]. The carboxylic acid group is essential for binding to HMG-CoA reductase but also contributes to the molecule's hydrophilicity and ionized state at physiological pH, which can limit passive diffusion across biological membranes[1].

The ester prodrug strategy is a well-established method to transiently mask the polar carboxyl group, thereby increasing lipophilicity[7][8]. This modification can enhance membrane permeability and potentially alter tissue distribution. Upon absorption, the ester bond is designed to be cleaved by endogenous esterases, such as human carboxylesterases (hCE1 and hCE2), which are abundant in the liver, plasma, and intestine, releasing the active Fluvastatin acid at or near its site of action[9].

1.1 The Cholesterol Biosynthesis Pathway & Fluvastatin's Mechanism of Action

Statins competitively inhibit HMG-CoA Reductase, preventing the conversion of HMG-CoA to mevalonate. This depletion of intracellular cholesterol triggers a compensatory upregulation of LDL receptors on hepatocytes, leading to increased clearance of LDL-cholesterol from the bloodstream[10].

HMG_CoA_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGCR) Downstream ... Isoprenoids, Cholesterol Mevalonate->Downstream Fluvastatin Fluvastatin (Active Acid) HMGCR_enzyme HMG-CoA Reductase Fluvastatin->HMGCR_enzyme Competitive Inhibition Prodrug_Activation Fluvastatin_Ester Fluvastatin Ester Prodrug (Lipophilic, Inactive) Cell_Membrane Cell Membrane Fluvastatin_Ester->Cell_Membrane Passive Diffusion Esterases Carboxylesterases (e.g., hCE1, hCE2) Cell_Membrane->Esterases Intracellular Location Fluvastatin_Acid Fluvastatin (Active Acid) (Hydrophilic) Alcohol Alcohol Byproduct Esterases->Fluvastatin_Acid Hydrolysis Esterases->Alcohol Hydrolysis

Caption: General workflow for ester prodrug activation.

Proposed Derivatives and Predicted Physicochemical Properties

For this comparative analysis, we propose a homologous series of simple alkyl esters of Fluvastatin. The industrial synthesis of Fluvastatin is known to proceed through a tert-butyl ester intermediate, which provides a tangible starting point for our comparison.[11][12]

Derivative NameEster GroupPredicted LogP¹Rationale for Performance
Fluvastatin (Parent) -H~3.5 - 4.5 [10]Active drug; baseline hydrophilicity and permeability.
Methyl Fluvastatin -CH₃~4.0 - 5.0Smallest ester; likely rapid hydrolysis. Modest increase in lipophilicity.
Ethyl Fluvastatin -CH₂CH₃~4.5 - 5.5Common prodrug moiety; balances lipophilicity and hydrolysis rate.
Propyl Fluvastatin -CH₂(CH₂)CH₃~5.0 - 6.0Increased lipophilicity may enhance permeability but could slow hydrolysis.
tert-Butyl Fluvastatin -C(CH₃)₃~5.5 - 6.5Sterically hindered; expected to have the slowest hydrolysis rate. Highest lipophilicity.

¹LogP values are estimations based on the principle that adding alkyl groups increases lipophilicity. Actual values require experimental determination.

In Vitro Performance Evaluation: Protocols and Expected Outcomes

A rigorous in vitro evaluation is critical to validate the prodrug concept and differentiate between the proposed derivatives. The following protocols are designed to be self-validating and provide the necessary data for a comprehensive comparison.

3.1 HMG-CoA Reductase Inhibition Assay
  • Expertise & Causality: The purpose of this assay is twofold. First, it confirms that the ester derivatives themselves are poor inhibitors of the isolated HMG-CoA reductase enzyme, validating their status as prodrugs. Second, it establishes the baseline IC₅₀ for the parent compound, Fluvastatin, generated from a fully hydrolyzed control sample. The assay measures the rate of NADPH oxidation, which is consumed during the conversion of HMG-CoA to mevalonate, by monitoring the decrease in absorbance at 340 nm.[13]

  • Protocol 3.1.1: HMG-CoA Reductase Spectrophotometric Assay

    • Reagent Preparation:

      • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT. Keep on ice.

      • NADPH Solution: 400 µM in Assay Buffer. Prepare fresh and protect from light.

      • HMG-CoA Solution: 400 µM in ultrapure water.

      • Enzyme Solution: Recombinant human HMG-CoA reductase diluted in cold Assay Buffer to a working concentration that gives a linear rate of NADPH consumption for at least 10 minutes.

      • Test Compounds: Prepare 10 mM stock solutions of Fluvastatin and each ester derivative in DMSO. Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Assay Procedure (96-well UV-transparent plate):

      • To appropriate wells, add 5 µL of the diluted test compounds. For "No Inhibitor" control wells, add 5 µL of Assay Buffer with equivalent DMSO.

      • Add 85 µL of Assay Buffer to all wells.

      • Add 5 µL of NADPH solution to each well.

      • Pre-incubate the plate at 37°C for 10 minutes.

      • Initiate the reaction by adding 5 µL of the HMG-CoA reductase enzyme solution.

    • Kinetic Measurement:

      • Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

      • Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

    • Data Analysis:

      • Calculate the reaction rate (V) from the linear portion of the kinetic curve.

      • Determine the percent inhibition relative to the "No Inhibitor" control.

      • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Expected Data Summary:

CompoundPredicted IC₅₀ (nM)Interpretation
Fluvastatin (Parent)40 - 100 Baseline Potency. Confirms the activity of the parent drug.
Methyl Fluvastatin>10,000Inactive Prodrug. Esterified carboxylate cannot bind to the enzyme.
Ethyl Fluvastatin>10,000Inactive Prodrug.
Propyl Fluvastatin>10,000Inactive Prodrug.
tert-Butyl Fluvastatin>10,000Inactive Prodrug.
3.2 In Vitro Hydrolysis by Carboxylesterases
  • Expertise & Causality: This experiment is the lynchpin of the prodrug strategy. It determines the rate at which the inactive ester is converted to the active acid by liver enzymes. We use human liver S9 fractions as they contain a rich complement of cytosolic and microsomal esterases, including hCE1 and hCE2.[9] The rate of hydrolysis is a key predictor of in vivo activation. A successful prodrug must be stable enough to be absorbed but labile enough to be activated efficiently.

  • Protocol 3.2.1: Prodrug Stability in Human Liver S9 Fraction

    • Reagent Preparation:

      • S9 Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

      • Human Liver S9 Fraction: Thaw on ice. Dilute in S9 Reaction Buffer to a final protein concentration of 1 mg/mL.

      • Test Compounds: Prepare 1 mM stock solutions of each Fluvastatin ester in acetonitrile.

      • Stopping Solution: Acetonitrile containing an internal standard (e.g., another statin like Pravastatin).

    • Assay Procedure:

      • Pre-warm 495 µL of the diluted S9 fraction at 37°C for 5 minutes in microcentrifuge tubes.

      • Initiate the reaction by adding 5 µL of the 1 mM test compound stock solution (final concentration: 10 µM).

      • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

      • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold Stopping Solution.

      • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • LC-MS/MS Analysis:

      • Analyze the supernatant for the disappearance of the parent ester and the appearance of the Fluvastatin acid metabolite.

      • Develop a sensitive and specific LC-MS/MS method for simultaneous quantification.

    • Data Analysis:

      • Plot the natural logarithm of the remaining percentage of the ester prodrug versus time.

      • Calculate the half-life (t₁/₂) from the slope (k) of the initial linear phase using the formula: t₁/₂ = 0.693 / k.

  • Expected Data Summary:

DerivativePredicted Hydrolysis Half-life (t₁/₂) in S9 Fraction (min)Rationale
Methyl Fluvastatin 10 - 30Smallest group, least steric hindrance for esterase access.
Ethyl Fluvastatin 20 - 60Slightly more hindered, but still a good substrate for CES1.
Propyl Fluvastatin 45 - 90Increased chain length may slightly reduce the rate of hydrolysis.
tert-Butyl Fluvastatin >180Significant steric bulk is expected to dramatically slow enzymatic hydrolysis.
3.3 Cellular Permeability Assessment
  • Expertise & Causality: The primary rationale for creating ester prodrugs is to improve membrane permeability. The Caco-2 cell monolayer is the gold-standard in vitro model for predicting intestinal absorption in humans.[14] These cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium. By measuring the flux of the compound from the apical (intestinal lumen) to the basolateral (blood) side, we can calculate an apparent permeability coefficient (Papp), which directly correlates with in vivo absorption.

  • Protocol 3.3.1: Caco-2 Permeability Assay

    • Cell Culture:

      • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation.

      • Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

    • Assay Procedure (Apical to Basolateral):

      • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS, pH 7.4).

      • Add the test compounds (dissolved in HBSS, final concentration 10 µM) to the apical (upper) chamber.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber. Replace the volume with fresh HBSS.

      • At the end of the experiment, take a sample from the apical chamber.

    • LC-MS/MS Analysis:

      • Quantify the concentration of the test compound in all samples.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) using the formula:

        • Papp = (dQ/dt) / (A * C₀)

        • Where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

  • Expected Data Summary:

CompoundPredicted Papp (x 10⁻⁶ cm/s)Interpretation
Fluvastatin (Parent)< 1Low permeability (hydrophilic).
Methyl Fluvastatin 5 - 10Moderate permeability.
Ethyl Fluvastatin 10 - 15Good permeability.
Propyl Fluvastatin > 15High permeability.
tert-Butyl Fluvastatin > 15High permeability.
Discussion and Future Perspectives

The data generated from these in vitro assays will allow for a robust structure-activity relationship (SAR) analysis.

  • Balancing Lipophilicity and Hydrolysis: The ideal derivative will exhibit high membrane permeability (high Papp) and an optimal hydrolysis rate (moderate t₁/₂). A prodrug that is too stable (e.g., tert-Butyl Fluvastatin) may pass through the body unmetabolized, resulting in low efficacy. Conversely, a prodrug that is too rapidly hydrolyzed in the gut lumen may not offer a significant permeability advantage over the parent drug.

  • Predicting In Vivo Performance: The Ethyl and Propyl Fluvastatin esters are predicted to be the most promising candidates. They offer a significant predicted increase in lipophilicity and permeability while likely remaining good substrates for activating esterases.

  • Next Steps: Promising candidates from this in vitro panel would advance to in vivo pharmacokinetic studies in animal models, such as rats.[15] These studies would measure key parameters like Cmax, Tmax, and Area Under the Curve (AUC) for both the ester prodrug and the released Fluvastatin acid, providing the definitive data on oral bioavailability and metabolic conversion.

Conclusion

The ester prodrug strategy remains a compelling approach for optimizing the pharmacokinetic properties of carboxylic acid-containing drugs like Fluvastatin. While direct comparative data for a simple alkyl ester series is lacking in the literature, this guide provides the necessary scientific framework and detailed experimental protocols to perform such an analysis. By systematically evaluating HMG-CoA reductase inhibition, enzymatic hydrolysis rates, and cellular permeability, researchers can identify lead candidates with a balanced profile of stability and bioactivation. The predicted success of moderately sized esters like ethyl and propyl fluvastatin warrants their synthesis and evaluation as potentially improved alternatives to the parent compound.

References
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A Comparative Guide to the Pharmacokinetic Profiles of Fluvastatin and its Prodrug, (-)-Fluvastatin t-butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hypercholesterolemia treatment, statins remain a cornerstone of therapy. Fluvastatin, the first fully synthetic HMG-CoA reductase inhibitor, offers a distinct pharmacokinetic profile that has cemented its place in clinical practice.[1] To further optimize its therapeutic window and potentially enhance its delivery, prodrug strategies, such as the synthesis of (-)-Fluvastatin t-butyl ester, have been explored. This guide provides a detailed comparison of the pharmacokinetic profiles of Fluvastatin and its t-butyl ester derivative, synthesizing established data with theoretical insights into prodrug pharmacology.

Executive Summary: A Tale of Two Molecules

Fluvastatin is characterized by its rapid absorption, extensive first-pass metabolism in the liver, and a relatively short half-life.[2] In contrast, (-)-Fluvastatin t-butyl ester, as a prodrug, is designed to be a more lipophilic and inactive precursor that undergoes in vivo hydrolysis to release the active Fluvastatin. While direct comparative pharmacokinetic data for the t-butyl ester is not extensively available in published literature, this guide will extrapolate its expected profile based on the principles of prodrug design and the known metabolism of ester compounds. The primary anticipated difference lies in the absorption phase and the rate of conversion to the active moiety, which could influence the onset and duration of action.

Fluvastatin: A Detailed Pharmacokinetic Profile

Fluvastatin, administered as the active carboxylic acid, exhibits a well-documented pharmacokinetic journey through the body.

Absorption

Fluvastatin is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) reached in under an hour for the immediate-release formulation.[2][3] However, it undergoes significant first-pass metabolism in the liver, resulting in a moderate oral bioavailability of approximately 19-29%.[4] The presence of food can delay the rate of absorption, though it does not significantly impact the overall extent of bioavailability.[2]

Distribution

Fluvastatin is highly bound to plasma proteins (around 98%), which limits its distribution into extrahepatic tissues.[3] This high protein binding, coupled with its hydrophilic nature, contributes to its hepatoselectivity, a desirable trait for an HMG-CoA reductase inhibitor.[4] The volume of distribution is relatively small, further indicating its confinement to the systemic circulation and primary site of action, the liver.[3]

Metabolism

The liver is the primary site of Fluvastatin metabolism. It is extensively metabolized by cytochrome P450 (CYP) isoenzymes, with CYP2C9 being the major contributor (approximately 75%), followed by CYP3A4 and CYP2C8.[3] The main metabolic pathways involve hydroxylation and N-dealkylation, leading to the formation of several metabolites that are pharmacologically inactive or significantly less active than the parent compound.[1]

Excretion

The primary route of elimination for Fluvastatin and its metabolites is through the feces via biliary excretion, with only a small fraction (around 6%) excreted in the urine.[1] This route of elimination minimizes the impact of renal impairment on its pharmacokinetics.[1]

(-)-Fluvastatin t-butyl Ester: A Prodrug Approach

(-)-Fluvastatin t-butyl ester is a derivative where the carboxylic acid group of Fluvastatin is masked by a t-butyl ester. This modification transforms the active drug into an inactive prodrug. The rationale behind this chemical modification is to alter the physicochemical properties of the parent drug, potentially to enhance its absorption and/or tissue penetration.

The Prodrug Concept: Enhancing Lipophilicity

Carboxylic acid-containing drugs like Fluvastatin are often ionized at physiological pH, which can limit their passive diffusion across biological membranes.[3] By converting the polar carboxylic acid group into a more lipophilic ester, the overall lipophilicity of the molecule is increased. This is expected to enhance its absorption from the gastrointestinal tract.

Expected Pharmacokinetic Profile of (-)-Fluvastatin t-butyl Ester: A Mechanistic Discussion

While specific in vivo data is scarce, we can predict the pharmacokinetic behavior of (-)-Fluvastatin t-butyl ester based on established principles of prodrug metabolism.

Absorption and the Role of Esterases

Upon oral administration, the more lipophilic (-)-Fluvastatin t-butyl ester is anticipated to be more readily absorbed across the intestinal wall compared to the more polar Fluvastatin. Once absorbed, it enters the portal circulation and is transported to the liver. Both in the intestinal wall and, more significantly, in the liver and plasma, the t-butyl ester is expected to be rapidly hydrolyzed by various esterase enzymes to release the active Fluvastatin.[2][5] The bulky t-butyl group may influence the rate of hydrolysis, potentially leading to a more sustained release of the active drug compared to the immediate availability of orally administered Fluvastatin.

Distribution, Metabolism, and Excretion

Following its conversion to Fluvastatin, the subsequent pharmacokinetic phases of distribution, metabolism, and excretion are expected to mirror those of the parent drug. The active Fluvastatin will be subject to the same high plasma protein binding, hepatic metabolism primarily by CYP2C9, and biliary excretion.

Quantitative Data Summary: Fluvastatin

The following table summarizes the key pharmacokinetic parameters for Fluvastatin based on available literature. No corresponding experimental data for (-)-Fluvastatin t-butyl ester is currently available for a direct comparison.

ParameterFluvastatin (Immediate-Release)(-)-Fluvastatin t-butyl ester
Bioavailability ~19-29%[4]Expected to be higher due to increased lipophilicity, but dependent on the extent of first-pass hydrolysis.
Time to Peak (Tmax) < 1 hour[2]Expected to be delayed, reflecting the time required for hydrolysis to the active form.
Half-life (t½) ~0.5-1 hour[2]The apparent half-life may be prolonged, influenced by the rate of prodrug conversion.
Protein Binding ~98%[3]N/A (Prodrug); after conversion, protein binding of Fluvastatin will be ~98%.
Metabolism Primarily hepatic (CYP2C9)[3]Hydrolysis by esterases to Fluvastatin, which is then metabolized by CYPs.
Excretion Mainly fecal[1]Metabolites of Fluvastatin excreted mainly in feces.

Experimental Protocols: Determining Pharmacokinetic Profiles

To generate the necessary data for a direct comparison, a standard in vivo pharmacokinetic study would be required. Below is a detailed, step-by-step methodology for such an experiment in a preclinical model.

In-Vivo Pharmacokinetic Study in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks, weighing 250-300g.

  • Housing and Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment with ad libitum access to standard chow and water.

  • Drug Formulation and Administration:

    • Fluvastatin Group: Fluvastatin sodium is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to a final concentration of 10 mg/mL.

    • (-)-Fluvastatin t-butyl ester Group: (-)-Fluvastatin t-butyl ester is suspended in the same vehicle at a molar equivalent dose to the Fluvastatin group.

    • Both formulations are administered via oral gavage at a volume of 5 mL/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation:

    • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard. After vortexing and centrifugation, the supernatant is collected and analyzed.

    • Chromatographic Conditions: A C18 reverse-phase HPLC column is used with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for the quantification of Fluvastatin and, in the ester group, the prodrug itself.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to determine the following parameters for both Fluvastatin and the t-butyl ester: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (elimination half-life), and CL/F (apparent total body clearance).

Visualizing the Pathways

Experimental Workflow for Pharmacokinetic Analysis

G cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Model Animal Model Selection (Sprague-Dawley Rats) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Formulation Drug Formulation (Fluvastatin vs. Ester) Acclimatization->Formulation Administration Oral Gavage (10 mg/kg molar equivalent) Formulation->Administration Blood_Collection Serial Blood Sampling (0-24 hours) Administration->Blood_Collection Plasma_Separation Centrifugation & Plasma Isolation Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Quantification Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Caption: Workflow for a comparative in-vivo pharmacokinetic study.

Metabolic Conversion of (-)-Fluvastatin t-butyl Ester

G Prodrug (-)-Fluvastatin t-butyl Ester Active_Drug Fluvastatin (Active Drug) Prodrug->Active_Drug Esterase Hydrolysis (Liver, Plasma) Metabolites Inactive Metabolites Active_Drug->Metabolites CYP450 Metabolism (CYP2C9) Excretion Biliary Excretion Metabolites->Excretion

Caption: Metabolic pathway of the (-)-Fluvastatin t-butyl ester prodrug.

Conclusion and Future Directions

Fluvastatin possesses a well-defined pharmacokinetic profile characterized by rapid absorption and extensive hepatic first-pass metabolism. The use of a t-butyl ester prodrug, (-)-Fluvastatin t-butyl ester, represents a rational approach to potentially modulate its absorption and pharmacokinetic properties. Based on fundamental principles of medicinal chemistry and drug metabolism, it is hypothesized that the t-butyl ester would exhibit increased lipophilicity, leading to enhanced absorption, followed by rapid enzymatic conversion to the active Fluvastatin. This could potentially translate to a delayed Tmax and a more sustained plasma concentration of the active drug.

However, to substantiate these theoretical advantages, direct in vivo comparative studies are essential. The experimental protocol outlined in this guide provides a framework for generating the critical data needed to fully elucidate the pharmacokinetic profile of (-)-Fluvastatin t-butyl ester and its potential benefits over the parent drug. Such studies would be invaluable for the continued development and optimization of statin therapies.

References

  • Fluvastatin t-butyl ester, (-)-. PubChem. [Link]

  • Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin. Clinical pharmacokinetics, 40(4), 263–281. [Link]

  • National Center for Biotechnology Information (2024). Fluvastatin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Smith, H. T., Jokubaitis, L. A., Troendle, A. J., Hwang, D. S., & Robinson, W. T. (1993). Pharmacokinetics of fluvastatin and specific drug interactions. The American journal of hypertension, 6(11 Pt 2), 375S–382S. [Link]

  • Fluvastatin. PubChem. [Link]

  • Williams, F. M. (1985). Human liver and plasma aspirin esterase. British journal of clinical pharmacology, 19(5), 724–726. [Link]

Sources

A Comparative Guide to the Synthetic Routes of (-)-Fluvastatin t-Butyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Enantiopure Fluvastatin

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. Marketed as a racemic mixture, it is the (-)-enantiomer, specifically the (3R, 5S)-isomer, that is biologically active. The synthesis of the enantiomerically pure (-)-Fluvastatin t-butyl ester, a key intermediate, is a critical challenge in pharmaceutical manufacturing. This guide provides a comparative analysis of three distinct and prominent synthetic strategies to this target molecule, offering insights into their efficiency, stereocontrol, and scalability. We will delve into an industrial diastereoselective approach, a highly enantioselective catalytic method, and a classic chiral auxiliary-based synthesis, providing a comprehensive overview to inform your research and development decisions.

Route 1: The Industrial Standard - Diastereoselective Reduction

The industrial synthesis of Fluvastatin has been refined over the years, with Novartis developing an efficient "one-pot" process.[1][2] This approach prioritizes scalability and cost-effectiveness, relying on a diastereoselective reduction to establish the desired syn-relationship between the two hydroxyl groups in the side chain.

Causality of Experimental Choices

This route commences with an aldol-type condensation between the readily available (E)-3-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-2-propenal and the dianion of tert-butyl acetoacetate.[2] The choice of strong bases like sodium hydride and n-butyllithium is crucial for the quantitative formation of the dianion, which then undergoes a nucleophilic addition to the aldehyde. The subsequent key step is the diastereoselective reduction of the resulting β-hydroxy ketoester. The use of diethylmethoxyborane as a chelating agent, followed by reduction with sodium borohydride at low temperatures, is critical for achieving high syn-diastereoselectivity.[3] The borane coordinates to both the existing hydroxyl and the ketone carbonyl, forcing the hydride delivery from the less hindered face of the molecule, thus leading to the desired syn-diol.

Experimental Protocol

Step 1: Aldol Condensation

  • To a suspension of sodium hydride (60% in mineral oil, 2.35 mol) in dry tetrahydrofuran (THF), add tert-butyl acetoacetate (2.15 mol) in dry THF dropwise at -20°C, maintaining the temperature between -5°C and 0°C.

  • Stir the mixture for 1 hour at -5°C to 0°C.

  • Add a 1.6 M solution of n-butyllithium in hexane (2.17 mol) over 1 hour, keeping the temperature between -5°C and 0°C.

  • Stir for an additional hour at the same temperature, then cool to -20°C.

  • Slowly add a solution of (E)-3-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-2-propenal in THF.

  • After the reaction is complete, quench with an aqueous acid solution and extract the product.

Step 2: Diastereoselective Reduction

  • Dissolve the crude β-hydroxy ketoester from Step 1 in a mixture of dry THF and methanol.

  • Cool the solution to -78°C under a nitrogen atmosphere.

  • Add diethylmethoxyborane, followed by the portion-wise addition of sodium borohydride.

  • Stir the reaction at -78°C until completion.

  • Work up the reaction by quenching with hydrogen peroxide and an aqueous base, followed by extraction to isolate the racemic syn-diol.

Workflow Diagram

A Indole Aldehyde + t-Butyl Acetoacetate B Aldol Condensation (NaH, n-BuLi, THF) A->B C Racemic β-Hydroxy Ketoester B->C D Diastereoselective Reduction (Et2BOMe, NaBH4, -78°C) C->D E Racemic syn-(-)-Fluvastatin t-Butyl Ester D->E

Caption: Industrial diastereoselective synthesis of Fluvastatin t-butyl ester.

Route 2: Precision in Asymmetric Catalysis - The Hayashi Synthesis

For a more direct and highly enantioselective approach, the method developed by Hayashi and coworkers presents an elegant solution.[1][4] This strategy employs a chiral Schiff base ligand in a titanium-catalyzed asymmetric aldol reaction, directly affording the desired enantiomer in high optical purity.

Causality of Experimental Choices

The core of this synthesis is the asymmetric aldol reaction between an α,β-unsaturated aldehyde and diketene, catalyzed by a titanium complex of a chiral Schiff base ligand. The choice of a C1-symmetric chiral ligand is paramount, as it creates a chiral environment around the titanium center. This chiral catalyst then coordinates with both the aldehyde and the diketene, orchestrating a facial-selective attack of the enolate derived from diketene onto the aldehyde. This results in the formation of a β-hydroxy ketoester with a high degree of enantioselectivity (typically >90% e.e.). The subsequent diastereoselective reduction of the keto group is performed under similar conditions to the industrial route to yield the syn-diol. A final recrystallization step can further enhance the enantiomeric purity to >99.9%.[4]

Experimental Protocol

Step 1: Asymmetric Aldol Reaction

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral Schiff base ligand in an appropriate solvent (e.g., toluene).

  • Add titanium (IV) isopropoxide and stir the mixture at room temperature to form the chiral titanium catalyst.

  • Cool the solution to the desired temperature (e.g., -20°C).

  • Simultaneously add the indole aldehyde and diketene to the reaction mixture.

  • Stir until the reaction is complete, then quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product and purify by column chromatography to obtain the enantioenriched β-hydroxy ketoester.

Step 2: Diastereoselective Reduction and Purification

  • Perform a diastereoselective reduction of the enantioenriched β-hydroxy ketoester as described in Route 1, Step 2.

  • Purify the resulting syn-diol by recrystallization from a suitable solvent system to afford the highly enantiopure (-)-Fluvastatin t-butyl ester.

Workflow Diagram

A Indole Aldehyde + Diketene B Asymmetric Aldol Reaction (Chiral Schiff Base-Ti Catalyst) A->B C Enantioenriched β-Hydroxy Ketoester B->C D Diastereoselective Reduction (Et2BOMe, NaBH4) C->D E (-)-Fluvastatin t-Butyl Ester D->E F Recrystallization E->F G Highly Enantiopure (-)-Fluvastatin t-Butyl Ester F->G

Caption: Asymmetric synthesis of (-)-Fluvastatin t-butyl ester via chiral catalysis.

Route 3: The Classic Approach - Chiral Auxiliary-Mediated Synthesis

A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. While a specific application of this method for the complete synthesis of (-)-Fluvastatin t-butyl ester is not prominently reported, a robust and representative synthesis can be constructed based on the well-established Evans asymmetric aldol reaction.

Causality of Experimental Choices

This approach involves covalently attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetate-derived prochiral starting material. The bulky chiral auxiliary effectively blocks one face of the resulting enolate, forcing an incoming electrophile (in this case, the indole aldehyde) to attack from the opposite, unhindered face. This results in a highly diastereoselective aldol addition. The choice of a boron enolate, generated using dibutylboron triflate and a hindered base, is crucial for achieving high levels of diastereoselectivity in the aldol reaction. After the desired stereocenter is set, the chiral auxiliary can be cleanly removed by hydrolysis or another suitable method, yielding the enantioenriched product, which can then be further elaborated to (-)-Fluvastatin t-butyl ester.

Experimental Protocol (Representative)

Step 1: Acylation of Chiral Auxiliary

  • Deprotonate the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a strong base like n-butyllithium at low temperature.

  • React the resulting lithium salt with an acetylating agent (e.g., acetyl chloride) to form the N-acyloxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • Treat the N-acyloxazolidinone with a boron triflate (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to form the Z-enolate.

  • Add the indole aldehyde to the enolate solution at low temperature (-78°C).

  • Allow the reaction to proceed to completion and then work up to isolate the aldol adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Cleave the chiral auxiliary from the aldol adduct using a method such as hydrolysis with lithium hydroperoxide to yield the chiral β-hydroxy acid.

  • Esterify the resulting acid to the tert-butyl ester.

Workflow Diagram

A Chiral Oxazolidinone + Acetyl Chloride B Acylation A->B C N-Acyloxazolidinone B->C D Diastereoselective Aldol Reaction (Boron Enolate, Indole Aldehyde) C->D E Aldol Adduct D->E F Auxiliary Cleavage & Esterification E->F G (-)-Fluvastatin t-Butyl Ester F->G

Caption: Chiral auxiliary-based synthesis of (-)-Fluvastatin t-butyl ester.

Comparative Analysis

MetricRoute 1: Industrial DiastereoselectiveRoute 2: Asymmetric CatalysisRoute 3: Chiral Auxiliary
Stereocontrol Diastereoselective reductionEnantioselective aldol reactionDiastereoselective aldol reaction
Initial Enantiomeric Excess (e.e.) 0% (racemic)>90%Not directly applicable (high d.r.)
Final Enantiomeric Excess (e.e.) Requires resolution>99.9% (after recrystallization)>98% (typically)
Overall Yield High (improved to be ~25% higher in one-pot)[1]Good to highModerate to good
Number of Steps Fewer (especially in one-pot version)ModerateMore (includes auxiliary attachment/removal)
Scalability Proven for large-scale industrial productionPotentially scalable, catalyst cost is a factorScalable, but stoichiometry of auxiliary is a consideration
Cost of Reagents Lower (uses commodity chemicals)Higher (requires specialized chiral ligand)Moderate (chiral auxiliary can be recycled)
Key Advantage Cost-effective and scalable for racemic synthesisHigh enantioselectivity in a single stepWell-established and reliable methodology
Key Disadvantage Requires a separate resolution step for enantiopurityHigher initial cost for the chiral catalystLonger synthetic sequence

Expert Recommendations

The choice of synthetic route for (-)-Fluvastatin t-butyl ester is highly dependent on the specific goals of the research or manufacturing campaign.

  • For large-scale, cost-driven production of racemic or a diastereomerically enriched intermediate , the Industrial Diastereoselective Route (Route 1) is the clear choice. Its use of inexpensive starting materials and reagents, coupled with a highly optimized and scalable process, makes it ideal for commercial manufacturing where a subsequent resolution step is feasible.

  • For research and development focused on producing highly enantiopure material directly and efficiently , the Asymmetric Catalysis approach (Route 2) is superior. While the initial investment in the chiral ligand may be higher, the ability to achieve excellent enantioselectivity in a key bond-forming step significantly streamlines the synthesis and purification process, making it an attractive option for producing high-quality material for preclinical and clinical studies.

  • For medicinal chemistry programs or situations where a robust and predictable method is required , the Chiral Auxiliary-Based Synthesis (Route 3) offers a reliable, albeit longer, alternative. The high diastereoselectivities typically achieved with Evans auxiliaries and the well-documented procedures provide a high degree of confidence in obtaining the desired stereoisomer. The ability to recycle the chiral auxiliary can also mitigate some of the cost concerns.

Ultimately, a thorough process hazard analysis and cost-of-goods calculation should be performed for each route at the desired scale to make a fully informed decision.

References

  • Zacharia, J. T., Tanaka, T., & Hayashi, M. (2010). Facile and highly enantioselective synthesis of (+)- and (-)-fluvastatin and their analogues. The Journal of Organic Chemistry, 75(22), 7514–7518. [Link]

  • Reddy, M. S. N., et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174.
  • An Improved Manufacturing Process for Fluvastatin. (2025, August 7). Request PDF. [Link]

  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J.-P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(1), 13–18. [Link]

  • Process and intermediates for the selective synthesis of Fluvastatin. (n.d.).
  • Process and intermediates for the selective synthesis of fluvastatin. (n.d.).
  • A process for the preparation of fluvastatin sodium. (n.d.).
  • Process for the preparation of Fluvastatin Sodium salt. (n.d.).
  • Process and intermediates for the selective synthesis of fluvastatin and use thereof. (n.d.).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fluvastatin t-butyl ester, (-)-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of Fluvastatin t-butyl ester, (-)-. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. Our focus extends beyond mere instruction to explain the scientific rationale behind each procedural step, empowering your team to handle chemical waste with confidence and expertise.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Fluvastatin t-butyl ester, (-)- is a research chemical, an ester derivative of the active pharmaceutical ingredient (API) Fluvastatin. While comprehensive hazard data for this specific ester is not universally established, the fundamental principle of laboratory safety dictates that we treat compounds with limited toxicological information with a high degree of caution.[1] The primary risks are associated with the pharmacological activity of the parent compound and the general chemical nature of tert-butyl esters.

The parent compound, Fluvastatin, is a statin used to lower cholesterol. As a pharmacologically active molecule, its release into the environment is undesirable. Occupational exposure, while not fully characterized for the ester form, could present risks. One aggregated GHS notification source suggests the compound "May be harmful in contact with skin" (H313).[2] Therefore, all disposal procedures are designed to minimize direct contact and prevent environmental release.

Table 1: Hazard Profile Summary for Fluvastatin t-butyl ester, (-)-

Hazard CategoryClassification & Rationale
Acute Toxicity (Dermal) Warning: H313 - May be harmful in contact with skin.[2] This is based on a minority of GHS notifications; however, it necessitates the use of appropriate gloves and skin protection.
Pharmacological Hazard As a derivative of an active pharmaceutical ingredient, the compound is considered bioactive. Uncontrolled release can have unintended environmental effects.
Environmental Hazard Pharmaceutical waste is a recognized environmental concern. Proper disposal, typically via incineration, prevents contamination of waterways and ecosystems.[3][4]
Regulatory Status While not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it falls under the category of chemical waste that must be managed responsibly to comply with EPA and state regulations.[5][6]

Regulatory Framework: Navigating Compliance

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3] For laboratory settings, this means that any chemical waste, including unused Fluvastatin t-butyl ester, (-)-, must be collected, labeled, and disposed of through a licensed hazardous waste vendor.

Key principles to follow include:

  • Sewer Disposal is Prohibited: The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals by healthcare and research facilities.[7] This is to prevent the entry of active compounds into aquatic ecosystems.

  • Segregation is Key: Do not mix Fluvastatin t-butyl ester, (-)- waste with other waste streams unless they are known to be compatible.[8]

  • OSHA Guidelines: The Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel.[1][9] This includes having a written Hazard Communication Program and providing access to Safety Data Sheets (SDSs).

Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure all necessary safety measures are in place. The risks associated with handling cytotoxic or potent compounds—a category that research pharmaceuticals should be prudently placed in—are managed through a combination of engineering controls and PPE.[10][11]

Engineering Controls:

  • Fume Hood: All weighing and solution preparation of Fluvastatin t-butyl ester, (-)- should be conducted inside a certified chemical fume hood to prevent inhalation of any aerosols or fine powders.

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Protective Clothing: A buttoned lab coat.

  • Gloves: Nitrile gloves are required. Double-gloving is recommended when handling the pure compound or concentrated solutions. Contaminated gloves should be disposed of as hazardous waste.

Step-by-Step Disposal Protocols

The proper disposal route depends on the form of the waste. Follow the specific protocol for each waste stream generated.

Protocol 1: Disposal of Unused/Expired Pure Compound

This protocol applies to the original vial or container of Fluvastatin t-butyl ester, (-)- that is expired, unwanted, or no longer needed.

  • Do Not Attempt to Neutralize: Chemical neutralization is not recommended without a validated, substance-specific protocol. The hydrolysis procedure for other esters, for example, may not be effective or could create other hazards.[12] The most reliable method is collection for incineration.

  • Secure the Container: Ensure the original container cap is tightly sealed.

  • Labeling:

    • If the original manufacturer's label is intact and legible, no further labeling is needed.

    • If the label is damaged, or if the material is in a secondary container, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[13] The label must include the full chemical name: "Fluvastatin t-butyl ester, (-)-".

  • Segregation & Storage: Place the container in a designated "Hazardous Waste" satellite accumulation area (SAA) within the lab.[8] Store it with other solid organic chemical waste, away from acids, bases, and oxidizers.

  • Request Pickup: Arrange for waste pickup through your institution's EHS department.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as used gloves, weigh boats, contaminated paper towels, pipette tips, and empty vials.

  • Designated Waste Bag: Establish a dedicated, labeled hazardous waste bag for this waste stream. A clear, chemically resistant bag placed inside a properly labeled, rigid container (like a cardboard box with a liner) is ideal.

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list the chemical contaminant: "Solid waste contaminated with Fluvastatin t-butyl ester, (-)-".

  • Collection: Place all contaminated solid items directly into this bag. Do not mix with regular trash or biohazardous waste.

  • Closure and Disposal: Once the bag is full, securely seal it. Close the outer container and request a pickup from your EHS department.

Protocol 3: Disposal of Contaminated Liquid Waste

This protocol applies to solutions containing Fluvastatin t-butyl ester, (-)-.

  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a screw-top cap (e.g., a high-density polyethylene or glass bottle). The container must be in good condition.[8]

  • Labeling: Affix a hazardous waste label before adding any waste. List all chemical components and their approximate percentages (e.g., "Fluvastatin t-butyl ester, (-)- (<1%), Methanol (99%)").

  • Collection: Pour the liquid waste into the container using a funnel.

  • Keep Closed: The waste container must be kept closed at all times except when adding waste.[13]

  • Storage: Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks. Store away from incompatible materials.

  • Request Pickup: Once the container is 90% full, arrange for a pickup from EHS.

Protocol 4: Management and Decontamination of Spills
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if the substance is aerosolized outside a fume hood, evacuate the area and contact EHS.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal.

    • For Liquids: Cover with a compatible chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent).

  • Clean-Up:

    • Starting from the outside of the spill and working inward, collect all contaminated absorbent material using tongs or a scoop.

    • Place all collected material into a designated hazardous waste bag.

    • Perform a final decontamination of the spill surface with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Disposal: Seal the waste bag, label it as "Spill debris contaminated with Fluvastatin t-butyl ester, (-)-", and arrange for EHS pickup.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated during research involving Fluvastatin t-butyl ester, (-)-.

G Fluvastatin t-butyl ester, (-)- Waste Disposal Workflow cluster_types 1. Identify Waste Type cluster_actions 2. Segregate & Contain cluster_storage 3. Store in SAA cluster_final 4. Final Disposal start Waste Generated pure_compound Unused / Expired Pure Compound start->pure_compound Categorize solid_waste Contaminated Solids (Gloves, Tips, etc.) start->solid_waste Categorize liquid_waste Contaminated Liquids (Solutions) start->liquid_waste Categorize spill_debris Spill Debris start->spill_debris Categorize contain_pure Secure in Original or Labeled Vial pure_compound->contain_pure contain_solid Place in Labeled Solid Waste Bin solid_waste->contain_solid contain_liquid Pour into Labeled Liquid Waste Bottle liquid_waste->contain_liquid contain_spill Collect in Labeled Waste Bag spill_debris->contain_spill store_waste Store in Designated Satellite Accumulation Area (Secondary Containment for Liquids) contain_pure->store_waste contain_solid->store_waste contain_liquid->store_waste contain_spill->store_waste ehs_pickup Request Pickup from Environmental Health & Safety (EHS) store_waste->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of Fluvastatin t-butyl ester, (-)- waste.

References

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine. [Link]

  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. JD Supra. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fluvastatin t-butyl ester, (-)-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Fluvastatin t-butyl ester, (-)-. As a key intermediate in pharmaceutical research and development, understanding its properties and the necessary precautions is paramount to ensuring laboratory safety and experimental integrity. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance rooted in established safety protocols.

Hazard Assessment: A Precautionary Approach

Fluvastatin t-butyl ester, (-)- is an active pharmaceutical ingredient (API) intermediate. While comprehensive toxicological data is not widely published, its structural relation to Fluvastatin, a known HMG-CoA reductase inhibitor, necessitates that it be handled as a potentially hazardous and biologically active substance.[1][2]

Aggregated GHS information indicates that while it may not meet hazard criteria in all reports, there is a potential for it to be harmful in contact with skin (Warning H313).[3] Given the lack of definitive data, a precautionary principle is the most responsible approach. The primary risks associated with compounds of this nature, particularly in powdered form, are:

  • Inhalation: Fine powders can be easily aerosolized during handling, such as weighing or transferring, posing a significant risk of respiratory exposure.[4]

  • Dermal Contact: Direct skin contact may cause irritation or allow for absorption of the compound.[3]

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.

Therefore, all handling procedures must be designed to minimize these exposure routes through a combination of engineering controls and robust personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical for minimizing exposure. The specific PPE required will vary based on the task being performed and the form of the compound being handled (powder vs. solution).[5]

Table 1: PPE Requirements by Task
Task CategoryPrimary PPESecondary/Task-Specific PPE
Handling Powders/Solids (e.g., Weighing, Aliquoting)• Safety glasses with side shields• Disposable, low-permeability lab gown with knit cuffs• Two pairs of nitrile gloves (double-gloving)• Closed-toe shoesIf not in a certified chemical fume hood or ventilated balance enclosure: A NIOSH-approved respirator with particulate filters (e.g., N95 or higher).• Disposable head and shoe covers.
Handling Liquids/Solutions (e.g., Preparing stock solutions)• Safety glasses with side shields• Disposable, low-permeability lab gown with knit cuffs• Nitrile gloves• Closed-toe shoes• Chemical splash goggles or a face shield when there is a significant risk of splashing.• Chemical-resistant apron over the lab gown for larger volumes.
Equipment Cleaning & Decontamination • Chemical splash goggles• Disposable, low-permeability lab gown• Heavy-duty, chemical-resistant gloves• Face shield for splash hazards.• Chemical-resistant apron.

Safe Handling Procedures & Workflows

Adherence to standardized procedures is the foundation of laboratory safety.[6] The following protocols are designed to be self-validating systems, ensuring safety at each step.

Workflow for Safe Chemical Handling

The following diagram outlines the critical steps and decision points for safely managing Fluvastatin t-butyl ester in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment - Review SDS/Safety Info - Identify Hazards B 2. Select Engineering Controls - Fume Hood - Ventilated Enclosure A->B C 3. Don Appropriate PPE (See Table 1) B->C D 4. Weighing Solid - Use anti-static weigh paper - Minimize air currents C->D Proceed to handling E 5. Preparing Solution - Add solid to solvent slowly - Keep sash low D->E F 6. Decontaminate Surfaces - Use appropriate solvent - Work from clean to dirty E->F Experiment complete G 7. Doff PPE Correctly - Remove most contaminated items first F->G H 8. Dispose of Waste - Segregate into labeled containers G->H I 9. Hand Washing H->I

Caption: Safe handling workflow for potent chemical compounds.

Protocol 1: Weighing the Solid Compound
  • Preparation: Ensure a certified chemical fume hood or a ventilated balance enclosure is operational.[4][7] Decontaminate the work surface before and after use.

  • Don PPE: Put on all required PPE as specified for handling powders in Table 1, including double gloves.[8]

  • Tare Balance: Place a tared weigh boat or paper on the analytical balance.

  • Transfer Compound: Carefully transfer the desired amount of Fluvastatin t-butyl ester, (-)- to the weigh boat using a clean spatula. Avoid creating dust by moving slowly and deliberately.

  • Close Container: Promptly and securely close the primary container of the chemical.

  • Clean Up: After transfer, carefully clean the spatula and any minor spills within the enclosure using a damp cloth. Dispose of the cloth as hazardous waste.

  • Transport: Transport the weighed compound in a sealed, labeled container to the next work area.

Protocol 2: Preparing a Stock Solution
  • Work in a Fume Hood: All solution preparations must be performed inside a certified chemical fume hood to protect from vapors and accidental splashes.[7]

  • Don PPE: Wear appropriate PPE for handling liquids as outlined in Table 1.

  • Add Solvent: Add the desired solvent to a suitable volumetric flask.

  • Add Compound: Carefully add the pre-weighed Fluvastatin t-butyl ester, (-)- to the flask.

  • Dissolve: Cap the flask and mix gently by inversion or using a magnetic stirrer until the solid is fully dissolved. Avoid heating unless the protocol specifically requires it.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.[6]

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Spill Response:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If safe to do so, cover the spill with an absorbent material to prevent further spread. For powders, gently cover with a damp paper towel to avoid creating dust.

    • Wearing appropriate PPE (including respiratory protection), clean the area according to your institution's EHS guidelines.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

Storage and Disposal
  • Storage: Fluvastatin t-butyl ester, (-)- should be stored in a tightly sealed container in a refrigerator (2-8°C) for long-term stability.[11] Store it away from incompatible materials.

  • Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can effectively minimize the risks associated with handling Fluvastatin t-butyl ester, (-)-, ensuring a safe environment for groundbreaking research.

References

  • PubChem. Fluvastatin t-butyl ester, (-)-. National Center for Biotechnology Information. [Link]

  • Erlab. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. [Link]

  • Enhesa. Good laboratory practices in the pharmaceutical industry. [Link]

  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • PubChem. Fluvastatin. National Center for Biotechnology Information. [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. Fluvastatin. LiverTox. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.